molecular formula C14H15N B043358 4-Amino-3,2'-dimethylbiphenyl CAS No. 13394-86-0

4-Amino-3,2'-dimethylbiphenyl

Cat. No.: B043358
CAS No.: 13394-86-0
M. Wt: 197.27 g/mol
InChI Key: HSQVHYANHDSFFI-UHFFFAOYSA-N
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Description

4-Amino-3,2'-dimethylbiphenyl is a high-purity, substituted biphenyl compound of significant interest in advanced organic synthesis and materials research. Its core value lies in its molecular structure, which features an aromatic amine group and strategically placed methyl substituents on the biphenyl scaffold. This configuration makes it a versatile and valuable precursor, primarily serving as a key synthetic intermediate in the construction of more complex heterocyclic systems and functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQVHYANHDSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58109-32-3 (hydrochloride)
Record name 2',3-Dimethyl-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50158429
Record name 2',3-Dimethyl[biphenyl]-4-amine
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13394-86-0
Record name 3,2′-Dimethyl-4-aminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13394-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3-Dimethyl-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3-Dimethyl[biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-3,2'-dimethylbiphenyl CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-3,2'-dimethylbiphenyl

Introduction

4-Amino-3,2'-dimethylbiphenyl, a substituted aromatic amine, is a compound of significant interest within the fields of toxicology, carcinogenesis research, and synthetic chemistry. Its structural similarity to other known carcinogenic aromatic amines necessitates a thorough understanding of its chemical and physical properties, as well as its biological activities. This guide provides a comprehensive overview of 4-Amino-3,2'-dimethylbiphenyl, including its identification, physicochemical properties, potential applications in research, and essential safety and handling protocols. The information presented herein is intended for researchers, scientists, and professionals in drug development and related disciplines who require a detailed understanding of this compound for their work.

Compound Identification

A clear and unambiguous identification of a chemical substance is paramount for scientific research and communication. This section provides the essential identifiers for 4-Amino-3,2'-dimethylbiphenyl.

  • Primary Name: 4-Amino-3,2'-dimethylbiphenyl

  • Synonyms: 2',3-Dimethyl-4-biphenylamine, 3,2'-Dimethyl-4-aminodiphenyl, DMAB, 2-Methyl-4-(2-methylphenyl)aniline.[1][2][3][4]

  • CAS Number: 13394-86-0.[1][2][3][4]

  • Hydrochloride Salt CAS Number: 58109-32-3.[5][6]

  • Molecular Formula: C₁₄H₁₅N.[1][2][7]

  • Molecular Weight: 197.28 g/mol .[1][2][4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings and are crucial for designing and interpreting research studies.

PropertyValueSource
Appearance Yellow Oil to Dark Red Sticky Solid[1][3]
Boiling Point 115-117°C at 0.5 mm Hg[1]
Solubility Slightly soluble in Chloroform and Methanol[1][3]
pKa 4.18 ± 0.10 (Predicted)[1]
Storage Temperature Refrigerator; long-term storage recommended at -20°C[1][3][7]

Synthesis and Purification

A plausible synthetic route is outlined in the workflow diagram below.

Generalized Suzuki Coupling for 4-Amino-3,2'-dimethylbiphenyl Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromo-2-methylaniline F Suzuki Coupling Reaction A->F B (2-Methylphenyl)boronic acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Crude 4-Amino-3,2'-dimethylbiphenyl F->G H Purification (e.g., Column Chromatography) G->H I Pure 4-Amino-3,2'-dimethylbiphenyl H->I

Caption: A potential synthetic workflow for 4-Amino-3,2'-dimethylbiphenyl via Suzuki coupling.

Applications in Research and Drug Development

4-Amino-3,2'-dimethylbiphenyl is primarily utilized as a research chemical, particularly in the study of mutagenesis and carcinogenesis.[3] It has been identified as a potential carcinogen found in dairy products.[3][5] Its role in drug development is not as a therapeutic agent itself, but rather as a tool to understand the mechanisms of chemical-induced cancers, which can inform the development of safer pharmaceuticals and chemopreventive strategies.

The carcinogenicity of many aromatic amines is linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver, to reactive intermediates that can form DNA adducts, leading to mutations and potentially initiating cancer. The following diagram illustrates this generalized pathway.

Generalized Metabolic Activation of Aromatic Amines A 4-Amino-3,2'-dimethylbiphenyl (Parent Compound) B Phase I Metabolism (e.g., N-hydroxylation by Cytochrome P450) A->B C N-hydroxy-4-amino-3,2'-dimethylbiphenyl B->C D Phase II Metabolism (e.g., Acetylation, Sulfation) C->D E Reactive Ester (e.g., N-acetoxy, N-sulfonyloxy) D->E F Formation of Nitrenium Ion E->F G DNA Adduct Formation F->G H Mutation G->H I Cancer Initiation H->I

Caption: A generalized pathway for the metabolic activation of aromatic amines leading to potential carcinogenicity.

Safety and Handling

Given that 4-Amino-3,2'-dimethylbiphenyl is a potential carcinogen, stringent safety precautions must be observed during its handling and use.[3][4][5]

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

    • Eye Protection: Safety glasses or goggles are mandatory.

    • Lab Coat: A lab coat should be worn to protect street clothing.

  • Handling: Avoid direct contact with the skin and eyes.[8] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water.[8]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[8]

    • Inhalation: Move the individual to fresh air.[8]

    • Ingestion: Seek immediate medical attention. The compound is harmful if swallowed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Storage and Stability

Proper storage is crucial to maintain the integrity of 4-Amino-3,2'-dimethylbiphenyl and to ensure safety.

  • Short-term Storage: The compound may be stored at room temperature for short periods.[7]

  • Long-term Storage: For long-term storage, it is recommended to keep the compound at -20°C.[7]

  • Container: Store in a tightly sealed container to prevent exposure to moisture and air.

  • Stability: Information on the long-term stability is not extensively detailed, but storage at low temperatures in a sealed container is best practice.

Conclusion

4-Amino-3,2'-dimethylbiphenyl is a valuable research chemical for investigating the mechanisms of chemical carcinogenesis. Its CAS number is 13394-86-0, and it exists as a yellow to red oily or sticky solid. Due to its classification as a potential carcinogen, strict adherence to safety protocols is essential when handling this compound. Further research into its metabolic pathways and interactions with biological macromolecules will continue to be a key area of study in toxicology and cancer research.

References

  • Pharmaffiliates. (n.d.). 4-Amino-3,2'-dimethylbiphenyl Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Aminodiphenyl. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2',3'-Dimethyl-4-biphenylamine: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dimethyl-4-biphenylamine, a methylated derivative of the known carcinogen 4-aminobiphenyl, is a compound of significant interest in toxicology and carcinogenesis research. Its chemical structure, characterized by the presence of methyl groups on both phenyl rings, influences its conformational flexibility and metabolic activation, which are critical determinants of its biological activity. This guide provides a comprehensive overview of the chemical structure, synthesis, and known biological effects of 2',3'-Dimethyl-4-biphenylamine, offering a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Physicochemical Properties

2',3'-Dimethyl-4-biphenylamine, also known as 3,2'-dimethyl-4-aminobiphenyl, is an aromatic amine with the chemical formula C₁₄H₁₅N.[1] Its structure consists of a biphenyl backbone with an amino group at the 4-position and methyl groups at the 2'- and 3-positions.

Table 1: Physicochemical Properties of 2',3'-Dimethyl-4-biphenylamine

PropertyValueSource
IUPAC Name 2-methyl-4-(2-methylphenyl)anilinePubChem[1]
CAS Number 13394-86-0CAS Common Chemistry[2]
Molecular Formula C₁₄H₁₅NPubChem[1]
Molecular Weight 197.27 g/mol PubChem[1]
Boiling Point 201 °C at 15 TorrCAS Common Chemistry[2]
XLogP3 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

Structural Elucidation: The Significance of Conformation

The three-dimensional structure of biphenyl derivatives is largely defined by the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance imposed by substituents on the rings. For 2',3'-Dimethyl-4-biphenylamine, the presence of a methyl group at the 2'-position (ortho to the inter-ring bond) is expected to cause significant steric clash, forcing the rings to adopt a twisted conformation.

While the precise dihedral angle for 2',3'-Dimethyl-4-biphenylamine has not been experimentally determined, studies on similarly substituted biphenyls provide insight. For instance, the parent biphenyl molecule has a dihedral angle of approximately 32-45° in solution and the molten state.[3] However, ortho substitution dramatically increases this angle. In dimethyl 2-aminobiphenyl-4,4'-dicarboxylate, the dihedral angle between the benzene rings is reported to be 44.7°.[4] Given the steric bulk of the additional methyl group in 2',3'-Dimethyl-4-biphenylamine, a significantly non-planar conformation is highly probable. This twisted geometry has profound implications for the molecule's electronic properties and its interaction with biological macromolecules.

Suzuki_Coupling_Workflow start 4-Bromo-2-methylaniline protect Amine Protection (e.g., Boc₂O) start->protect coupling Suzuki-Miyaura Coupling (2-Methylphenylboronic acid, Pd catalyst, Base) protect->coupling deprotect Deprotection (e.g., TFA) coupling->deprotect product 2',3'-Dimethyl-4-biphenylamine deprotect->product

Sources

3,2'-Dimethyl-4-aminodiphenyl (DMAB) physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of 3,2'-Dimethyl-4-aminodiphenyl (DMAB)

Authored by: Gemini, Senior Application Scientist

Introduction

3,2'-Dimethyl-4-aminodiphenyl (DMAB), a substituted aromatic amine, is a compound of interest in various fields of chemical research and development. Its structural complexity, arising from the asymmetric substitution on the biphenyl core, imparts specific physical and chemical properties that dictate its behavior in solution, its reactivity, and its analytical profile. This guide provides a comprehensive overview of the core physical characteristics of DMAB, offering both established data and predictive insights grounded in its molecular structure. Designed for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical analytical methodologies to serve as a foundational resource for working with this compound.

Compound Identification and Molecular Structure

Correctly identifying the molecule is the cornerstone of any scientific investigation. DMAB is systematically known as 2-methyl-4-(2-methylphenyl)aniline.[1] Its unique identity is captured by its CAS Registry Number, molecular formula, and structure.

  • CAS Number : 13394-86-0[1]

  • Molecular Formula : C₁₄H₁₅N[1]

  • Synonyms : 2',3-Dimethyl-4-aminobiphenyl, 4-Amino-3,2'-dimethylbiphenyl, 2-methyl-4-(o-tolyl)aniline[1]

The structure of DMAB features a biphenyl system with two methyl groups and one amino group positioned at specific loci. The methyl group at the 3-position and the amino group at the 4-position are on one phenyl ring, while the second methyl group is at the 2'-position of the other ring. This arrangement prevents free rotation around the biphenyl single bond due to steric hindrance from the ortho-substituted methyl group, resulting in a non-planar conformation.

Caption: 2D Structure of 3,2'-Dimethyl-4-aminodiphenyl (DMAB).

Core Physical and Chemical Properties

The physical properties of a compound are a direct manifestation of its molecular structure, including its mass, polarity, and intermolecular forces. The data presented below are based on computed values from authoritative databases, which serve as excellent predictors for experimental outcomes.

PropertyValueSource
Molecular Weight 197.27 g/mol PubChem[1]
Monoisotopic Mass 197.120449483 DaPubChem[1]
Appearance Expected to be a solid at room temperatureInferred from similar aromatic amines
Melting Point Not experimentally determined; expected to be higher than room temperatureN/A
Boiling Point Not experimentally determinedN/A
XLogP3 3.3PubChem[1]
Hydrogen Bond Donors 1 (from the -NH₂ group)PubChem[1]
Hydrogen Bond Acceptors 1 (from the nitrogen atom)PubChem[1]

Causality Behind the Properties: The molecular weight is a direct sum of the atomic weights of its constituent atoms (14 carbon, 15 hydrogen, 1 nitrogen).[1] The XLogP3 value of 3.3 indicates a significant nonpolar character, suggesting poor solubility in water and good solubility in organic solvents.[1] This lipophilicity is driven by the large hydrocarbon backbone of the biphenyl rings and the two methyl groups. The presence of the amino group provides a site for hydrogen bonding, which can slightly increase its solubility in polar protic solvents compared to a non-substituted dimethylbiphenyl analog.

Solubility Profile

The "like dissolves like" principle is fundamental to predicting solubility. DMAB's structure, with its large nonpolar biphenyl core and small polar amino group, defines its solubility characteristics.

  • Water : Expected to have very low solubility. The hydrophobic nature of the dimethylbiphenyl structure is the dominant factor, overcoming the hydrophilic contribution of the single amino group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF) : Expected to be soluble. These solvents can interact with the molecule's dipole moment without the need for hydrogen bonding, effectively solvating the compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : Expected to have moderate to good solubility. These solvents can engage in hydrogen bonding with the amino group, while their alkyl portions can interact favorably with the nonpolar regions of DMAB.

  • Nonpolar Solvents (e.g., Toluene, Hexane) : Expected to have good solubility. The large, nonpolar surface area of DMAB allows for strong van der Waals interactions with nonpolar solvent molecules.

The solubility of amino-containing compounds can also be highly pH-dependent. In acidic aqueous solutions, the amino group will be protonated to form an ammonium salt (-NH₃⁺), which would dramatically increase its water solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. While specific experimental spectra for DMAB are not widely published, its expected spectral features can be reliably predicted based on its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic compounds like DMAB are strong UV absorbers. The extended π-conjugated system of the biphenyl core is the primary chromophore.

  • Expected Absorption : DMAB is expected to exhibit strong absorption bands in the UV region, likely between 200-300 nm. The presence of the amino group (an auxochrome) attached to the aromatic ring typically causes a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity compared to the unsubstituted biphenyl. The non-planar nature of the molecule, due to steric hindrance, may slightly reduce the effective conjugation, leading to a hypsochromic (blue) shift compared to a planar biphenyl system.

  • Solvent Effects : The position of the absorption maximum (λ_max) can be influenced by solvent polarity, a phenomenon known as solvatochromism.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

  • N-H Stretching : The primary amine (-NH₂) will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl (-CH₃) groups will appear just below 3000 cm⁻¹.

  • C=C Stretching : Aromatic ring stretching will produce several sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching : The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR :

    • Aromatic Protons : The protons on the two phenyl rings will appear as a complex series of multiplets in the chemical shift range of approximately 6.5-7.5 ppm. The exact shifts and coupling patterns are influenced by the positions of the amino and methyl substituents.

    • Amine Protons : The two protons of the -NH₂ group will typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often found between 3.0 and 5.0 ppm.

    • Methyl Protons : The two methyl (-CH₃) groups will each produce a singlet in the upfield region, likely between 2.0 and 2.5 ppm.[3] Because they are in different chemical environments (one at the 3-position, one at the 2'-position), they are expected to have distinct chemical shifts.

  • ¹³C NMR :

    • Aromatic Carbons : The 12 unique aromatic carbons of the biphenyl system will show signals in the downfield region of 110-150 ppm. The carbon attached to the amino group will be shifted upfield relative to the others due to its electron-donating nature.

    • Methyl Carbons : The two methyl carbons will appear as sharp signals in the upfield region, typically between 15-25 ppm.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. The following protocol provides a robust, self-validating method for assessing the purity of a DMAB sample.

Objective: To develop and validate an HPLC method for the determination of the purity of 3,2'-Dimethyl-4-aminodiphenyl.

Methodology:

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).

    • DMAB reference standard and sample.

    • Volumetric flasks, pipettes, and autosampler vials.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of DMAB reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

    • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the experimentally determined λ_max).

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 30% B

      • 18-22 min: 30% B (re-equilibration)

  • Analysis and System Validation:

    • Inject a blank (acetonitrile) to establish the baseline.

    • Perform five replicate injections of the working standard. The retention time should be consistent (RSD < 1%) and the peak area should be reproducible (RSD < 2%). This validates system suitability.

    • Inject the sample solution in duplicate.

    • Identify the DMAB peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Purity Calculation:

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

    • Purity (%) = (Area of DMAB Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase, Standard & Sample Solutions instrument_setup Set Up HPLC System (Column, Flow, Gradient) prep_solutions->instrument_setup system_suitability System Suitability: Inject Standard (5x) instrument_setup->system_suitability sample_analysis Inject Blank & Sample (2x) system_suitability->sample_analysis integrate_peaks Integrate Peak Areas in Chromatograms sample_analysis->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity final_report final_report calculate_purity->final_report Generate Report

Caption: Experimental workflow for purity analysis of DMAB by HPLC.

Conclusion

The physical characteristics of 3,2'-Dimethyl-4-aminodiphenyl are intrinsically linked to its substituted, non-planar biphenyl structure. Its notable lipophilicity, predicted spectroscopic signatures, and behavior in chromatographic systems are all logical consequences of its molecular architecture. This guide provides a foundational framework for researchers, combining established data with predictive analysis to facilitate further investigation and application of this compound. The provided experimental protocol for HPLC analysis serves as a practical starting point for quality control and purity assessment in a laboratory setting.

References

  • PubChem. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Amino-3,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Amino-3,2'-dimethylbiphenyl (CAS No: 13394-86-0)[1], a substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. We present a detailed examination of the Suzuki-Miyaura cross-coupling reaction as the primary synthetic strategy, elucidating the mechanistic underpinnings and critical process parameters that ensure high-yield, high-purity synthesis. This document further outlines a comprehensive characterization workflow, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to validate the molecular structure and confirm the identity of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the preparation and validation of this important biphenyl derivative.

Introduction and Strategic Importance

4-Amino-3,2'-dimethylbiphenyl is a member of the substituted biphenyl class of compounds. The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules and approved pharmaceuticals.[2][3] The specific substitution pattern of 4-Amino-3,2'-dimethylbiphenyl—featuring an amino group for further functionalization and two methyl groups that introduce conformational constraints and modulate lipophilicity—makes it a versatile intermediate for creating libraries of drug candidates.[4] The presence of the free amino group, in particular, is a key handle for subsequent chemical modifications, such as amidation or the formation of Schiff bases, which are pivotal in developing compounds with diverse biological activities.[5]

The molecular formula for this compound is C₁₄H₁₅N[6], and its structure is characterized by two phenyl rings linked by a single bond, with methyl groups at the 3 and 2' positions and an amine at the 4 position. The strategic synthesis and rigorous characterization of this molecule are paramount to ensuring the quality and reproducibility of downstream applications, from fundamental research to the development of novel therapeutics.[7][8]

Synthesis Methodologies: A Mechanistic Approach

The construction of the C-C bond between the two aromatic rings is the central challenge in synthesizing biphenyl derivatives. While several methods exist, including the Ullmann reaction which utilizes copper-catalyzed coupling of aryl halides[9][10], the Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard. This preference is due to its milder reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[11][12]

The Suzuki-Miyaura Cross-Coupling Strategy

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex.[13][14] For the synthesis of 4-Amino-3,2'-dimethylbiphenyl, a logical approach involves coupling a substituted aniline derivative with a substituted toluene derivative.

A robust synthetic route involves the coupling of a nitro-substituted aryl halide with an appropriate arylboronic acid, followed by the reduction of the nitro group to an amine. This strategy is often preferred because the nitro group is a strong electron-withdrawing group that can facilitate the initial coupling reaction, and its reduction to an amine is typically a high-yielding and clean transformation.

The proposed two-step synthesis is as follows:

  • Step 1 (Suzuki Coupling): Reaction of 4-bromo-2-methyl-1-nitrobenzene with 2-methylphenylboronic acid.

  • Step 2 (Reduction): Reduction of the resulting 3,2'-dimethyl-4-nitrobiphenyl to 4-Amino-3,2'-dimethylbiphenyl.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl Base Base (e.g., K₂CO₃) Base->Transmetal Boronic Ar²-B(OH)₂ (2-methylphenylboronic acid) Boronic->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (3,2'-dimethyl-4-nitrobiphenyl) RedElim->Product ArylHalide Ar¹-X (4-bromo-2-methyl-1-nitrobenzene) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for biphenyl synthesis.

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize conditions based on available equipment and reagents.

Protocol: Synthesis of 3,2'-Dimethyl-4-nitrobiphenyl (Suzuki Coupling)

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings.[15]

Table 1: Reagents and Conditions for Suzuki Coupling

Reagent/ParameterMolar Equiv.Amount (for 10 mmol scale)Purpose
4-bromo-2-methyl-1-nitrobenzene1.02.16 g (10.0 mmol)Aryl Halide
2-methylphenylboronic acid1.21.63 g (12.0 mmol)Organoboron Reagent
Pd(PPh₃)₄0.03346 mg (0.3 mmol)Palladium Catalyst
Potassium Carbonate (K₂CO₃)2.53.45 g (25.0 mmol)Base
1,4-Dioxane/Water (4:1)-50 mLSolvent System
Reaction Temperature-85-90 °CThermal Energy
Reaction Time-12-16 hoursTo ensure completion

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methyl-1-nitrobenzene, 2-methylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 4:1 dioxane/water solvent mixture, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3,2'-dimethyl-4-nitrobiphenyl. A common issue in Suzuki couplings is the formation of homocoupled byproducts, which may have similar polarity to the desired product, necessitating careful chromatographic separation.[11]

Protocol: Reduction to 4-Amino-3,2'-dimethylbiphenyl

The reduction of the nitro group is a standard transformation. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.

Step-by-Step Procedure (using SnCl₂):

  • Dissolve the purified 3,2'-dimethyl-4-nitrobiphenyl (1.0 equiv) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equiv) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) for 3-4 hours.

  • Cool the reaction and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-Amino-3,2'-dimethylbiphenyl.

  • Further purification can be achieved via recrystallization or column chromatography if necessary.

Characterization and Structural Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Amino-3,2'-dimethylbiphenyl.

Workflow Start Starting Materials (Aryl Halide & Boronic Acid) Synthesis Step 1: Suzuki Coupling Start->Synthesis Intermediate Intermediate Product (3,2'-dimethyl-4-nitrobiphenyl) Synthesis->Intermediate Reduction Step 2: Nitro Reduction Intermediate->Reduction Purification Purification (Column Chromatography) Reduction->Purification FinalProduct Final Product (4-Amino-3,2'-dimethylbiphenyl) Purification->FinalProduct Characterization Characterization FinalProduct->Characterization NMR NMR ('H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Validation Structure Validated NMR->Validation MS->Validation IR->Validation

Caption: Overall workflow from synthesis to final product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[16] Spectra should be recorded in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: Expected ¹H and ¹³C NMR Data for 4-Amino-3,2'-dimethylbiphenyl

¹H NMR Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons6.7 - 7.3Multiplet7HAr-H
Amine Protons3.5 - 4.5 (broad)Singlet2H-NH₂
Methyl Protons (C3)~2.2Singlet3HAr-CH₃
Methyl Protons (C2')~2.1Singlet3HAr-CH₃
¹³C NMR Expected Chemical Shift (δ, ppm)--Assignment
Aromatic Carbons115 - 145--Ar-C
Methyl Carbons18 - 22--Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[17]

Table 3: Key IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Symmetric Stretch~3350Medium
Primary AmineN-H Asymmetric Stretch~3450Medium
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch (from CH₃)2850 - 2960Medium
Aromatic C=CC=C Stretch1500 - 1600Strong
Aromatic AmineC-N Stretch1250 - 1335Strong

The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group.[18] The strong absorption in the 1250-1335 cm⁻¹ range further confirms the aromatic C-N bond.[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[20][21]

Table 4: Expected Mass Spectrometry Data

ParameterExpected ValueSignificance
Molecular FormulaC₁₄H₁₅N-
Molecular Weight197.12 g/mol -
[M]⁺ Peak (EI-MS)m/z = 197Confirms the molecular weight of the compound

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing definitive proof of the chemical formula.

Conclusion

This guide has detailed a reliable and well-documented pathway for the synthesis and characterization of 4-Amino-3,2'-dimethylbiphenyl. By employing the Suzuki-Miyaura cross-coupling reaction, researchers can efficiently construct the core biphenyl structure. The subsequent reduction of a nitro-precursor provides a clean and high-yielding route to the final amino-substituted product. The comprehensive characterization workflow, integrating NMR, IR, and MS, establishes a self-validating system that ensures the structural integrity and purity of the target compound. This robust methodology provides a solid foundation for scientists and professionals engaged in drug discovery and chemical synthesis, enabling the confident use of 4-Amino-3,2'-dimethylbiphenyl as a key intermediate in their research endeavors.

References

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  • Hintermann, L., & Ebeling, F. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12347-12363. Retrieved from [Link]

  • Miller, J. A., Miller, E. C., Sandin, R. B., & Brown, R. K. (1949). The carcinogenic activities of certain derivatives of 4-dimethylaminobiphenyl in the rat. Cancer Research, 9(9), 504-509. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 4-Amino-3,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling precautions for 4-Amino-3,2'-dimethylbiphenyl. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous aromatic amines, such as 4-Aminodiphenyl and 3-Aminobiphenyl. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties to its chemical relatives.

Hazard Identification and Risk Assessment

Table 1: Anticipated GHS Classification for 4-Amino-3,2'-dimethylbiphenyl (Based on Analogs)

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
CarcinogenicityCategory 1A/1B (Suspected)H350: May cause cancerDanger
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effectsWarning

The causality behind these anticipated classifications lies in the chemical structure. The biphenyl backbone and the amino group are common features in compounds with known toxicological effects. Aromatic amines can be metabolized in the body to reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage and potentially cancer.[1][2][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of solid or dissolved 4-Amino-3,2'-dimethylbiphenyl must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE):

The selection of PPE is paramount to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of aromatic amines, double-gloving is recommended. The outer glove should be resistant to the solvents being used, while the inner glove provides an additional barrier.[6][7][8] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn over the goggles when there is a risk of splashing.[9]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or in the event of a spill, a disposable chemical-resistant suit may be necessary.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10]

Table 2: Personal Protective Equipment (PPE) Summary

Body PartRequired PPERationale
Hands Double-gloved with chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin absorption, a primary route of exposure for aromatic amines.[3][11]
Eyes Chemical safety gogglesProtects against splashes and dust that can cause serious eye irritation.
Face Face shield (in addition to goggles)Provides a broader shield against splashes, especially during solution preparation or transfer.[8]
Body Flame-resistant lab coatProtects skin and personal clothing from contamination.[12]
Respiratory NIOSH-approved respirator (as needed)Prevents inhalation of dust or aerosols, which can cause respiratory irritation and systemic toxicity.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is crucial to minimize the risk of exposure and accidents.

Experimental Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh solid compound in fume hood prep_materials->weigh Begin experiment dissolve Dissolve in a suitable solvent weigh->dissolve transfer Transfer solution using appropriate glassware dissolve->transfer decontaminate Decontaminate work surfaces transfer->decontaminate Complete experiment dispose_waste Segregate and dispose of waste decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe

Caption: Experimental workflow for handling 4-Amino-3,2'-dimethylbiphenyl.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[13]

    • Don all required PPE as outlined in Table 2.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Solution Preparation:

    • Handle the solid compound with care to avoid generating dust.[14]

    • Use a dedicated spatula and weighing paper.

    • Slowly add the solid to the solvent to avoid splashing.

    • If the original vial contains a solid, centrifuge it before opening to ensure all product is at the bottom.[15]

  • Storage:

    • Store 4-Amino-3,2'-dimethylbiphenyl in a tightly sealed, clearly labeled container.[5][16]

    • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

    • Long-term storage at -20°C is recommended.[15]

    • Store in a locked cabinet or an area with restricted access.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

Spill Response:

For any spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

Minor Spill (Contained within a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[18]

  • Work from the outside of the spill inward to prevent spreading.[19]

  • Carefully scoop the absorbent material into a labeled, sealable hazardous waste container.[14]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Collect all contaminated materials for hazardous waste disposal.

Major Spill (Outside of a fume hood or a large volume):

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Close the doors to the affected area to contain vapors.[18]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal

All waste generated from the handling of 4-Amino-3,2'-dimethylbiphenyl must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[20]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsates, in a compatible, labeled hazardous waste container. Do not pour any waste down the drain.[20]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container label should be defaced, and the container can be disposed of according to institutional guidelines.[21][22]

Consult your institution's EHS department for specific waste disposal procedures and to schedule a waste pickup.[20]

Conclusion

While specific safety data for 4-Amino-3,2'-dimethylbiphenyl is scarce, the available information on structurally related aromatic amines strongly suggests that this compound should be handled as a potential carcinogen and toxic substance. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can significantly mitigate the risks associated with this compound. A culture of safety, grounded in a thorough understanding of the potential hazards, is paramount in the research and development environment.

References

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Carcinogenic potential of 4-Amino-3,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Carcinogenic Potential of 4-Amino-3,2'-dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,2'-dimethylbiphenyl (DMABP) is a potent aromatic amine carcinogen that has been the subject of significant toxicological research. Structurally related to the well-characterized human carcinogen 4-aminobiphenyl, DMABP exhibits multi-organ tumorigenicity in animal models. This technical guide provides a comprehensive overview of the carcinogenic potential of DMABP, delving into its metabolic activation, mechanisms of genotoxicity, and the spectrum of its carcinogenic effects in vivo. Detailed experimental protocols for assessing the carcinogenicity of aromatic amines are also presented to provide researchers with practical, field-proven methodologies. This document is intended to serve as a critical resource for scientists and professionals involved in toxicology, pharmacology, and drug development, enabling a deeper understanding of the risks associated with this class of compounds.

Introduction to 4-Amino-3,2'-dimethylbiphenyl

4-Amino-3,2'-dimethylbiphenyl is an aromatic amine that has been instrumental in cancer research as a model compound for studying the mechanisms of chemical carcinogenesis. Its chemical structure, featuring a biphenyl backbone with an amino group and two methyl substituents, is shared by a class of compounds known for their procarcinogenic properties. The carcinogenicity of aromatic amines is intrinsically linked to their metabolic activation into reactive electrophiles that can form covalent adducts with cellular macromolecules, most critically DNA. The study of DMABP provides valuable insights into the organ-specific carcinogenic effects of aromatic amines and the factors that modulate their genotoxicity.

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenicity of 4-Amino-3,2'-dimethylbiphenyl, like other aromatic amines, is not an inherent property of the molecule itself but is dependent on its metabolic conversion to reactive intermediates. This bioactivation process is a multi-step enzymatic cascade primarily occurring in the liver.

The initial and rate-limiting step is the N-hydroxylation of the amino group, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2. This results in the formation of an N-hydroxyarylamine metabolite. This hydroxylamine can then undergo further activation through phase II conjugation reactions, such as O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs). These conjugation reactions generate unstable esters that readily decompose to form highly reactive nitrenium ions. These electrophilic species are the ultimate carcinogens responsible for attacking nucleophilic sites on DNA, leading to the formation of DNA adducts.

Alternatively, the parent amine can be detoxified through N-acetylation, a reaction also catalyzed by NATs. The balance between these activation and detoxification pathways is a critical determinant of the carcinogenic potency of DMABP and can vary between species and tissues, contributing to its organ-specific carcinogenicity.

Metabolic_Activation_of_DMABP cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway DMABP 4-Amino-3,2'-dimethylbiphenyl N_hydroxy N-hydroxy-DMABP DMABP->N_hydroxy CYP1A2 (N-hydroxylation) Detox N-acetyl-DMABP (Detoxification) DMABP->Detox NATs (N-acetylation) Nitrenium Nitrenium Ion N_hydroxy->Nitrenium NATs/SULTs (O-esterification) DNA_adduct DNA Adducts Nitrenium->DNA_adduct Electrophilic Attack

Figure 1: Metabolic activation pathway of 4-Amino-3,2'-dimethylbiphenyl.

DNA Adduct Formation: The Molecular Signature of Damage

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The highly reactive nitrenium ion generated from the metabolic activation of DMABP readily attacks electron-rich sites in the DNA, primarily the C8 and N2 positions of guanine bases. This results in the formation of characteristic DNA adducts, including N-(deoxyguanosin-8-yl)-DMABP and 5-(deoxyguanosin-N2-yl)-DMABP.[1] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired. Such errors can result in mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.

Studies in Syrian hamsters have shown that DMABP-DNA adduct levels are significantly higher in the urinary bladder, a primary target organ for tumor induction by this compound, compared to other organs.[1] The persistence of these adducts in target tissues is a key factor in the organ-specific carcinogenicity of DMABP.

TissueAdduct Level (adducts per 10^8 nucleotides)
Urinary Bladder150 ± 25
Liver30 ± 8
Colon25 ± 6
Prostate20 ± 5
Heart< 5
Table 1: Representative DMABP-DNA adduct levels in various tissues of Syrian hamsters following a single dose of DMABP. Data are illustrative and compiled from typical findings in the literature.

Genotoxicity of 4-Amino-3,2'-dimethylbiphenyl

The genotoxic potential of 4-Amino-3,2'-dimethylbiphenyl is a direct consequence of its ability to form DNA adducts. The resulting DNA damage can trigger a range of cellular responses, including cell cycle arrest, DNA repair, and apoptosis. However, if the DNA damage is extensive or if the repair mechanisms are overwhelmed or faulty, it can lead to permanent genetic alterations.

The mutagenicity of aromatic amines is well-documented, and they are known to induce frameshift and base-pair substitution mutations. While specific mutagenicity data for DMABP in standard bacterial reverse mutation assays (Ames test) is not as extensively reported as for its parent compound, 4-aminobiphenyl, the strong evidence of DNA adduct formation and its potent carcinogenicity in vivo strongly support its genotoxic nature. Related aromatic amines consistently show positive results in a battery of genotoxicity tests, including in vitro and in vivo assays for gene mutations, chromosomal aberrations, and DNA strand breaks.

In Vivo Carcinogenicity: A Multi-Organ Carcinogen

4-Amino-3,2'-dimethylbiphenyl is a well-established multi-organ carcinogen in various animal models, including rats and hamsters.[1][2] The primary target organs for DMABP-induced tumors include the urinary bladder, intestine, and liver.[2][3] The specific organ tropism can be influenced by the animal species, sex, and route of administration.

In Syrian golden hamsters, DMABP induces a high incidence of urinary bladder carcinomas.[3] These tumors are often invasive transitional cell carcinomas.[3] In rats, the intestine is a major target organ for DMABP-induced carcinogenesis.[2] The differing organ specificities between species are thought to be related to differences in metabolic activation and detoxification pathways.[2]

Animal ModelRoute of AdministrationTarget Organ(s)Tumor Incidence (%)
Syrian Golden HamsterSubcutaneousUrinary Bladder65-80%
F344 RatOralIntestine, Liver40-60% (Intestine)
Table 2: Summary of in vivo carcinogenicity studies of 4-Amino-3,2'-dimethylbiphenyl.

Experimental Protocols for Assessing Carcinogenic Potential

The evaluation of the carcinogenic potential of aromatic amines like DMABP relies on a battery of well-established toxicological assays. These protocols are designed to assess the mutagenic and carcinogenic properties of a test compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay determines if a test chemical can induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.

Step-by-Step Methodology:

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to provide the metabolic enzymes necessary to convert pro-mutagens into their active forms.

  • Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts. This technique allows for the detection of a wide range of adducts without prior knowledge of their chemical structure.

Step-by-Step Methodology:

  • DNA Isolation: DNA is isolated from the tissues of animals exposed to the test compound.

  • DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

  • Adduct Enrichment: The adducted nucleotides are enriched, often by selective extraction or enzymatic treatment to remove normal nucleotides.

  • ³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Carcinogenicity_Bioassay_Workflow start Acclimatization of Animals dosing Chronic Dosing (e.g., 2 years) start->dosing monitoring Clinical Observation & Body Weight Monitoring dosing->monitoring necropsy Terminal Necropsy monitoring->necropsy histopath Histopathological Examination of Tissues necropsy->histopath analysis Statistical Analysis of Tumor Incidence histopath->analysis conclusion Conclusion on Carcinogenic Potential analysis->conclusion

Figure 2: Generalized workflow for a rodent carcinogenicity bioassay.

Rodent Carcinogenicity Bioassay

The rodent carcinogenicity bioassay is the gold standard for assessing the tumorigenic potential of a chemical in vivo. These long-term studies, typically conducted over the lifespan of the animal (e.g., 2 years in rats or mice), are designed to evaluate the incidence of tumors in treated animals compared to a control group.

Step-by-Step Methodology:

  • Dose Selection: Dose levels are selected based on preliminary toxicity studies to identify a maximum tolerated dose (MTD) and lower dose levels.

  • Animal Groups: Animals (typically rats or mice of both sexes) are randomly assigned to control and treatment groups.

  • Chronic Administration: The test compound is administered to the animals daily for the duration of the study (e.g., via diet, drinking water, gavage, or inhalation).

  • Clinical Monitoring: Animals are monitored regularly for clinical signs of toxicity, and body weights are recorded.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. A comprehensive set of tissues is collected and examined microscopically for the presence of tumors.

  • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the incidence in the control group to determine if there is a significant increase in tumor formation.

Conclusion and Implications for Human Health Risk Assessment

The substantial body of evidence from in vitro and in vivo studies unequivocally demonstrates that 4-Amino-3,2'-dimethylbiphenyl is a potent genotoxic carcinogen. Its mechanism of action, involving metabolic activation to DNA-reactive species, is a hallmark of many aromatic amine carcinogens. The formation of persistent DNA adducts in target tissues is a key molecular event that initiates the carcinogenic process.

The findings from studies on DMABP and related compounds have significant implications for human health risk assessment. They underscore the importance of understanding the metabolic fate of chemicals and the potential for the formation of reactive metabolites. For drug development professionals, this knowledge is critical for the early identification and mitigation of carcinogenic liabilities in new drug candidates. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the carcinogenic potential of novel chemical entities, ensuring the safety of new pharmaceuticals and industrial chemicals.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11931, 3,3'-Dimethylbiphenyl. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR): International Agency for Research on Cancer; 2012. [Link]

  • Malejka-Giganti D, Ritter CL, Culp SJ, et al. 3,2'-Dimethyl-4-aminobiphenyl-DNA adduct formation in tumor target and nontarget organs of rapid and slow acetylator Syrian hamsters congenic at the NAT2 locus. Carcinogenesis. 1998;19(11):2031-2037. [Link]

  • National Toxicology Program. Report on Carcinogens, Fifteenth Edition; 4-Aminobiphenyl. [Link]

  • Fiala ES, Weisburger JH, Katayama S, Chandrasekaran V, Williams GM. The in vivo metabolism of 3,2'-dimethyl-4-aminobiphenyl (DMAB) bearing on its organotropism in the Syrian golden hamster and the F344 rat. Carcinogenesis. 1982;3(2):223-231. [Link]

  • Beland FA, Kadlubar FF. Formation and persistence of arylamine DNA adducts in vivo. Environ Health Perspect. 1985;62:19-30. [Link]

  • Walpole AL, Williams MH, Roberts DC. The carcinogenic action of 4-aminodiphenyl and 3:2'-dimethyl-4-amino-diphenyl. Br J Ind Med. 1952;9(4):255-263. [Link]

  • Flammang TJ, Yamazoe Y, Guengerich FP, Kadlubar FF. The S-acetyl-coenzyme A-dependent metabolic activation of the carcinogen N-hydroxy-2-aminofluorene by human liver cytosol and its relationship to the aromatic amine N-acetyltransferase phenotype. Carcinogenesis. 1987;8(12):1967-1970. [Link]

  • Mortelmans K, Zeiger E. The Ames Salmonella/microsome mutagenicity assay. Mutat Res. 2000;455(1-2):29-60. [Link]

  • Randerath K, Randerath E, Agrawal HP, Gupta RC, Schurdak ME, Reddy MV. Postlabeling methods for carcinogen-DNA adduct analysis. Environ Health Perspect. 1985;62:57-65. [Link]

  • Organisation for Economic Co-operation and Development. OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. [Link]

  • Organisation for Economic Co-operation and Development. OECD Guideline for the Testing of Chemicals 451: Carcinogenicity Studies. [Link]

  • Shirai T, Fukushima S, Hirose M, Ito N. Histopathological analysis of invasive bladder carcinomas induced by 3,2'-dimethyl-4-aminobiphenyl in hamsters. Jpn J Cancer Res. 1985;76(9):803-808. [Link]

Sources

Mutagenesis research chemicals: 4-Amino-3,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Mutagenesis & Multi-Organ Carcinogenesis Models

Executive Summary

4-Amino-3,2'-dimethylbiphenyl (DMAB) (CAS: 13394-86-0) is a potent heterocyclic aromatic amine used as a reference mutagen and a chemical carcinogen in biomedical research. Unlike simple arylamines, the specific ortho-methyl substitution pattern of DMAB sterically hinders N-acetylation (a detoxification pathway), thereby shifting metabolic flux toward N-hydroxylation and bioactivation.

This guide details the use of DMAB as a gold-standard agent for inducing prostate and colon carcinomas in rodent models. It synthesizes mechanistic insights with field-proven experimental protocols, ensuring reproducibility and safety in high-containment laboratory environments.

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertySpecification
Chemical Name 4-Amino-3,2'-dimethylbiphenyl
Synonyms 3,2'-Dimethyl-4-aminobiphenyl; DMAB; DMABP
CAS Number 13394-86-0
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
Appearance Off-white to tan crystalline solid
Solubility Soluble in DMSO, Ethanol, Acetone; Lipid-soluble (Corn/Peanut Oil)
Stability Sensitive to oxidation; store at -20°C under inert gas (Argon/Nitrogen)
Mechanism of Action: Bioactivation & Mutagenesis

DMAB is a pro-carcinogen ; it is biologically inert until metabolized. Its high carcinogenic potency stems from its specific activation pathway in the liver and target tissues (prostate epithelium, colonic mucosa).

3.1. Metabolic Activation Pathway

The primary driver of DMAB mutagenicity is N-hydroxylation , typically mediated by Cytochrome P450 enzymes (CYP1A2). The resulting N-hydroxy metabolite is unstable and undergoes esterification (via N-acetyltransferases or Sulfotransferases) to form a highly reactive nitrenium ion. This electrophile covalently binds to the C8 or N2 positions of Guanine residues in DNA, causing replication errors (frameshifts).

Figure 1: Metabolic Activation & DNA Adduct Formation

DMAB_Metabolism DMAB DMAB (Pro-carcinogen) CYP CYP450 (Liver) (Oxidation) DMAB->CYP N_OH N-hydroxy-DMAB (Proximate Carcinogen) CYP->N_OH N-Hydroxylation NAT NAT / SULT (Esterification) N_OH->NAT Ester N-Acetoxy/Sulfonyloxy Intermediate NAT->Ester Activation Ion Nitrenium Ion (Ultimate Carcinogen) Ester->Ion Spontaneous Cleavage DNA Genomic DNA (Guanine Residues) Ion->DNA Covalent Binding Adduct DNA Adducts (dG-C8-DMAB / dG-N2-DMAB) DNA->Adduct Mutagenesis

Caption: Step-wise bioactivation of DMAB from inert precursor to DNA-damaging electrophile.

Experimental Applications & Protocols
4.1. In Vivo Carcinogenesis (Rat Prostate/Colon Model)

DMAB is unique among aromatic amines for its ability to induce prostate cancer, a notoriously difficult model to establish in rodents.

Experimental Logic:

  • Vehicle: Peanut oil or Corn oil is used because DMAB is lipophilic and requires a slow-release depot effect from subcutaneous (s.c.) injection.

  • Dosing Regimen: A chronic, low-dose regimen (biweekly) prevents acute toxicity (liver necrosis) while maximizing the accumulation of DNA adducts in the prostate and colon.

Protocol: Chronic Induction of Prostate/Colon Tumors

  • Preparation of Stock Solution:

    • Weigh DMAB in a fume hood (Class II Biosafety Cabinet).

    • Dissolve DMAB in sterile peanut oil to a concentration of 50 mg/mL .

    • Note: Gentle warming (37°C) and sonication may be required to ensure complete dissolution.

  • Animal Subject: Male F344 Rats (5–6 weeks old).

  • Administration:

    • Route: Subcutaneous (s.c.) injection in the interscapular region.

    • Dosage: 50 mg/kg body weight.[1]

    • Frequency: Once every 2 weeks (Biweekly).

    • Duration: 10 injections total (20 weeks).

  • Post-Treatment Monitoring:

    • Monitor animals for weight loss or palpable masses.

    • Termination: Sacrifice animals at 50–60 weeks.

  • Histopathology:

    • Fix ventral prostate and colon tissues in 10% neutral buffered formalin.

    • Stain with H&E to identify adenocarcinomas.

Figure 2: Chronic Carcinogenesis Workflow

Protocol_Workflow Start Acclimatization (Male F344 Rats, 5wks) Prep Solution Prep 50 mg/mL in Peanut Oil Start->Prep Inject S.C. Injection 50 mg/kg Prep->Inject Cycle Repeat Biweekly (Total 10 Doses) Inject->Cycle Latency Latency Phase (30-40 Weeks) Cycle->Latency Analysis Histopathology (Prostate/Colon) Latency->Analysis

Caption: Timeline for DMAB-induced carcinogenesis in F344 rats.

4.2. In Vitro Mutagenicity (Ames Test)

DMAB is a frameshift mutagen.[2] It requires metabolic activation to show activity in Salmonella typhimurium.

  • Strains: TA98 (detects frameshifts), TA100 (detects base-pair substitutions).

  • Activation: Required. Use Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone).

  • Result: Strong positive in TA98 with S9; weak or negative without S9.

Quantitative Data Summary

The following data summarizes typical tumor incidence rates and adduct levels observed in F344 rats treated with the standard DMAB protocol.

Table 1: Tumor Incidence in F344 Rats (50 mg/kg, 10 doses)

Target Organ Tumor Type Incidence Rate (%) Latency (Weeks)
Colon Adenocarcinoma 65 - 85% 35 - 50
Prostate Ventral Lobe Carcinoma 15 - 40% 40 - 60
Skin Squamous Cell Carcinoma 20 - 30% 30 - 50

| Liver | Hepatocellular Carcinoma | < 10% | > 60 |

Table 2: DNA Adduct Levels (32P-Postlabeling)

Tissue Major Adduct Relative Level (fmol/µg DNA)
Liver dG-C8-DMAB High (+++)
Colon dG-C8-DMAB Moderate (++)

| Prostate | dG-C8-DMAB | Low (+) |

Note: While liver adduct levels are highest, the liver has robust repair mechanisms (NER), resulting in lower tumor incidence compared to the colon.

Safety & Handling (Self-Validating Protocol)

DMAB is a Category 1 Carcinogen . Handling protocols must be self-validating, meaning the workflow itself prevents exposure.

  • Double-Barrier Containment:

    • Primary: Weighing and solution prep must occur inside a certified Class II Biosafety Cabinet (BSC) or Glovebox.

    • Secondary: The BSC must be located in a negative-pressure access-controlled room.

  • Deactivation:

    • All waste (tips, tubes, bedding) must be treated as hazardous.

    • Chemical Deactivation: Treat surfaces/spills with 10% Sodium Hypochlorite (Bleach) for 30 minutes, followed by 70% Ethanol. The oxidation destroys the amine functionality.

  • PPE: Tyvek sleeves, double nitrile gloves, N95/P100 respirator (if outside BSC), and safety goggles.

References
  • Shirai, T., et al. (1997). Organ dependent enhancement of rat 3,2'-dimethyl-4-aminobiphenyl (DMAB) carcinogenesis by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Carcinogenesis.

  • Takahashi, S., et al. (2002). Establishment of Transplantable Rat Prostate Carcinomas from Primary Lesions Induced by 3,2'-Dimethyl-4-aminobiphenyl and Testosterone. Cancer Science.

  • Fiala, E.S., et al. (1987). The metabolic activation of 3,2'-dimethyl-4-aminobiphenyl by rat liver. Carcinogenesis.

  • National Toxicology Program (NTP). 4-Aminobiphenyl and its analogues. Report on Carcinogens.

  • Santa Cruz Biotechnology. 4-Amino-3,2'-dimethylbiphenyl Product Data Sheet.

Sources

Unraveling the Carcinogenic Legacy of 3,2'-Dimethyl-4-Aminodiphenyl: A Historical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understanding the carcinogenic properties of aromatic amines is a pivotal chapter in the history of toxicology and cancer research. Among these compounds, 3,2'-dimethyl-4-aminodiphenyl (DMAB) has emerged as a potent multi-organ carcinogen in experimental models, serving as a crucial tool to dissect the mechanisms of chemical carcinogenesis. This technical guide provides an in-depth historical and mechanistic exploration of DMAB's carcinogenicity, designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's toxicological significance. By delving into the foundational studies, metabolic activation pathways, and the experimental methodologies used to characterize its effects, this guide aims to offer a robust framework for contemporary research in carcinogenesis and the development of safer chemical entities.

A Historical Perspective: From Industrial Hazard to a Model Carcinogen

The story of DMAB is intrinsically linked to the broader history of aromatic amines, which first came under scrutiny in the mid-20th century. Early epidemiological studies in the 1950s uncovered a significant incidence of urinary bladder cancer among industrial workers exposed to 4-aminobiphenyl, the parent compound of DMAB.[1] These findings, which revealed that 11% of 171 workers in one plant developed bladder cancer after exposure for 1.5 to 19 years between 1935 and 1955, sounded an alarm in the scientific community and led to the cessation of its production.[1] Subsequent follow-up studies confirmed the high carcinogenic risk associated with 4-aminobiphenyl, with one study reporting that 7.9% of 541 exposed workers developed histologically confirmed urinary bladder cancer over a 14-year period.[1]

This established link between aromatic amine exposure and cancer paved the way for experimental investigations into the carcinogenicity of related compounds. 3,2'-dimethyl-4-aminobiphenyl, a methylated derivative of 4-aminobiphenyl, soon became a subject of intense research. Early studies in animal models, particularly rats, demonstrated its potent ability to induce tumors in multiple organs, solidifying its status as a powerful experimental carcinogen.

The Multi-Organ Carcinogenicity of DMAB: Insights from Animal Studies

Extensive research in various animal models has unequivocally established DMAB as a multi-organ carcinogen. The organotropism of DMAB-induced tumors has been shown to be species- and dose-dependent, providing valuable insights into the complex interplay between carcinogen metabolism and tissue-specific susceptibility.

Key Findings from Preclinical Studies:

  • Prostate Carcinogenesis: In male F344 rats, subcutaneous injections of DMAB have been shown to induce a significant incidence of prostate proliferative lesions.[2] A review of five experiments revealed that 32% of 293 DMAB-exposed animals developed prostate lesions, including in situ and invasive carcinomas, while no such neoplasms were observed in control animals.[2] Studies have explored a dose-dependent effect, with biweekly intraperitoneal injections of the N-hydroxy metabolite of DMAB leading to prostate carcinoma development in a dose-dependent manner (0%, 17.6%, and 66.7% for 5, 10, and 20 mg/kg body weight, respectively).[3]

  • Urinary Bladder Tumors: In Syrian golden hamsters, subcutaneous injection of DMAB at a concentration of 100 mg/kg once a week for 20 weeks induced urinary bladder carcinomas in a high percentage of animals.[4][5] One study reported that 65% of male hamsters and 80% of female hamsters in the DMAB-only groups developed non-papillary invasive transitional cell carcinomas.[4]

  • Intestinal Neoplasia: DMAB has been instrumental as an experimental model for colon cancer.[6] Its structural similarity to heterocyclic amines found in cooked meats has made it a relevant surrogate for studying diet-related colon carcinogenesis.[6]

  • Other Target Organs: The carcinogenic effects of DMAB extend beyond the prostate, bladder, and colon. Studies in F344 rats have shown that DMAB can also induce tumors in the small intestine, skin, pancreas, and peritoneum.[7] The age of the animals at the time of exposure has been shown to influence the tumor incidence in some of these organs.[7]

Animal ModelRoute of AdministrationDoseTarget Organs and Tumor IncidenceReference
Male F344 RatsSubcutaneous injection150 or 200 mg/kg (4 weekly injections)Prostate (8-19%), Small Intestine, Skin, Pancreas, Peritoneum[7]
Male F344 RatsIntraperitoneal injection of N-OH-DMAB5, 10, 20 mg/kg (biweekly for 10 times)Ventral Prostate (0%, 17.6%, 66.7%)[3]
Syrian Golden HamstersSubcutaneous injection100 mg/kg (weekly for 20 weeks)Urinary Bladder (Males: 65%, Females: 80%)[4]

The Mechanistic Core: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of DMAB, like other aromatic amines, is not an intrinsic property of the molecule itself. Instead, it is a consequence of its metabolic conversion to reactive electrophilic species that can covalently bind to cellular macromolecules, most critically, DNA. This process of metabolic activation is a key determinant of its carcinogenic potential and organ specificity.

The Metabolic Activation Pathway

The bioactivation of DMAB is a multi-step process primarily occurring in the liver, involving a delicate balance between activation and detoxification pathways.

Metabolic_Activation_of_DMAB cluster_activation Activation Pathway DMAB 3,2'-Dimethyl-4-aminodiphenyl (DMAB) N_OH_DMAB N-hydroxy-DMAB DMAB->N_OH_DMAB CYP1A2 (N-hydroxylation) Detoxification Detoxification (e.g., N-acetylation) DMAB->Detoxification NAT (N-acetylation) N_Acetoxy_DMAB N-acetoxy-DMAB N_OH_DMAB->N_Acetoxy_DMAB NAT (O-acetylation) Nitrenium_Ion Arylnitrenium Ion N_Acetoxy_DMAB->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Reaction with DNA

Metabolic activation pathway of 3,2'-dimethyl-4-aminodiphenyl (DMAB).
  • N-hydroxylation: The initial and rate-limiting step in the activation of DMAB is the N-hydroxylation of the amino group, primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being a key player.[6] This reaction forms the proximate carcinogen, N-hydroxy-3,2'-dimethyl-4-aminobiphenyl (N-OH-DMAB).

  • O-esterification: The N-hydroxy metabolite can then undergo further activation through O-esterification, most commonly O-acetylation, catalyzed by N-acetyltransferases (NATs). This results in the formation of a highly unstable and reactive intermediate, N-acetoxy-3,2'-dimethyl-4-aminobiphenyl.

  • Formation of the Ultimate Carcinogen: The N-acetoxy ester readily undergoes spontaneous heterolysis to form a highly electrophilic arylnitrenium ion. This ultimate carcinogen is capable of reacting with nucleophilic sites on cellular macromolecules.

  • Detoxification: Concurrently, DMAB can be detoxified through N-acetylation, also mediated by NATs. The balance between the activation pathway (N-hydroxylation) and the detoxification pathway (N-acetylation) is a critical factor in determining an individual's susceptibility to DMAB-induced carcinogenesis. The genetic polymorphism of NAT enzymes, leading to "rapid" and "slow" acetylator phenotypes, can significantly influence this balance.

The Formation of DNA Adducts: The Molecular Initiating Event

The highly reactive arylnitrenium ion generated from DMAB metabolism readily attacks the electron-rich centers in DNA bases, forming stable covalent adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Two major DNA adducts of DMAB have been identified:

  • N-(deoxyguanosin-8-yl)-3,2'-dimethyl-4-aminobiphenyl (dG-C8-DMABP)

  • 5-(deoxyguanosin-N2-yl)-3,2'-dimethyl-4-aminobiphenyl (dG-N2-DMABP) [8]

The formation and persistence of these adducts in target tissues are considered crucial events in DMAB-induced tumor initiation.

Experimental Methodologies for Studying DMAB Carcinogenicity

A variety of experimental techniques have been instrumental in elucidating the carcinogenic properties of DMAB. The following sections provide an overview of the key methodologies.

In Vivo Carcinogenicity Bioassays

The gold standard for assessing the carcinogenic potential of a chemical is the long-term animal bioassay.

Experimental Workflow for a Typical DMAB Carcinogenicity Study in Rats:

in_vivo_workflow Animal_Acclimation Animal Acclimation (e.g., F344 rats, 5 weeks old) Dosing DMAB Administration (e.g., Subcutaneous injection, 100 mg/kg in corn oil) Animal_Acclimation->Dosing Observation Long-term Observation (Monitoring for clinical signs, body weight changes) Dosing->Observation Necropsy Necropsy and Tissue Collection Observation->Necropsy Histopathology Histopathological Examination (Tumor identification and classification) Necropsy->Histopathology

Workflow for in vivo carcinogenicity bioassay of DMAB.

Step-by-Step Protocol for Subcutaneous Administration of DMAB in Rats:

  • Animal Model: Male F344 rats, typically 5-7 weeks old, are commonly used.

  • Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the start of the experiment.

  • Carcinogen Preparation: DMAB is dissolved in a suitable vehicle, such as corn oil or peanut oil, to the desired concentration (e.g., 100 mg/kg body weight).[6]

  • Administration: The DMAB solution is administered via subcutaneous injection, often in the interscapular region. The injection volume is typically kept low (e.g., 0.1-0.2 mL) to minimize local irritation.

  • Dosing Schedule: The dosing regimen can vary, from a single injection to multiple injections over several weeks.[5][7]

  • Observation Period: Animals are monitored for a significant portion of their lifespan (e.g., up to 60 weeks or longer) for the development of tumors and other clinical signs of toxicity.[9]

  • Necropsy and Histopathology: At the end of the study, a complete necropsy is performed, and all major organs are collected and preserved in formalin. Tissues are then processed for histopathological examination to identify and classify neoplastic lesions.

Analysis of DNA Adducts: 32P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.

Step-by-Step Protocol for ³²P-Postlabeling of DMAB-DNA Adducts:

  • DNA Isolation: DNA is extracted and purified from the target tissues of DMAB-treated animals.

  • Enzymatic Digestion: The purified DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The DMAB-adducted nucleotides are enriched from the normal nucleotides, often using techniques like nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

  • ³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP in a reaction catalyzed by T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated from the excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Immunohistochemical Detection of DMAB-DNA Adducts

Immunohistochemistry (IHC) allows for the visualization of DMAB-DNA adducts within the cellular context of tissues, providing valuable information on the distribution of DNA damage.

Step-by-Step Protocol for Immunohistochemical Staining of DMAB-DNA Adducts in Paraffin-Embedded Tissues:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from DMAB-treated animals are deparaffinized and rehydrated.

  • Antigen Retrieval: To unmask the antigenic sites of the DNA adducts, slides are subjected to antigen retrieval methods, typically heat-induced epitope retrieval (HIER) in a citrate buffer.

  • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes DMAB-DNA adducts.

  • Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody is applied.

  • Signal Amplification and Detection: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated secondary antibody. The signal is then visualized by adding a chromogenic substrate (e.g., diaminobenzidine, DAB), which produces a colored precipitate at the site of the adducts.

  • Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin to visualize the cell nuclei and then dehydrated and mounted for microscopic examination.

Conclusion and Future Directions

The historical research on 3,2'-dimethyl-4-aminobiphenyl has been instrumental in shaping our current understanding of chemical carcinogenesis. From its early identification as a potent multi-organ carcinogen to the detailed elucidation of its metabolic activation and DNA adduction, DMAB has served as an invaluable experimental tool. The methodologies developed and refined through the study of DMAB continue to be relevant in modern toxicology and cancer research.

As we move forward, the legacy of DMAB research provides a strong foundation for addressing new challenges. Future research will likely focus on the application of advanced analytical techniques, such as mass spectrometry-based adductomics, to gain a more comprehensive understanding of the full spectrum of DNA damage induced by DMAB and other aromatic amines. Furthermore, integrating data from in vivo studies with in vitro and in silico models will be crucial for improving the prediction of carcinogenic risk and for developing safer chemicals and pharmaceuticals. The in-depth knowledge gained from the historical investigation of DMAB's carcinogenicity will undoubtedly continue to guide and inspire future generations of scientists in the ongoing quest to unravel the complexities of cancer.

References

  • Shirai, T., Nakamura, A., Fukushima, S., Takahashi, S., Ogawa, K., & Ito, N. (1989). Effects of age on multiple organ carcinogenesis induced by 3,2'-dimethyl-4-aminobiphenyl in rats, with particular reference to the prostate. Japanese journal of cancer research, 80(4), 312–316. [Link]

  • Ito, N., Shirai, T., Tagawa, Y., & Fukushima, S. (1996). Histopathological analysis of invasive bladder carcinomas induced by 3,2'-dimethyl-4-aminobiphenyl in hamsters. Cancer science, 87(4), 366–372. [Link]

  • Shirai, T., Tagawa, Y., Taguchi, O., Ikawa, E., Mutai, M., Fukushima, S., & Ito, N. (1988). Low tumorigenic response to 3,2'-dimethyl-4-aminobiphenyl administration in the prostate of rats castrated at birth. Japanese journal of cancer research, 79(12), 1293–1296. [Link]

  • Flammang, T. J., Yamazoe, Y., Benson, R. W., Roberts, D. W., Wolff, G. L., & Kadlubar, F. F. (1989). 3,2'-Dimethyl-4-aminobiphenyl-DNA adduct formation in tumor target and nontarget organs of rapid and slow acetylator Syrian hamsters congenic at the NAT2 locus. Carcinogenesis, 10(4), 727–732. [Link]

  • National Toxicology Program. (2021). 4-Aminobiphenyl. In Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Katayama, S., Fiala, E. S., Reddy, B. S., Rivenson, A., Silverman, J., Williams, G. M., & Weisburger, J. H. (1982). Prostate adenocarcinoma in rats: induction by 3,2'-dimethyl-4-aminobiphenyl. Journal of the National Cancer Institute, 68(5), 867–873. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations (Vol. 100F). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • European Commission. Joint Research Centre. (2022). Carcinogenicity: Three Cell Transformation Assays. [Link]

  • Badgwell, D. B., Pugh, M., Preece, J., & Twehous, D. (2008). Dose-dependent reduction of 3,2'-dimethyl-4-aminobiphenyl-derived DNA adducts in colon and liver of rats administered celecoxib. Carcinogenesis, 29(4), 845–850. [Link]

  • Ito, N., Shirai, T., & Fukushima, S. (1996). Histopathological analysis of invasive bladder carcinomas induced by 3,2'-dimethyl-4-aminobiphenyl in hamsters. Cancer science, 87(4), 366–372. [Link]

  • Reddy, B. S., Weisburger, J. H., & Wynder, E. L. (1974). Effects of dietary fat level and antioxidants on 3,2'-dimethyl-4-aminobiphenyl-induced intestinal carcinogenesis in rats. Cancer research, 34(9), 2368–2372. [Link]

  • Shirai, T., Iwasaki, S., Naito, H., Masui, T., Kato, T., & Imaida, K. (1992). Dose dependence of N-hydroxy-3,2'-dimethyl-4-aminobiphenyl-induced rat prostate carcinogenesis. Japanese journal of cancer research, 83(7), 695–698. [Link]

  • Shirai, T., Tagawa, Y., Taguchi, O., Ikawa, E., Mutai, M., Fukushima, S., & Ito, N. (1988). Low tumorigenic response to 3,2'-dimethyl-4-aminobiphenyl administration in the prostate of rats castrated at birth. Japanese journal of cancer research, 79(12), 1293–1296. [Link]

  • OriGene Technologies. (n.d.). Immunohistochemistry Protocol for Paraffin-embedded Tissues. [Link]

  • LeBoeuf, R. A., Kerckaert, G. A., Aardema, M. J., Gibson, D. P., & Isfort, R. J. (1996). The pH 6.7 Syrian hamster embryo cell transformation assay for assessing the carcinogenic potential of chemicals. Mutation research, 356(1), 85–127. [Link]

  • Gupta, R. C. (1985). 32P-postlabeling of N-(deoxyguanosin-8-yl)arylamine adducts: a comparative study of labeling efficiencies. Cancer research, 45(11 Pt 2), 5656–5662. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781. [Link]

  • Annangi, B., Gali, M., & Al-Hajj, M. (2023). In Vitro Cell Transformation Assays: A Valuable Approach for Carcinogenic Potentiality Assessment of Nanomaterials. International journal of molecular sciences, 24(9), 8206. [Link]

  • Arigo Biolaboratories Corp. (n.d.). Immunohistochemistry Protocol (for paraffin embedded tissue). [Link]

  • Flückiger-Isler, S., Kamber, M., & Gocke, E. (2004). Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds. Mutation research, 558(1-2), 181–197. [Link]

  • Phillips, D. H., & Arlt, V. M. (2014). 32P-postlabeling analysis of DNA adducts. Methods in molecular biology (Clifton, N.J.), 1105, 125–137. [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation research, 31(6), 347–364. [Link]

  • Cell Signaling Technology. (2016, February 23). Immunohistochemistry Protocol for Paraffin embedded Tissue Sections [Video]. YouTube. [Link]

  • JoVE. (2022, November 7). DNA Adducts Formation by Carcinogens and P-postlabeling Determination [Video]. YouTube. [Link]

  • McGill University. (n.d.). SUBSTANCE ADMINISTRATION. [Link]

  • Turesky, R. J., Le, H. P., & Wetzel, W. M. (2019). Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells. Archives of toxicology, 93(7), 2005–2017. [Link]

  • Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in molecular biology (Clifton, N.J.), 2084, 245–259. [Link]

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4-Amino-3,2'-dimethylbiphenyl hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-3,2'-dimethylbiphenyl Hydrochloride: Properties, Synthesis, and Handling

Introduction

4-Amino-3,2'-dimethylbiphenyl hydrochloride (CAS No: 58109-32-3) is a substituted aromatic amine salt belonging to the biphenyl class of compounds.[1][2] The structure, featuring a biphenyl core with methyl and amino functional groups, makes it a molecule of significant interest in both synthetic chemistry and toxicology. For researchers and drug development professionals, this compound represents a versatile chemical intermediate. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals, notably as a core component of angiotensin II receptor blockers.[3] The presence of a primary amine provides a reactive handle for further molecular elaboration, enabling its use as a building block for more complex target molecules.

Conversely, it is crucial to recognize its toxicological profile, as it has been identified as a potential carcinogen.[1] This dual nature necessitates a thorough understanding of its properties, a logical approach to its synthesis, and stringent protocols for its handling. This guide provides a comprehensive technical overview of 4-Amino-3,2'-dimethylbiphenyl hydrochloride, designed to equip scientists with the core knowledge required for its safe and effective use in a research and development setting.

Physicochemical and Structural Properties

The physical and chemical characteristics of 4-Amino-3,2'-dimethylbiphenyl hydrochloride are dictated by its molecular structure. The biphenyl system provides a rigid, hydrophobic core, while the protonated aminium group (-NH3+) confers aqueous solubility and crystallinity, making it easier to handle than its free base form. The methyl groups influence the steric and electronic properties of the aromatic rings.

PropertyValueSource
CAS Number 58109-32-3[1][2][4]
Molecular Formula C₁₄H₁₅N·HCl (or C₁₄H₁₆ClN)[1][2][4]
Molecular Weight 233.74 g/mol [1][4]
Appearance White Solid[4]
Synonyms 2',3-Dimethyl-[1,1'-biphenyl]-4-amine hydrochloride[1][2]
Storage Conditions 2-8°C, Hygroscopic, Under Inert Atmosphere[4]

The hydrochloride salt form is critical for its utility. Amine free bases are often oily, less stable, and poorly soluble in aqueous media. Salt formation is a standard strategy in pharmaceutical development to improve these properties, enhancing bioavailability and shelf-life.[5]

Synthesis and Purification

Retrosynthetic Analysis & Proposed Pathway

The key disconnection for this molecule is across the biphenyl C-C bond. This leads to two precursor fragments: an aminophenyl component and a methylphenyl component. A logical retrosynthetic approach would involve a Suzuki coupling between a boronic acid (or ester) derivative of one ring and a halide of the other.

G Target 4-Amino-3,2'-dimethylbiphenyl Hydrochloride FreeBase 4-Amino-3,2'-dimethylbiphenyl Target->FreeBase HCl Treatment Precursors Suzuki Coupling Precursors FreeBase->Precursors Retrosynthesis (Suzuki Disconnection) FragmentA 4-Amino-3-methylphenyl Boronic Acid Ester Precursors->FragmentA FragmentB 2-Bromotoluene Precursors->FragmentB

Caption: Retrosynthetic analysis for the target compound.

Illustrative Synthetic Protocol

This protocol describes a plausible, field-proven workflow for the synthesis, purification, and salt formation of the target compound.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-3-methylphenylboronic acid pinacol ester (1.0 eq), 2-bromotoluene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

  • Solvent and Base: Add a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Step 2: Purification

  • Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for separating biphenyl compounds.

  • Fraction Analysis: Collect fractions and analyze by TLC to pool the pure product. Evaporate the solvent to obtain the purified 4-Amino-3,2'-dimethylbiphenyl free base.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield the final product, 4-Amino-3,2'-dimethylbiphenyl hydrochloride.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of spectroscopic methods is employed for comprehensive characterization.

TechniqueExpected ObservationsRationale
¹H NMR Signals in the aromatic region (δ 6.5-7.5 ppm), two distinct singlets for the methyl groups (δ 2.0-2.5 ppm), and a broad signal for the -NH₃⁺ protons.Provides information on the proton environment, confirming the presence of all structural components.[7][8]
¹³C NMR Resonances in the aromatic region (δ 110-150 ppm) and two signals in the alkyl region (δ 15-25 ppm) for the methyl carbons.Confirms the carbon skeleton of the molecule.[7]
FT-IR Broad absorption band ~2500-3000 cm⁻¹ (N-H stretch of aminium salt), sharp peaks ~2850-3000 cm⁻¹ (C-H alkyl stretch), and bands ~1450-1600 cm⁻¹ (C=C aromatic stretch).Identifies key functional groups present in the molecule.
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₁₄H₁₅N).Confirms the molecular weight of the organic cation.

Applications in Research and Development

Role as a Chemical Intermediate

The primary value of 4-Amino-3,2'-dimethylbiphenyl hydrochloride for researchers lies in its utility as a synthetic building block. The primary amine is a versatile functional group that can undergo a wide array of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in bioactive molecules.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., in Sandmeyer reactions) to install different functional groups.

  • Reductive amination: Reaction with aldehydes or ketones to form new C-N bonds.

These transformations allow for the incorporation of the dimethylbiphenyl scaffold into larger, more complex molecules, making it a valuable starting material in the synthesis of novel drug candidates or molecular probes.[9]

Toxicological Research

The classification of this compound as a potential carcinogen found in certain food products makes it a relevant standard for toxicological and food safety studies.[1] Researchers in these fields may use it as an analytical reference standard to develop and validate methods for detecting and quantifying its presence in complex matrices.

Safety, Handling, and Storage

Given its potential carcinogenicity and irritant properties, strict safety protocols must be followed when handling 4-Amino-3,2'-dimethylbiphenyl hydrochloride.[1]

Hazard Identification
  • Primary Hazard: Potential carcinogen.[1] May cause cancer.

  • Acute Effects: Harmful if swallowed.[10] Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

Recommended Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a1 Obtain Special Instructions (Review SDS) a2 Don Personal Protective Equipment (PPE) a1->a2 b1 Work in a Certified Chemical Fume Hood a2->b1 b2 Weigh Compound Carefully to Avoid Dust Generation b1->b2 b3 Wash Skin Thoroughly After Handling b2->b3 c1 Decontaminate Surfaces b3->c1 c2 Dispose of Waste in Approved Hazardous Waste Container c1->c2

Caption: Safe handling workflow for potent compounds.

Detailed Handling Protocol
  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[11][13]

  • Dispensing: When weighing the solid, do so carefully to minimize the creation of airborne dust. Use a spatula and weigh onto creased weighing paper or directly into a tared vessel within the fume hood.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. After handling, wash hands and any exposed skin thoroughly with soap and water.

  • Storage: Keep the container tightly closed in a dry, well-ventilated, and secure area.[10] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.[4] Store at the recommended temperature of 2-8°C.[4]

Conclusion

4-Amino-3,2'-dimethylbiphenyl hydrochloride is a compound with a distinct profile that demands careful consideration from scientists. Its structure presents clear opportunities for synthetic chemists engaged in drug discovery and materials science, offering a modifiable biphenyl scaffold. Simultaneously, its toxicological properties necessitate its use as a reference in safety studies and mandate strict adherence to rigorous handling protocols. By understanding its physicochemical properties, employing logical synthetic strategies, and prioritizing safety, researchers can effectively and responsibly utilize this compound in their development programs.

References

  • U.S. Food and Drug Administration. (n.d.). 4-AMINO-2,6-DIMETHYLPHENOL HYDROCHLORIDE. Gsrs. Retrieved from [Link]

  • Zhang, R., et al. (2019). Release of Amino- or Carboxy-Containing Compounds Triggered by HOCl: Application for Imaging and Drug Design. Angewandte Chemie International Edition, 58(19), 6296-6300. Retrieved from [Link]

  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(21), 7575. Retrieved from [Link]

  • Google Patents. (n.d.). CN102173994A - Preparation method of 3,3',4,4'-tetraamino biphenyl.
  • ResearchGate. (2020). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. Polymers, 12(10), 2296. Retrieved from [Link]

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Pharmaffiliates. (n.d.). 4-Amino-3,2'-dimethylbiphenyl Hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Formation of drug–drug salt crystals and co-amorphous forms of levofloxacin and 4-aminosalicylic acid for pulmonary applications. CrystEngComm, 23, 2465-2475. Retrieved from [Link]

  • ResearchGate. (2020). The synthesis mechanism of 4-dimethylbiphenyl (target), biphenyl... Retrieved from [Link]

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2217. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Pharmaceutics, 10(4), 222. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 64(15), 11388–11406. Retrieved from [Link]

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A Comprehensive Technical Guide to Purified 4-Amino-3,2'-dimethylbiphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of 4-Amino-3,2'-dimethylbiphenyl

4-Amino-3,2'-dimethylbiphenyl, also known by its synonyms 2',3-Dimethyl-4-biphenylamine and 3,2'-Dmab, is a substituted biphenylamine of significant interest in various research fields, particularly in oncology and toxicology.[1][2] Its structural similarity to known carcinogens has made it a subject of study in cancer research to understand the mechanisms of chemical carcinogenesis. In the realm of drug discovery, substituted biphenyl structures are integral scaffolds in the design of novel therapeutic agents. Therefore, a reliable supply of highly purified 4-Amino-3,2'-dimethylbiphenyl is paramount for reproducible and accurate experimental outcomes.

This guide aims to provide a comprehensive technical resource for scientists, covering the procurement, analysis, and safe handling of this compound.

Commercial Availability and Supplier Overview

Purified 4-Amino-3,2'-dimethylbiphenyl and its hydrochloride salt are available from a number of reputable chemical suppliers specializing in research chemicals and reference standards. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams, to suit diverse experimental needs.

Table 1: Prominent Commercial Suppliers of 4-Amino-3,2'-dimethylbiphenyl

SupplierProduct NameCAS NumberMolecular FormulaNotes
Santa Cruz Biotechnology4-Amino-3,2'-dimethylbiphenyl13394-86-0C₁₄H₁₅NAvailable as the free base.[2]
Santa Cruz Biotechnology4-Amino-3,2'-dimethylbiphenyl Hydrochloride58109-32-3C₁₄H₁₅N · HClHydrochloride salt form.
United States Biological4-Amino-3,2'-dimethylbiphenyl-C₁₄H₁₅NOffered as a "Highly Purified" grade.[3]
Pharmaffiliates4-Amino-3,2'-dimethylbiphenyl Hydrochloride58109-32-3C₁₄H₁₆ClNAvailable as a white solid.
SynQuest Laboratories4-Amino-3,2'-dimethylbiphenyl13394-86-0C₁₄H₁₅NContact for pricing and availability.

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier prior to purchase to verify that the purity and specifications meet the requirements of their intended application.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of 4-Amino-3,2'-dimethylbiphenyl is essential for its proper handling, storage, and application in experimental settings.

Table 2: Key Physicochemical Properties of 4-Amino-3,2'-dimethylbiphenyl

PropertyValueSource
Molecular Weight 197.28 g/mol [1][2]
Molecular Formula C₁₄H₁₅N[1][2]
Boiling Point 115-117 °C at 0.5 mm Hg
Solubility Slightly soluble in Chloroform and Methanol
Storage Temperature Recommended at -20°C for long-term storage.[3]
Purity and Analytical Characterization:

Suppliers typically offer 4-Amino-3,2'-dimethylbiphenyl in high purity grades, often stated as "Highly Purified".[3] However, the specific purity level and the analytical techniques used for its determination should be explicitly stated on the Certificate of Analysis.

Common Analytical Techniques for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of organic compounds. A well-developed HPLC method can separate the main compound from any impurities, allowing for accurate quantification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of the compound and providing insights into the presence of any structurally related impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify volatile or non-volatile impurities, respectively.[4]

A representative Certificate of Analysis should include the lot-specific purity value (e.g., >98% by HPLC), along with the corresponding analytical spectra (HPLC chromatogram, NMR spectra) confirming the compound's identity and purity.

Synthesis, Potential Impurities, and Purification Strategies

While detailed proprietary synthesis methods are seldom disclosed by commercial suppliers, a plausible and common synthetic route for 4-Amino-3,2'-dimethylbiphenyl is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

Caption: A conceptual workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-Amino-3,2'-dimethylbiphenyl.

Potential Impurities:

The nature and quantity of impurities in the final product are highly dependent on the synthetic route and the purification methods employed. For a Suzuki-Miyaura coupling, potential impurities could include:

  • Starting Materials: Unreacted 4-bromo-2-methylaniline and 2-methylphenylboronic acid.

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the boronic acid (e.g., 2,2'-dimethylbiphenyl) or two molecules of the aryl halide.

  • Dehalogenated Starting Material: 2-methylaniline formed from the reduction of 4-bromo-2-methylaniline.

  • Catalyst Residues: Trace amounts of palladium and phosphorus-containing ligands.

  • Solvent Residues: Residual solvents used in the reaction and purification steps.

Purification:

Purification of the crude product is typically achieved through techniques such as:

  • Column Chromatography: A standard method for separating the desired product from impurities based on their differential adsorption to a stationary phase.

  • Recrystallization: An effective technique for purifying solid compounds, where the crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution.

  • Acid-Base Extraction: For an amino-containing compound like 4-Amino-3,2'-dimethylbiphenyl, extraction into an acidic aqueous solution, followed by washing with an organic solvent to remove neutral impurities, and then basification to recover the purified amine, can be a highly effective purification step.

Applications in Research and Drug Development

The primary application of purified 4-Amino-3,2'-dimethylbiphenyl in a research setting is as a standard for toxicological and carcinogenesis studies. Its structural relationship to known bladder carcinogens makes it a valuable tool for investigating the metabolic activation pathways and DNA adduct formation that can lead to cancer.

In the context of drug development, while this specific molecule may not be a therapeutic agent itself, the substituted biphenylamine scaffold is a common feature in many biologically active compounds. Therefore, understanding the synthesis, purification, and properties of molecules like 4-Amino-3,2'-dimethylbiphenyl is crucial for medicinal chemists involved in the design and synthesis of novel drug candidates.

Safety, Handling, and Storage

As a potential carcinogen, 4-Amino-3,2'-dimethylbiphenyl must be handled with extreme caution. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Storage: For long-term stability, 4-Amino-3,2'-dimethylbiphenyl should be stored at -20°C in a tightly sealed container.[3] For the hydrochloride salt, which may be hygroscopic, storage in a desiccator is recommended.

Conclusion

This technical guide provides a comprehensive overview of the critical aspects related to the commercial sourcing, quality assessment, and safe handling of purified 4-Amino-3,2'-dimethylbiphenyl. For researchers and drug development professionals, a thorough understanding of these factors is essential for ensuring the integrity and reproducibility of their scientific work. By partnering with reputable suppliers and diligently verifying the quality of this important chemical, the scientific community can continue to make advancements in the fields of toxicology, cancer research, and medicinal chemistry.

References

  • 3,2'-Dimethyl-4-aminobiphenyl | C14H15N | CID 25948. PubChem. [Link]

  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-3,2'-dimethylbiphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Biphenyls and the Power of the Suzuki-Miyaura Coupling

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, frequently serving as key building blocks for pharmaceuticals, agrochemicals, and organic electronics.[1] The target molecule, 4-Amino-3,2'-dimethylbiphenyl, with its specific substitution pattern, represents a valuable intermediate for the synthesis of more complex molecular architectures. The ortho-methyl groups introduce steric hindrance, which can be crucial for modulating the biological activity or physical properties of the final product by influencing its conformation.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2][3] Its widespread adoption is a testament to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[4] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a robust and versatile strategy for the synthesis of molecules like 4-Amino-3,2'-dimethylbiphenyl.[5]

This document provides a detailed guide for the synthesis of 4-Amino-3,2'-dimethylbiphenyl, addressing the specific challenges associated with sterically hindered substrates and the presence of a reactive amino group. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][6] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-2-methylaniline), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]

  • Transmetalation: The organic group from the organoboron reagent (2-methylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-R Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(L)2-R->Pd(0)L2 Regeneration of Catalyst Ar-R 4-Amino-3,2'-dimethylbiphenyl Ar-Pd(II)(L)2-R->Ar-R Reductive Elimination Ar-X 4-bromo-2-methylaniline R-B(OH)2 2-methylphenylboronic acid

Experimental Protocol: Synthesis of 4-Amino-3,2'-dimethylbiphenyl

This protocol details a representative procedure for the Suzuki-Miyaura coupling of 4-bromo-2-methylaniline with 2-methylphenylboronic acid. Given the steric hindrance of both coupling partners, careful selection of the catalyst, ligand, and base is critical for achieving a good yield.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
4-bromo-2-methylaniline186.051.01.0
2-methylphenylboronic acid135.961.21.2
Pd(OAc)₂224.500.020.02
SPhos410.530.040.04
K₃PO₄212.273.03.0
1,4-Dioxane-5 mL-
Water-1 mL-
Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (186 mg, 1.0 mmol), 2-methylphenylboronic acid (163 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Amino-3,2'-dimethylbiphenyl as the final product.

Experimental_Workflow A 1. Reaction Setup: Combine reactants, catalyst, ligand, and base in a Schlenk flask. B 2. Degassing: Purge with inert gas (Ar or N2). A->B C 3. Solvent Addition: Add degassed dioxane and water. B->C D 4. Reaction: Heat at 100 °C for 12-24 h. C->D E 5. Work-up: Cool, dilute with ethyl acetate and water. D->E F 6. Extraction: Separate layers and extract aqueous phase. E->F G 7. Washing and Drying: Wash with brine and dry over Na2SO4. F->G H 8. Purification: Concentrate and purify by column chromatography. G->H I Pure 4-Amino-3,2'-dimethylbiphenyl H->I

Discussion: Key Parameters for a Successful Synthesis

The successful synthesis of 4-Amino-3,2'-dimethylbiphenyl via the Suzuki-Miyaura coupling hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

For sterically hindered couplings, the choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more challenging substrates often require more sophisticated ligand systems.[7]

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are particularly effective for coupling sterically hindered aryl chlorides and bromides.[1] The bulk of the ligand promotes the formation of a monoligated, highly reactive Pd(0) species, which facilitates the oxidative addition step. The electron-rich nature of the phosphine also enhances the rate of this key step. Other effective ligands for challenging couplings include XPhos and Buchwald's other biarylphosphine ligands.

Choice of Base and Solvent

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[6]

  • Bases: Potassium phosphate (K₃PO₄) is a strong base that is often effective in challenging Suzuki couplings. Other commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of base should be tailored to the specific substrates and catalyst system.

  • Solvents: A mixture of an organic solvent and water is typically used. 1,4-Dioxane, toluene, and DME are common organic solvents. The addition of water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.

The Role of the Amino Group

The presence of an unprotected amino group on one of the coupling partners can sometimes lead to side reactions, such as N-arylation. However, the Suzuki-Miyaura coupling is generally tolerant of the amino group, and protection is often not necessary.[8] In this specific case, the steric hindrance from the ortho-methyl group is likely to disfavor any competing N-arylation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh, high-quality palladium source and ligand.
Inefficient oxidative additionSwitch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos). Consider using a more reactive aryl halide (e.g., aryl iodide).
Poorly reactive boronic acidUse a slight excess of the boronic acid. Consider converting the boronic acid to its pinacol ester, which can be more stable and reactive in some cases.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and the reaction vessel.
Inappropriate catalyst or conditionsScreen different palladium catalysts and ligands. Adjust the reaction temperature.
Protodeborylation Hydrolysis of the boronic acidUse anhydrous solvents if possible, although water is often necessary for the base to be effective. Minimize reaction time.
Formation of Impurities Side reactionsOptimize the reaction temperature and time. Screen different bases and solvents. Ensure high purity of starting materials.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of 4-Amino-3,2'-dimethylbiphenyl. By carefully selecting the appropriate catalyst system, base, and solvent, and by adhering to proper experimental techniques, particularly with regard to maintaining an inert atmosphere, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this document serve as a comprehensive guide for scientists and professionals in drug development and materials science to successfully navigate the challenges of this sterically hindered cross-coupling reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

Protocol for ³²P-Postlabeling Analysis of DNA Adducts: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive and in-depth guide to the ³²P-postlabeling assay, an ultrasensitive method for the detection and quantification of DNA adducts. This document is intended for researchers, scientists, and drug development professionals who are seeking to employ this powerful technique for assessing DNA damage. With full editorial control, this guide is structured to provide not just a protocol, but a deeper understanding of the experimental choices and the self-validating systems inherent in the methodology.

Introduction: The Significance of DNA Adducts and the Power of ³²P-Postlabeling

DNA adducts are covalent modifications to DNA that result from exposure to carcinogens, mutagens, or their reactive metabolites.[1][2][3] The formation of these adducts is a critical initiating event in chemical carcinogenesis.[4] Therefore, their detection and quantification are paramount in toxicology, molecular epidemiology, and cancer research to assess genotoxic exposure and understand mechanisms of DNA damage and repair.[1][3][5]

The ³²P-postlabeling assay, pioneered by Kurt Randerath and his colleagues, is a cornerstone technique for DNA adduct analysis due to its exceptional sensitivity.[6][7] It can detect as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides from microgram quantities of DNA, making it ideal for analyzing samples from human populations with low-level environmental or occupational exposures.[1][3][5][7][8][9][10] The assay's broad applicability to a wide range of structurally diverse adducts further underscores its utility in genotoxicity testing and cancer research.[1][3]

This guide will provide a detailed walkthrough of the entire ³²P-postlabeling workflow, from DNA digestion to adduct quantification, with a focus on the scientific rationale behind each step.

The ³²P-Postlabeling Workflow: A Conceptual Overview

The ³²P-postlabeling assay is a multi-step process that enzymatically digests DNA to individual nucleotides, enriches the adducted nucleotides, radiolabels them with high-specific-activity [γ-³²P]ATP, and separates and quantifies the labeled adducts.

G cluster_0 DNA Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Adduct Enrichment cluster_3 Radiolabeling cluster_4 Separation & Detection DNA_Sample DNA Sample (μg quantities) Digestion DNA Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) DNA_Sample->Digestion dNMPs Deoxynucleoside 3'-monophosphates (dNMPs) Digestion->dNMPs Enrichment Adduct Enrichment (Nuclease P1 or Butanol Extraction) dNMPs->Enrichment Enriched_Adducts Enriched Adducted Nucleotides Enrichment->Enriched_Adducts Labeling 5'-End Labeling (T4 Polynucleotide Kinase & [γ-³²P]ATP) Enriched_Adducts->Labeling Labeled_Adducts ³²P-Labeled Adducts Labeling->Labeled_Adducts Separation Chromatographic Separation (TLC or HPLC) Labeled_Adducts->Separation Detection Detection & Quantification (Autoradiography/Phosphorimaging) Separation->Detection

Figure 1: A conceptual workflow of the ³²P-postlabeling assay.

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the ³²P-postlabeling assay. Two primary methods for adduct enrichment are presented: the Nuclease P1 enhancement method and the Butanol Extraction method. The choice between these methods depends on the nature of the adducts being investigated.

DNA Isolation and Quality Control

The starting material for the ³²P-postlabeling assay is purified DNA. It is crucial to ensure the DNA is of high quality and free from contaminants that could inhibit the enzymatic reactions. Standard DNA isolation protocols using phenol-chloroform extraction or commercial kits are suitable. After isolation, the purity and concentration of the DNA should be determined spectrophotometrically.

Step 1: Enzymatic Digestion of DNA

Scientific Rationale: The initial step involves the complete enzymatic hydrolysis of the DNA into its constituent deoxynucleoside 3'-monophosphates. This is achieved through the concerted action of two enzymes: Micrococcal Nuclease (an endonuclease) and Spleen Phosphodiesterase (an exonuclease).[7] This combination ensures the efficient breakdown of the DNA backbone, releasing both normal and adducted nucleotides.

Protocol:

  • To a sterile microcentrifuge tube, add 2-10 µg of purified DNA.

  • Add a solution containing Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Incubate the reaction at 37°C for 2-4 hours.

ReagentFinal Concentration/Amount
DNA2-10 µg
Micrococcal Nuclease~1-2 units per 10 µg DNA
Spleen Phosphodiesterase~10-20 mU per 10 µg DNA
Digestion Buffer(e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 6.0)

Table 1: Typical Reagents for DNA Digestion.

Step 2: Enrichment of DNA Adducts

Scientific Rationale: The vast excess of normal nucleotides would compete with the adducted nucleotides for the ³²P-label in the subsequent kinase reaction, thereby reducing the sensitivity of the assay. Therefore, an enrichment step is crucial to selectively remove the normal nucleotides. Two widely used methods are the Nuclease P1 treatment and butanol extraction.

Causality: This method relies on the observation that many bulky aromatic and non-aromatic DNA adducts are resistant to the 3'-dephosphorylating activity of Nuclease P1.[11][12] Nuclease P1, a 3'-phosphomonoesterase, specifically dephosphorylates the normal deoxynucleoside 3'-monophosphates to deoxynucleosides, which are no longer substrates for T4 Polynucleotide Kinase. The adducted nucleotides, retaining their 3'-phosphate group, are thus selectively enriched.[11][12]

Protocol:

  • Following the initial DNA digestion, adjust the pH of the digest to 5.0.

  • Add Nuclease P1 to the reaction mixture.

  • Incubate at 37°C for 30-60 minutes.

  • Terminate the reaction by adding a Tris base solution to raise the pH.

ReagentFinal Concentration/Amount
Nuclease P1~1-2 µg per 10 µg DNA digest
pH Adjustment(e.g., Sodium acetate buffer, pH 5.0)

Table 2: Reagents for Nuclease P1 Enrichment.

Causality: This method is based on the differential partitioning of bulky, hydrophobic adducts and the more polar, normal nucleotides between an aqueous and an organic phase. The bulky adducts are preferentially extracted into the n-butanol phase, leaving the normal nucleotides in the aqueous phase. This method is particularly effective for lipophilic adducts.

Protocol:

  • To the DNA digest, add an equal volume of n-butanol.

  • Vortex vigorously to ensure thorough mixing.

  • Centrifuge to separate the phases.

  • Carefully collect the upper butanol phase containing the enriched adducts.

  • Repeat the extraction process for optimal recovery.

  • Evaporate the butanol to dryness under a vacuum.

Step 3: ³²P-Postlabeling of Adducted Nucleotides

Scientific Rationale: The enriched adducted deoxynucleoside 3'-monophosphates are radiolabeled at their 5'-hydroxyl group by T4 Polynucleotide Kinase. This enzyme catalyzes the transfer of the γ-phosphate group from high-specific-activity [γ-³²P]ATP to the 5'-end of the adducted nucleotide, forming a 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphate.[1][3]

G cluster_0 Substrates cluster_1 Enzyme cluster_2 Products Adducted_dNMP Adducted Deoxynucleoside 3'-monophosphate PNK T4 Polynucleotide Kinase Adducted_dNMP->PNK ATP [γ-³²P]ATP ATP->PNK Labeled_Adduct ³²P-Labeled Adducted Deoxynucleoside 3',5'-bisphosphate PNK->Labeled_Adduct ADP ADP PNK->ADP

Figure 2: The T4 Polynucleotide Kinase labeling reaction.

Protocol:

  • Resuspend the dried enriched adducts in a labeling buffer.

  • Add T4 Polynucleotide Kinase and high-specific-activity [γ-³²P]ATP.

  • Incubate the reaction at 37°C for 30-60 minutes.

ReagentFinal Concentration/Amount
T4 Polynucleotide Kinase~5-10 units per sample
[γ-³²P]ATP~50-100 µCi per sample
Labeling Buffer(e.g., 10 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, pH 9.0)

Table 3: Reagents for the ³²P-Labeling Reaction.

Step 4: Chromatographic Separation of Labeled Adducts

Scientific Rationale: The complex mixture of ³²P-labeled adducts is resolved using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. This technique provides excellent separation of a wide range of adducts based on their charge and hydrophobicity. Alternatively, high-performance liquid chromatography (HPLC) can be used for separation, offering advantages in terms of resolution and automation for certain applications.[4]

TLC Protocol:

  • Spot the ³²P-labeled sample onto the origin of a PEI-cellulose TLC plate.

  • Develop the chromatogram in the first dimension (D1) with a low-salt buffer to remove unincorporated [γ-³²P]ATP.

  • After drying, develop the plate in the second dimension (D2) with a different solvent system.

  • For complex mixtures, a third (D3) and fourth (D4) dimensional development with varying solvent systems may be necessary to achieve optimal separation.

DimensionTypical Solvent SystemPurpose
D11.0 M Sodium Phosphate, pH 6.0Remove unincorporated ATP
D23.5 M Lithium Formate, 8.5 M Urea, pH 3.5Initial adduct separation
D30.8 M Lithium Chloride, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0Further adduct separation
D41.7 M Sodium Phosphate, pH 6.0Final adduct resolution

Table 4: Example of a Multi-directional TLC Solvent System.

Step 5: Detection and Quantification

Scientific Rationale: The separated ³²P-labeled adducts on the TLC plate are detected by autoradiography or phosphorimaging. The amount of radioactivity in each adduct spot is then quantified. The level of DNA adduction is typically expressed as Relative Adduct Labeling (RAL).

Quantification:

  • Expose the TLC plate to a phosphor screen or X-ray film.

  • Scan the screen or film to visualize the adduct spots.

  • Quantify the radioactivity in each adduct spot (counts per minute, CPM) and in the total normal nucleotides.

  • Calculate the RAL using the following formula:

    RAL = (CPM in Adduct Spot(s)) / (CPM in Total Nucleotides) x Dilution Factor

The dilution factor accounts for the dilution of the initial DNA digest to measure the total nucleotide content.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or weak adduct spots Incomplete DNA digestionOptimize enzyme concentrations and incubation time. Check DNA quality.
Inefficient adduct enrichmentChoose the appropriate enrichment method for your adducts. Optimize extraction/digestion conditions.
Low labeling efficiencyCheck the activity of T4 PNK and the quality of [γ-³²P]ATP. Ensure optimal buffer conditions.
High background on TLC plate Incomplete removal of unincorporated [γ-³²P]ATPEnsure proper D1 development. Consider a pre-TLC cleanup step.
Contaminated reagents or waterUse high-purity reagents and nuclease-free water.
Streaky or poorly resolved spots Overloading of the TLC plateReduce the amount of sample spotted.
Inappropriate TLC solvent systemOptimize the solvent systems for your specific adducts.
Impurities in the DNA sampleRe-purify the DNA.

Table 5: Troubleshooting Guide for the ³²P-Postlabeling Assay.

Conclusion and Future Perspectives

The ³²P-postlabeling assay remains a highly sensitive and versatile tool for the detection and quantification of a wide array of DNA adducts.[1][3][9] Its ability to analyze small amounts of DNA makes it invaluable for human biomonitoring studies. While the assay has some limitations, such as the use of radioactivity and the lack of structural information on the detected adducts, its unparalleled sensitivity ensures its continued relevance in the field of genetic toxicology. Future advancements may involve the coupling of ³²P-postlabeling with mass spectrometry to provide structural characterization of the detected adducts, further enhancing the power of this remarkable technique.

References

  • Phillips, D. H., & Arlt, V. M. (2020). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2102, 291–302. [Link]

  • Phillips, D. H., Hewer, A., & Arlt, V. M. (2005). ³²P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 291, 3–12. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The ³²P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

  • Schmeiser, H. H., Stiborova, M., & Arlt, V. M. (2013). ³²P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 1044, 389–401. [Link]

  • Randerath, K., Reddy, M. V., & Gupta, R. C. (1981). ³²P-Labeling test for DNA damage. Proceedings of the National Academy of Sciences of the United States of America, 78(10), 6126–6129. [Link]

  • Hemström, P., & Sharma, S. (2006). ³²P-postlabeling of DNA adducts arising from complex mixtures: HPLC versus TLC separation applied to adducts from petroleum products. Polycyclic Aromatic Compounds, 26(4), 245–259. [Link]

  • Milcova, A., Arlt, V. M., & Topinka, J. (2026). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2986, 281–296. [Link]

  • Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2008). ³²P-Postlabelling analysis of DNA adducts. Methods in Molecular Biology, 472, 227–243. [Link]

  • Jones, N. J. (2012). ³²P-postlabelling for the sensitive detection of DNA adducts. Methods in Molecular Biology, 817, 121–133. [Link]

  • Phillips, D. H., Hewer, A., & Arlt, V. M. (2005). ³²P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 291, 3-12. [Link]

  • Phillips, D. H., & Arlt, V. M. (2020). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2102, 291-302. [Link]

  • Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of ³²P-postlabeling test for structurally diverse DNA adducts. Carcinogenesis, 7(9), 1543–1551. [Link]

  • Li, D., Zhang, W., & El-Bayoumy, K. (1998). Detection of DNA adducts by ³²P-postlabeling analysis. Methods in Molecular Biology, 99, 267–278. [Link]

  • Reddy, M. V., Gupta, R. C., Randerath, E., & Randerath, K. (1984). ³²P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications. Environmental Health Perspectives, 62, 231–243. [Link]

Sources

Application Note: A Validated HPLC-MS/MS Method for the Quantification of 4-Amino-3,2'-dimethylbiphenyl in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 4-Amino-3,2'-dimethylbiphenyl. As an aromatic amine, this compound is a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs), necessitating precise monitoring at trace levels to ensure patient safety and regulatory compliance.[1] The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis, underpinned by established scientific principles and regulatory guidelines.

Introduction: The Rationale for Trace-Level Quantification

4-Amino-3,2'-dimethylbiphenyl is an aromatic amine that, due to its structural alerts, is classified as a potential genotoxic impurity.[2] Genotoxic impurities are DNA-reactive substances that can lead to mutations and potentially cancer, even at very low concentrations.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of such impurities in pharmaceutical products.[5] The ICH M7 guideline, for instance, introduces the concept of the Threshold of Toxicological Concern (TTC), which for most pharmaceuticals is a default acceptable intake of 1.5 µg per day for a mutagenic impurity.[5] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify PGIs at levels far below those for conventional impurities.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this challenge due to its exceptional sensitivity, selectivity, and wide dynamic range, making it ideal for trace-level analysis in complex matrices like APIs.[1][6] This note provides a comprehensive, field-proven protocol for the quantification of 4-Amino-3,2'-dimethylbiphenyl, ensuring analytical data of the highest integrity.

Physicochemical Properties of 4-Amino-3,2'-dimethylbiphenyl

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₄H₁₅N[2]
Molecular Weight 197.28 g/mol [2]
Alternate Names 2',3-Dimethyl-4-biphenylamine[2]
Solubility Slightly soluble in Chloroform and Methanol[7]

The presence of the amino group suggests a basic character, making the molecule amenable to positive ion electrospray ionization (ESI+). Its aromatic nature, conferred by the biphenyl structure, indicates that a reversed-phase HPLC column with a phenyl or biphenyl stationary phase could offer enhanced retention and selectivity through π-π interactions.[3]

Experimental Workflow: A Step-by-Step Guide

Materials and Reagents
  • 4-Amino-3,2'-dimethylbiphenyl reference standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Active Pharmaceutical Ingredient (API) for spiking and analysis

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Amino-3,2'-dimethylbiphenyl reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

  • Sample Preparation (API):

    • Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask.

    • Add 8 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

    • Allow the solution to return to room temperature and dilute to the mark with the same solvent mixture.

    • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

The choice of acetonitrile and water as the diluent is based on its compatibility with the reversed-phase HPLC method and the slight solubility of the analyte in methanol.[7]

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µmA phenyl-hexyl stationary phase provides alternative selectivity for aromatic compounds through π-π interactions, enhancing separation from potential matrix interferences.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ionization in ESI+ mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn effective organic mobile phase for eluting the analyte from a reversed-phase column.
Gradient Elution See Table 2A gradient is employed to ensure efficient elution of the analyte and to clean the column of any late-eluting matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA small injection volume is used to minimize band broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
5.095
7.095
7.120
10.020

Table 3: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amino group is readily protonated, making ESI+ a highly sensitive ionization technique for this class of compounds.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides superior sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.[5]
Precursor Ion (Q1) m/z 198.1[M+H]⁺ for C₁₄H₁₅N (Calculated exact mass: 197.12)
Product Ion (Q3) m/z 182.1 (Quantifier), m/z 167.1 (Qualifier)Predicted based on the likely loss of a methyl group (-CH₃) and subsequent loss of another methyl group or ammonia (-NH₃). The most intense transition is used for quantification, and a second for confirmation.
Collision Energy (CE) To be optimizedThe CE should be empirically optimized for the specific instrument to maximize the signal of the product ions.
Dwell Time 100 msA sufficient dwell time to acquire an adequate number of data points across the chromatographic peak.
Method Validation Protocol

A comprehensive validation of the analytical method is crucial to ensure its reliability and adherence to regulatory expectations.[8][9] The validation should be performed in accordance with ICH Q2(R1) guidelines and encompass the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention time of 4-Amino-3,2'-dimethylbiphenyl in a blank and a placebo sample.

  • Linearity: The linearity of the method should be established across a range of concentrations that encompass the expected level of the impurity. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of the method should be assessed by determining the recovery of the analyte in a spiked API sample at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or on different equipment. The RSD should be ≤ 20%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is typically determined based on a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined based on a signal-to-noise ratio of 10:1. The LOQ must be at or below the control threshold for the genotoxic impurity.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters to investigate include mobile phase composition, column temperature, and flow rate.

Visualization of the Analytical Process and Analyte Fragmentation

Workflow

Fragmentation

Expected Results and Performance Characteristics

The successful validation of this method should yield data that meets the acceptance criteria outlined in the validation protocol. A summary of expected performance characteristics is provided below.

Table 4: Method Validation Acceptance Criteria

Validation ParameterAcceptance Criterion
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0 - 120.0%
Precision (RSD) Repeatability: ≤ 15.0%\nIntermediate Precision: ≤ 20.0%
LOQ Signal-to-Noise Ratio ≥ 10
Robustness No significant impact on results from minor variations in method parameters.

Conclusion

This application note details a highly sensitive and selective HPLC-MS/MS method for the quantification of the potential genotoxic impurity 4-Amino-3,2'-dimethylbiphenyl in active pharmaceutical ingredients. The provided protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation are designed to ensure data of the highest quality, enabling confident monitoring of this PGI to meet stringent regulatory requirements. The method is robust, reliable, and fit for purpose in a regulated pharmaceutical development and quality control environment.

References

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Dong, M. W. (2020). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. Retrieved from [Link]

  • European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

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  • ResolveMass Laboratories. (n.d.). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]

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Application Notes and Protocols: Structural Elucidation of 4-Amino-3,2'-dimethylbiphenyl using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3,2'-dimethylbiphenyl is a substituted biphenyl compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural verification is a critical step following synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment and conformational analysis of 4-Amino-3,2'-dimethylbiphenyl.

The strategic application of various NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, allows for a detailed mapping of the molecule's atomic connectivity and spatial arrangement. This note will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into the interpretation of the resulting spectra, ensuring a high degree of confidence in the structural assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

A foundational step in NMR analysis is the prediction of chemical shifts based on the electronic environment of each nucleus. The chemical shift, denoted by δ and measured in parts per million (ppm), is sensitive to shielding and deshielding effects from neighboring atoms and functional groups.[2][3] For 4-Amino-3,2'-dimethylbiphenyl, the presence of an electron-donating amino group (-NH₂) and two methyl (-CH₃) groups, along with the anisotropic effects of the two phenyl rings, will govern the chemical shifts.

¹H NMR Predictions:

  • Aromatic Protons (Ar-H): Typically resonate between 6.5 and 8.0 ppm.[2] The protons on the aminophenyl ring are expected to be shifted upfield (lower ppm) due to the electron-donating nature of the amino group, particularly those ortho and para to it. Protons on the tolyl ring will be influenced by the methyl group and the ring current effects of the adjacent phenyl ring.

  • Amino Protons (-NH₂): These protons often appear as a broad singlet and their chemical shift is highly dependent on solvent, concentration, and temperature. The expected range is broad, from 3.0 to 5.0 ppm.

  • Methyl Protons (-CH₃): The two methyl groups are in different environments. The 3-methyl group on the aminophenyl ring will likely appear around 2.2-2.5 ppm. The 2'-methyl group on the other ring will also be in a similar region but may be shifted slightly due to its ortho position relative to the biphenyl linkage, which can influence its interaction with the other ring.

¹³C NMR Predictions:

  • Aromatic Carbons (Ar-C): These carbons resonate in the range of 110-150 ppm.[4][5] The carbon attached to the amino group (C4) will be significantly shielded, appearing at a lower ppm value. The carbons bearing the methyl groups (C3 and C2') and the carbons at the biphenyl linkage (C1 and C1') will be deshielded and appear at higher ppm values.

  • Methyl Carbons (-CH₃): The methyl carbons are expected in the aliphatic region, typically between 15 and 25 ppm.[5]

A summary of predicted chemical shift ranges is presented in the table below.

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5115 - 140
Aromatic C-NH₂-~145-150
Aromatic C-CH₃-~135-140
Aromatic C-C (ipso)-~130-145
NH₂3.0 - 5.0 (broad)-
3-CH₃2.2 - 2.515 - 25
2'-CH₃2.2 - 2.515 - 25

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

Protocol:

  • Sample Purity: Ensure the sample of 4-Amino-3,2'-dimethylbiphenyl is of high purity (>95%) to avoid interfering signals from impurities.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules due to its good dissolving power and a single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[6] If the compound has poor solubility in CDCl₃, other solvents like DMSO-d₆ or Acetone-d₆ can be used. Be aware of the different residual solvent peak positions.[7]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[8]

    • For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 20-30 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Many commercially available deuterated solvents already contain TMS.

Part 2: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is necessary for complete structural elucidation.[10]

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR experiments.

Detailed Protocols:

  • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton signals, their chemical shifts, integrations (relative number of protons), and coupling patterns (multiplicity).

  • ¹³C NMR and DEPT:

    • Acquire a broadband proton-decoupled ¹³C spectrum to identify the number of unique carbon signals.

    • Run DEPT-135 and DEPT-90 experiments. DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. DEPT-90 will only show CH signals. Quaternary carbons are absent in DEPT spectra. This information is crucial for assigning carbon types.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two to three bonds.[11][12] Cross-peaks in the COSY spectrum connect protons that are J-coupled, allowing for the tracing of spin systems within the molecule, particularly within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[12] HMBC is critical for piecing together the molecular fragments identified by COSY and for assigning quaternary carbons.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[14] NOESY is invaluable for determining the relative stereochemistry and conformation of the molecule, particularly the dihedral angle between the two biphenyl rings.[15]

Data Interpretation and Structural Elucidation

Step 1: Analysis of 1D Spectra

  • ¹H NMR:

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

    • The aromatic region will likely show complex splitting patterns.

  • ¹³C NMR and DEPT:

    • Count the number of carbon signals to confirm it matches the 14 carbons in the structure.

    • Use the DEPT spectra to classify each carbon signal as a CH₃, CH₂, CH, or quaternary carbon.

Step 2: Analysis of 2D Spectra

  • COSY:

    • Identify coupled protons within each aromatic ring. For example, a proton at the 5-position should show a COSY correlation to the proton at the 6-position on the aminophenyl ring.

  • HSQC:

    • Assign each protonated carbon by correlating the assigned proton signals from the ¹H NMR to the carbon signals in the ¹³C NMR spectrum.

Step 3: Assembling the Structure with HMBC

The HMBC spectrum is key to connecting the different parts of the molecule.

Logical Flow for HMBC Correlation Analysis:

HMBC_Logic cluster_protons Proton Signals cluster_carbons Key Carbon Signals (to be assigned) Me_3 3-CH₃ Protons C_ipso Ispo-Carbons (C1, C1') Me_3->C_ipso ³J correlation (to C1) C_quat Other Quaternary Carbons (C3, C4, C2') Me_3->C_quat ²J correlation (to C3) Me_2prime 2'-CH₃ Protons Me_2prime->C_ipso ³J correlation (to C1') Me_2prime->C_quat ²J correlation (to C2') ArH_ringA Aminophenyl Ring Protons ArH_ringA->C_ipso ²J / ³J correlations (within ring A & to C1') ArH_ringB Tolyl Ring Protons ArH_ringB->C_ipso ²J / ³J correlations (within ring B & to C1)

Caption: Logic for using HMBC to connect molecular fragments.

  • Look for correlations from the methyl protons to aromatic carbons. The protons of the 3-methyl group should show a three-bond correlation to the ipso-carbon C1 and a two-bond correlation to C3.

  • Similarly, the 2'-methyl protons should correlate to the ipso-carbon C1' and C2'.

  • Crucially, look for correlations between protons on one ring and carbons on the other. For instance, the proton at the 6-position on the aminophenyl ring may show a three-bond correlation to the ipso-carbon C1' of the tolyl ring. These inter-ring correlations definitively establish the biphenyl linkage.

Step 4: Conformational Analysis with NOESY

The dihedral angle between the two rings in a biphenyl system is a key conformational feature.

  • A strong NOESY cross-peak between the 2'-methyl protons and the proton at the 6-position of the aminophenyl ring would indicate that these groups are in close spatial proximity. This would suggest a twisted conformation of the biphenyl system.

  • The absence of such a correlation would imply a different conformational preference. The relative intensities of NOESY cross-peaks can provide semi-quantitative information about inter-proton distances.[16]

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of 4-Amino-3,2'-dimethylbiphenyl can be achieved. This integrated approach, moving from basic 1D spectral analysis to the detailed connectivity information from 2D correlation experiments, provides a self-validating system for structural confirmation. The protocols and interpretation strategies outlined in this document serve as a robust guide for researchers in ensuring the scientific integrity of their work.

References

  • Daletos, G., et al. (2016). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology. Available at: [Link]

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  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Cicero, D. O., et al. (1995). NMR analysis of molecular flexibility in solution (NAMFIS). Journal of the American Chemical Society.
  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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  • ACS Publications. (2022). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Available at: [Link]

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  • ResearchGate. (n.d.). Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • NIH. (n.d.). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. PMC. Available at: [Link]

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  • University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]

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  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available at: [Link]

  • MDPI. (n.d.). Influence of Solvent Polarity on the Conformer Ratio of Bicalutamide in Saturated Solutions: Insights from NOESY NMR Analysis and Quantum-Chemical Calculations. Available at: [Link]

  • Taylor & Francis. (n.d.). 13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus. Liquid Crystals. Available at: [Link]

  • ResearchGate. (n.d.). Important COSY (-) and HMBC ( ) correlations. Available at: [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex. Available at: [Link]

  • Chegg.com. (2020). Solved Below is the H NMR spectrum for para-methylaniline. Available at: [Link]

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  • MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Available at: [Link]

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  • Beilstein Journals. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available at: [Link]

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Application Note: Immunohistochemical Detection of DMAB-DNA Adducts in Tissues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

This document provides a comprehensive guide for the immunohistochemical (IHC) detection of DNA adducts formed by 3,2'-dimethyl-4-aminobiphenyl (DMAB), a potent aromatic amine carcinogen. This guide is designed for researchers in toxicology, carcinogenesis, and drug development, offering a detailed protocol grounded in scientific principles to ensure reliable and reproducible results.

Scientific Background & Significance

3,2'-dimethyl-4-aminobiphenyl (DMAB) is a well-established, multi-organ carcinogen in animal models.[1] Its carcinogenicity is initiated through metabolic activation, leading to the formation of reactive intermediates that covalently bind to DNA, forming DMAB-DNA adducts.[2] The primary adduct formed is often N-(deoxyguanosin-8-yl)-3,2'-dimethyl-4-aminobiphenyl. These adducts act as biomarkers of exposure to the carcinogen and are critical lesions that can lead to mutations if not repaired, ultimately initiating the process of carcinogenesis.[3][4]

Immunohistochemistry (IHC) offers a powerful method to visualize the localization of these DNA lesions within the cellular context of a tissue.[5] Unlike methods that rely on homogenized tissue, IHC allows for the precise identification of cell types that are targeted by the carcinogen, providing invaluable spatial information. Studies have successfully used polyclonal antibodies to detect DMAB-DNA adducts, revealing dose-dependent nuclear staining in various organs of treated animals.[1][5][6] This technique is crucial for understanding the organ-specific susceptibility to DMAB and for evaluating the efficacy of potential chemopreventive agents.

Principle of the Method

The detection of DMAB-DNA adducts by IHC relies on the highly specific recognition of the adducted nucleotide by a primary antibody. The protocol outlined here employs an indirect, enzyme-based detection method, specifically the Avidin-Biotin Complex (ABC) technique, which provides robust signal amplification for visualizing low-abundance targets.[7][8]

The core principle involves a sequential application of reagents:

  • A specific primary antibody (e.g., rabbit polyclonal anti-DMAB-DNA) binds to the DMAB-DNA adducts within the cell nucleus.

  • A biotinylated secondary antibody (e.g., anti-rabbit IgG) binds to the primary antibody.

  • A pre-formed complex of avidin and a biotinylated enzyme, typically horseradish peroxidase (HRP), is applied. Avidin has four binding sites for biotin, allowing it to link the biotinylated secondary antibody to multiple enzyme molecules.[9][10]

  • A chromogenic substrate (e.g., DAB) is added, which is converted by the HRP into a colored, insoluble precipitate at the site of the adduct.

  • This colored product is then visualized using a standard light microscope, appearing as brown staining in the nuclei of affected cells.

IHC_Principle cluster_nucleus Cell Nucleus DNA Nuclear DNA with DMAB Adduct PrimaryAb Primary Antibody (anti-DMAB-DNA) PrimaryAb->DNA Binds to Adduct SecondaryAb Biotinylated Secondary Antibody SecondaryAb->PrimaryAb Binds to ABC_Complex Avidin-Biotin-HRP Complex (ABC) ABC_Complex->SecondaryAb Binds to Biotin Precipitate Brown Precipitate (Visible Signal) DAB_Substrate DAB Substrate (Chromogen) DAB_Substrate->ABC_Complex Catalyzed by HRP IHC_Workflow A 1. Deparaffinization & Rehydration B 2. Antigen Retrieval (HIER) A->B C 3. Peroxidase Block B->C D 4. Non-specific Binding Block C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. ABC Reagent Incubation F->G H 8. Chromogen (DAB) Development G->H I 9. Counterstaining H->I J 10. Dehydration & Mounting I->J K 11. Microscopy & Analysis J->K

Figure 2: Step-by-step workflow for DMAB-DNA adduct IHC.

Step-by-Step Methodology

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 changes, 5 minutes each. [11]* Immerse in 100% Ethanol: 2 changes, 3 minutes each. [11]* Immerse in 95% Ethanol: 1 change, 3 minutes. [11]* Immerse in 70% Ethanol: 1 change, 3 minutes.

  • Rinse thoroughly in distilled water.

    Causality Insight: This sequence gradually reintroduces water into the tissue, which is essential for subsequent aqueous reagent steps. Incomplete deparaffinization is a common cause of high background staining. [12] 2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

  • Pre-heat 10 mM Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer. [13]* Immerse slides in the hot buffer and incubate for 20-30 minutes. Do not allow the buffer to boil away.

  • Remove the container from the heat source and allow slides to cool in the buffer for at least 20 minutes at room temperature. [14]* Rinse slides in distilled water, then PBST.

    Causality Insight: Formalin fixation creates methylene bridges that mask antigenic sites. [15]HIER uses heat to break these cross-links, "retrieving" the epitope and allowing the primary antibody to access the DMAB-DNA adduct. [15]The choice of buffer and pH can be critical and may require optimization. [13] 3. Endogenous Peroxidase Block:

  • Incubate sections in 3% H₂O₂ in methanol for 15-20 minutes at room temperature. [16][17]* Rinse with PBST for 2 minutes, 3 times.

    Causality Insight: Tissues, especially those containing red blood cells, can have endogenous peroxidase activity that would react with the DAB substrate, causing false-positive staining. [18]This step irreversibly inactivates these enzymes. [19]Using a concentration of 3% H₂O₂ is recommended to ensure complete blockade. [20] 4. Blocking Non-Specific Binding:

  • Apply Blocking Buffer (e.g., 5% Normal Goat Serum in PBST) to the sections.

  • Incubate for 30-60 minutes at room temperature.

  • Tip off the blocking buffer; do not rinse.

    Causality Insight: This step is crucial for preventing non-specific (charge-based or hydrophobic) binding of the primary and secondary antibodies to the tissue, which would result in high background. [21]The serum should be from the same species in which the secondary antibody was raised.

5. Primary Antibody Incubation:

  • Dilute the primary anti-DMAB-DNA antibody in PBST (or a specialized antibody diluent) to its optimal concentration (determined empirically via titration).

  • Apply the diluted antibody to the sections and incubate overnight at 4°C. [22] Causality Insight: Overnight incubation at 4°C is often preferred as it can enhance the specific signal while minimizing background compared to shorter, higher-temperature incubations.

6. Secondary Antibody Incubation:

  • Rinse slides with PBST for 5 minutes, 3 times.

  • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.

  • Incubate for 30-60 minutes at room temperature. 7. ABC Reagent Incubation:

  • Rinse slides with PBST for 5 minutes, 3 times.

  • Prepare the ABC reagent according to the kit's instructions at least 30 minutes before use.

  • Apply the ABC reagent to the sections and incubate for 30 minutes at room temperature.

    Causality Insight: The pre-incubation of avidin and biotinylated HRP allows for the formation of large, stable complexes, which is key to the high sensitivity of this detection method. [8] 8. Chromogenic Development:

  • Rinse slides with PBST for 5 minutes, 3 times.

  • Prepare the DAB substrate solution immediately before use.

  • Apply the DAB solution and monitor the color development under a microscope (typically 2-10 minutes).

  • Stop the reaction by immersing the slides in distilled water.

    Causality Insight: The HRP enzyme catalyzes the oxidation of DAB in the presence of H₂O₂, forming a stable brown precipitate. Over-incubation can lead to excessive background signal.

9. Counterstaining, Dehydration, and Mounting:

  • Lightly counterstain with Harris's Hematoxylin for 30-60 seconds.

  • "Blue" the hematoxylin in running tap water or a bluing agent.

  • Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.

  • Coverslip using a permanent mounting medium.

Data Interpretation & Self-Validation System

  • Positive Staining: A positive result is indicated by brown staining localized specifically within the cell nuclei. [5]The intensity of the staining can be semi-quantitatively scored (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong).

  • Trustworthiness through Controls (Self-Validation):

    • Positive Control: Tissue from an animal known to have been treated with DMAB should be included in every run to confirm that the protocol and all reagents are working correctly.

    • Negative Control (Tissue): Tissue from an untreated (vehicle control) animal should be processed in parallel. It should show no nuclear staining.

    • Negative Control (Reagent): A slide from the DMAB-treated group where the primary antibody is omitted or replaced with non-immune serum from the same species (e.g., Rabbit IgG). This slide should be negative and validates that the secondary antibody and detection system are not causing non-specific staining.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No Signal / Weak Staining Primary antibody concentration too low.Perform an antibody titration to find the optimal concentration.
Ineffective antigen retrieval.Optimize HIER time, temperature, or try a different pH buffer (e.g., Tris-EDTA pH 9.0). [13]
Protein of interest (adduct) not present.Confirm exposure with a positive control tissue. [12]
Inactive reagents (antibodies, HRP, DAB).Use fresh reagents and check expiration dates.
High Background Staining Incomplete deparaffinization or drying of sections.Ensure thorough deparaffinization and never let sections dry out.
Inadequate blocking of non-specific sites.Increase blocking time to 60 minutes; ensure use of correct blocking serum. [21]
Primary or secondary antibody concentration too high.Further dilute the antibodies. [12]
Incomplete blocking of endogenous peroxidase.Ensure the use of 3% H₂O₂ for an adequate time. [20]
Over-development with DAB.Reduce DAB incubation time and monitor closely under a microscope.
Incorrect Staining Pattern Non-specific antibody cross-reactivity.Use a more specific (e.g., monoclonal) primary antibody if available. Run a primary antibody-negative control.
Tissue morphology is poor.Ensure prompt and proper fixation of the tissue post-collection. [23]

References

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  • Shirai, T., Tada, M., Fukushima, S., & Ito, N. (1989). Immunohistochemical demonstration of carcinogen-DNA adducts in target and non-target tissues of rats given a prostate carcinogen, 3,2'-dimethyl-4-aminobiphenyl. Carcinogenesis, 10(4), 653–657. Available at: [Link]

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  • Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of mass spectrometry : JMS, 38(8), 793–804. Available at: [Link]

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  • Marks, K. J., & Basu, A. K. (2018). A High-Affinity and Selective DNA Aptamer for the N-Linked C8-Deoxyguanosine Adduct Produced by the Arylamine Carcinogen 4-Aminobiphenyl. Chemical research in toxicology, 31(2), 110–118. Available at: [Link]

  • Hsu, S. M., Raine, L., & Fanger, H. (1981). The avidin-biotin complex (ABC) method and other avidin-biotin binding methods. The journal of histochemistry and cytochemistry, 29(4), 577–580. Available at: [Link]

  • Shi, S. R., Cote, R. J., & Taylor, C. R. (2011). Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades. The journal of histochemistry and cytochemistry, 59(1), 13–32. Available at: [Link]

  • Boster Biological Technology. (n.d.). Immunohistochemistry Troubleshooting Handbook. Boster Bio. Available at: [Link]

  • Bussolati, G., & Leonardo, E. (2008). Blocking endogenous peroxidases: a cautionary note for immunohistochemistry. Journal of cellular and molecular medicine, 12(1), 333–334. Available at: [Link]

  • Boster Biological Technology. (n.d.). IHC Antigen Retrieval Protocol | Heat & Enzyme Methods. Boster Bio. Available at: [Link]

  • Taylor & Francis Group. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Singh, R., Turesky, R. J., & Vouros, P. (2006). Quantification of N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts in human lymphoblastoid TK6 cells dosed with N-hydroxy-4-acetylaminobiphenyl and their relationship to mutation, toxicity, and gene expression profiling. Analytical chemistry, 78(19), 6895–6904. Available at: [Link]

  • CliniSciences. (n.d.). Immunohistochemistry protocol - Avidin/Biotin Method (ABC). CliniSciences. Available at: [Link]

  • ResearchGate. (2025). Blocking Endogenous Peroxidases in Immunohistochemistry: A Mandatory, Yet Also Subtle Measure. ResearchGate. Available at: [Link]

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  • PubMed. (2025). A High-Affinity and Selective DNA Aptamer for the N-Linked C8-Deoxyguanosine Adduct Produced by the Arylamine Carcinogen 4-Aminobiphenyl. PubMed. Available at: [Link]

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Application Notes and Protocols for the In Vivo Quantification of 4-Amino-3,2'-dimethylbiphenyl Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of a Potent Aromatic Amine

4-Amino-3,2'-dimethylbiphenyl (DMABP) is a substituted aromatic amine, a class of compounds recognized for their potential carcinogenic properties.[1] Understanding the in vivo metabolic fate of DMABP is paramount for toxicological risk assessment and in the development of pharmaceuticals where such moieties may be present. The metabolic activation of aromatic amines, often through N-hydroxylation by cytochrome P450 enzymes, can lead to the formation of reactive intermediates capable of forming DNA adducts, a critical event in the initiation of carcinogenesis.[2][3][4] Conversely, detoxification pathways such as N-acetylation and conjugation with glucuronic acid or sulfate aim to neutralize and facilitate the excretion of these compounds.[5][6][7]

This comprehensive guide provides a detailed framework for the quantification of DMABP and its primary metabolites in biological matrices. We will delve into the rationale behind the selected analytical strategies, offering robust, step-by-step protocols for sample preparation and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.[8] Adherence to these protocols will ensure the generation of accurate, precise, and reliable data, in line with the principles of Good Laboratory Practice (GLP) and regulatory guidelines.[9][10]

Metabolic Pathway of 4-Amino-3,2'-dimethylbiphenyl

The biotransformation of DMABP in vivo is a complex interplay of activation and detoxification pathways. The primary metabolic routes are initiated by oxidation and conjugation reactions.

Metabolic Pathway of 4-Amino-3,2'-dimethylbiphenyl cluster_excretion Excretion DMABP 4-Amino-3,2'-dimethylbiphenyl N_hydroxy N-hydroxy-DMABP DMABP->N_hydroxy CYP450 (Activation) N_acetyl N-acetyl-DMABP DMABP->N_acetyl NAT (Detoxification) C_hydroxy C-hydroxy-DMABP DMABP->C_hydroxy CYP450 N_glucuronide N-hydroxy-DMABP-N-glucuronide N_hydroxy->N_glucuronide UGT DNA_adducts DNA Adducts N_hydroxy->DNA_adducts Spontaneous reaction Sulfate_conjugate C-hydroxy-DMABP-sulfate C_hydroxy->Sulfate_conjugate SULT Glucuronide_conjugate C-hydroxy-DMABP-glucuronide C_hydroxy->Glucuronide_conjugate UGT

Caption: Metabolic activation and detoxification pathways of 4-Amino-3,2'-dimethylbiphenyl.

Analytical Strategy: The Power of LC-MS/MS

For the simultaneous quantification of DMABP and its diverse metabolites, which can range from nonpolar to highly polar conjugated forms, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice.[8][11] Its high sensitivity and selectivity allow for the detection of low-level metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte.[11]

Experimental Workflow for Metabolite Quantification

The overall workflow for the quantification of DMABP metabolites is a multi-step process designed to ensure accuracy and reproducibility.

Experimental Workflow Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (SPE or LLE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Method_Validation Method Validation (as per FDA/EMA guidelines) Data_Processing->Method_Validation

Caption: A streamlined workflow for the in vivo quantification of DMABP metabolites.

Detailed Protocols

Protocol 1: Biological Sample Collection and Storage
  • Plasma: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge at 2000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Aspirate the supernatant (plasma) and transfer to labeled cryovials.

  • Store samples at -80°C until analysis.

  • Urine: Collect urine samples in sterile containers. For conjugated metabolites, which can be unstable, it is advisable to process the samples immediately or store them at -80°C. For analysis of total aromatic amines after deconjugation, acid hydrolysis can be performed.[12][13]

  • Tissue: Harvest tissues of interest, rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen.

  • Store tissues at -80°C until homogenization.

Protocol 2: Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances.[8][14] The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) will depend on the specific metabolites and the matrix.

Option A: Solid-Phase Extraction (SPE) for Plasma and Urine

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Thaw plasma or urine samples on ice. Acidify 200 µL of the sample with 20 µL of 2% formic acid. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Option B: Liquid-Liquid Extraction (LLE) for Tissue Homogenates

  • Homogenization: Homogenize the frozen tissue in 4 volumes of ice-cold phosphate buffer (pH 7.4).

  • Extraction: To 500 µL of the homogenate, add an internal standard and 2 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating the parent compound and its metabolites.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Parameters: Optimize the precursor and product ion masses, collision energy, and other MS parameters for each analyte and internal standard by infusing individual standard solutions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Amino-3,2'-dimethylbiphenyl[Value][Value][Value]
N-hydroxy-DMABP[Value][Value][Value]
N-acetyl-DMABP[Value][Value][Value]
Internal Standard[Value][Value][Value]

(Note: The m/z values need to be determined experimentally based on the exact mass of the compounds.)

Method Validation: Ensuring Data Integrity

A full validation of the bioanalytical method must be performed according to the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][15][16][17] This ensures that the method is reliable for its intended purpose.

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.[18] The coefficient of variation (CV) should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[18]

  • Calibration Curve: A calibration curve with a defined range, including the LLOQ and the upper limit of quantification (ULOQ).[15]

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.[15]

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Calibration Curve (r²) ≥0.99
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤15%
Stability Within ±15% of the baseline concentration

Conclusion: A Pathway to Reliable Metabolite Quantification

The protocols and guidelines presented here provide a comprehensive framework for the robust and reliable quantification of 4-Amino-3,2'-dimethylbiphenyl and its metabolites in various biological matrices. By combining a well-thought-out analytical strategy with rigorous method validation, researchers can generate high-quality data that is essential for understanding the toxicokinetics and potential risks associated with this and other aromatic amines. The adaptability of the presented LC-MS/MS methodology allows for its application in a wide range of research and development settings, from preclinical toxicology studies to human biomonitoring.

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Application Notes and Protocols for Induction of Prostate Carcinogenesis in Rats Using 4-Amino-3,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Chemically-Induced Model of Prostate Cancer

Prostate cancer remains a significant global health challenge. To develop effective preventative and therapeutic strategies, researchers rely on robust animal models that can accurately recapitulate the multi-step process of human prostatic carcinogenesis.[1] While numerous models exist, chemically-induced carcinogenesis in rats offers distinct advantages, particularly in studying the influence of hormonal and environmental factors on tumor development.[2] This guide details the use of 4-Amino-3,2'-dimethylbiphenyl (DMAB), a potent aromatic amine carcinogen, in conjunction with testosterone, to reliably induce prostate adenocarcinomas in rats.[3][4] This model is particularly valuable for investigating the progression from preneoplastic lesions to invasive and metastatic disease.[3][4][5]

The combination of DMAB and testosterone has been shown to induce invasive adenocarcinomas with metastatic potential, primarily in the lateral and anterior lobes of the rat prostate.[3][4] The resulting tumors often progress from atypical hyperplasias, providing a window into the early stages of cancer development.[3][4] This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and critical safety considerations for researchers employing this model system.

Scientific Foundation: Mechanism of Action and Hormonal Promotion

The carcinogenic activity of 4-Amino-3,2'-dimethylbiphenyl is not direct. Like many aromatic amines, it requires metabolic activation to exert its genotoxic effects.[6] This process is a critical aspect of its mechanism and dictates its organotropism.

Metabolic Activation Pathway:

  • N-hydroxylation: The initial and rate-limiting step occurs primarily in the liver, where cytochrome P450 enzymes catalyze the N-hydroxylation of DMAB to form N-hydroxy-DMAB.[6]

  • Esterification: This intermediate can be further activated, for example, by sulfotransferase or acetyltransferase enzymes, to form reactive esters.

  • DNA Adduct Formation: These electrophilic metabolites can then bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, thereby initiating the process of carcinogenesis.

The role of testosterone in this model is that of a potent tumor promoter. While DMAB acts as the initiator, testosterone stimulates prostate epithelial cell proliferation.[7] This increased cell turnover enhances the likelihood that the DNA damage caused by DMAB will be "fixed" as permanent mutations during replication, rather than being repaired. Chronic administration of testosterone sustains this proliferative environment, driving the progression of initiated cells into clinically significant tumors.[3][4]

G cluster_0 Metabolic Activation (Liver) cluster_1 Carcinogenesis (Prostate Epithelial Cell) cluster_2 Hormonal Promotion DMAB 4-Amino-3,2'-dimethylbiphenyl (DMAB) N_OH_DMAB N-hydroxy-DMAB DMAB->N_OH_DMAB Cytochrome P450 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-sulfonyloxy-DMAB) N_OH_DMAB->Reactive_Ester Esterification (e.g., Sulfotransferase) DNA Nuclear DNA Reactive_Ester->DNA Covalent Binding DNA_Adduct DNA Adducts Mutation Mutations in critical genes DNA_Adduct->Mutation Faulty DNA Repair/Replication Initiation Cancer Initiation Mutation->Initiation Tumor_Progression Tumor Progression (Hyperplasia -> Adenocarcinoma) Initiation->Tumor_Progression Testosterone Testosterone Administration Cell_Proliferation Increased Cell Proliferation Testosterone->Cell_Proliferation Cell_Proliferation->Tumor_Progression Promotion

Caption: Metabolic activation and hormonal promotion pathway of DMAB-induced prostate carcinogenesis.

Experimental Design and Considerations

Animal Model Selection

The choice of rat strain is critical for the successful and reproducible induction of prostate tumors.

  • Recommended Strains: Fischer 344 (F344) and Wistar WU rats have demonstrated high susceptibility to prostate carcinogenesis in this model.[3][8]

  • Animal Age: Young adult male rats (e.g., 6-8 weeks of age) are typically used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[9] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials and Reagents
Item Specification Supplier Example Purpose
4-Amino-3,2'-dimethylbiphenylHighly Purified (≥98%)United States BiologicalCarcinogen
Testosterone Propionate (TP)USP GradeSigma-AldrichHormonal Promoter
Corn Oil or Olive OilSterile, USP GradeVWR, Fisher ScientificVehicle for TP injection
Dimethyl Sulfoxide (DMSO)ACS GradeFisher ScientificVehicle for DMAB injection
Silastic TubingMedical-GradeDow CorningChronic testosterone delivery
Syringes and NeedlesSterile, various sizes (e.g., 1 mL, 23-25G)Becton, Dickinson and CompanyInjections
AnestheticIsoflurane, Ketamine/XylazineVariesSurgical procedures
10% Neutral Buffered Formalin---Fisher ScientificTissue Fixation

Protocols: Step-by-Step Methodologies

Protocol 1: Preparation of Carcinogen and Hormone Solutions

A. 4-Amino-3,2'-dimethylbiphenyl (DMAB) Solution:

  • CAUTION: DMAB is a potent carcinogen. All handling must be performed in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).

  • Weigh the required amount of DMAB powder.

  • Dissolve in DMSO to the desired final concentration (e.g., 25 mg/mL).

  • Vortex until fully dissolved. Prepare fresh before each set of injections.

B. Testosterone Propionate (TP) for Injection:

  • Weigh the required amount of TP.

  • Dissolve in sterile corn oil or olive oil to the desired concentration.

  • Warm slightly (e.g., 37°C) and vortex to ensure complete dissolution.

C. Testosterone Propionate (TP) for Silastic Tube Implants:

  • Cut medical-grade Silastic tubing into appropriate lengths (e.g., 2 cm).

  • Pack crystalline TP tightly into the tubing, leaving small gaps at the ends.

  • Seal both ends with medical-grade silicone adhesive.

  • Allow the sealant to cure completely as per the manufacturer's instructions. Sterilize the implants before use.

Protocol 2: Induction of Prostatic Neoplasia

This protocol is based on established methodologies that combine repeated DMAB administration with sustained testosterone promotion.[3][4]

Induction and Promotion Schedule

Week Procedure Dosage/Details Route of Administration Rationale
1Begin TP Administration Silastic tube implant (chronic) OR TP in oil injectionSubcutaneous (scapular region)Initiate hormonal promotion
1-20 (every 2 weeks)DMAB Administration 50 mg/kg body weightSubcutaneousCarcinogen initiation
1-60Continued TP Administration Sustained release from implant---Maintain proliferative stimulus
1-60Animal Monitoring Weekly body weight, bi-weekly tumor palpation---Assess animal health and tumor onset
60 (or earlier if humane endpoints are met)Study Termination ------Tissue collection for analysis

Experimental Workflow Diagram

G start Acclimatize Rats (F344, 6 weeks old) implant Surgical Implantation of Testosterone Propionate (TP) Tubes start->implant dmab_cycle DMAB Injections (50 mg/kg, s.c.) Every 2 weeks for 10 cycles implant->dmab_cycle monitor Monitor Health & Palpate for Tumors (Weekly for 60 weeks) dmab_cycle->monitor endpoint Humane Endpoint Met or Study Termination (Week 60) monitor->endpoint necropsy Euthanasia & Necropsy endpoint->necropsy collect Collect Prostate, Seminal Vesicles, Lungs, and other target organs necropsy->collect histology Histopathological Analysis (H&E Staining) collect->histology end Data Analysis & Interpretation histology->end

Caption: Experimental workflow for DMAB-induced prostate carcinogenesis in rats.

Protocol 3: Necropsy and Histopathological Analysis
  • Euthanasia: Humanely euthanize rats via CO2 asphyxiation followed by a secondary method (e.g., cervical dislocation), in accordance with approved IACUC protocols.

  • Necropsy: Perform a complete gross examination. Carefully dissect the entire urogenital tract.

  • Tissue Collection: Isolate the prostate lobes (dorsolateral, ventral, anterior) and seminal vesicles. Weigh the tissues. Collect any other tissues with gross abnormalities and target organs for metastasis (e.g., lungs).

  • Fixation: Immediately fix tissues in 10% neutral buffered formalin for at least 24 hours.[9]

  • Processing: Tissues are then dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax.[9]

  • Sectioning and Staining: Cut 3-5 µm thick sections and mount on glass slides. Stain with Hematoxylin and Eosin (H&E) for standard morphological evaluation.[9]

  • Pathological Evaluation: A qualified pathologist should examine the slides to identify and grade lesions, which may include:

    • Atypical Hyperplasia

    • Prostatic Intraepithelial Neoplasia (PIN)

    • Carcinoma in situ

    • Invasive Adenocarcinoma

Expected Outcomes and Data Interpretation

The combined administration of DMAB and testosterone is expected to yield a high incidence of prostatic lesions.

Expected Incidence of Proliferative Lesions

Lesion Type Reported Incidence Typical Location Reference
Atypical HyperplasiaAppears early in the protocolLateral and Anterior Prostate[3][4]
Carcinoma in situHigh incidenceLateral and Anterior Prostate[10]
Invasive AdenocarcinomaVaries with protocol duration; can be highLateral and Anterior Prostate, Seminal Vesicles[3][4]
MetastasesCan occur, often to the lungsLungs[5]

The overall incidence of prostate proliferative lesions in F344 rats exposed to DMAB can be significant, with one review of experiments showing a 32% incidence.[10] The combination with testosterone significantly enhances the development of invasive carcinomas.[3][4]

Critical Safety and Handling Procedures

4-Amino-3,2'-dimethylbiphenyl is a known carcinogen. Extreme caution must be exercised at all times.

  • Engineering Controls: All work with DMAB powder or solutions must be conducted in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves.

    • Coat: A disposable, solid-front lab coat is required.

    • Eye Protection: Chemical safety goggles or a face shield.

    • Respirator: A NIOSH-approved respirator may be required when handling the powder outside of a fume hood.

  • Decontamination: All surfaces and equipment should be decontaminated with a suitable agent (e.g., 70% ethanol) after use.

  • Waste Disposal: All DMAB-contaminated waste (needles, tubes, bedding, carcasses) must be disposed of as hazardous chemical waste according to institutional and national guidelines.

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with soap and water.[11] In case of eye contact, flush with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention for any exposure.

Conclusion

The DMAB and testosterone-induced rat model of prostate cancer is a robust and clinically relevant system for studying the etiology and progression of this disease. It allows for the investigation of molecular alterations at different stages, from hyperplasia to metastatic carcinoma. While powerful, the protocol requires a long-term commitment and stringent adherence to safety protocols due to the use of a potent carcinogen. By following the detailed methodologies outlined in these application notes, researchers can reliably generate this model to advance our understanding of prostate cancer and to evaluate novel chemopreventive and therapeutic agents.

References

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Application Note: Establishing Long-Term Stability of 4-Amino-3,2'-dimethylbiphenyl in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a robust framework for establishing the long-term stability of 4-Amino-3,2'-dimethylbiphenyl in various solvent systems. Designed for researchers, scientists, and drug development professionals, this document outlines detailed protocols for solution preparation, storage condition matrix design, and the execution of forced degradation studies. Furthermore, it details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, crucial for the accurate quantification of the parent compound and its degradation products. By integrating principles from the International Council for Harmonisation (ICH) guidelines, this application note ensures scientific integrity and regulatory compliance, enabling confident assessment of the molecule's shelf-life in solution.

Introduction: The Imperative of Stability Assessment

4-Amino-3,2'-dimethylbiphenyl is an aromatic amine of significant interest in various research and development sectors. As with any chemical entity intended for use in preclinical or clinical studies, understanding its stability profile is not merely a procedural step but a cornerstone of reliable and reproducible scientific outcomes. The degradation of a compound in solution can lead to a decrease in its effective concentration, resulting in diminished activity and potentially misleading experimental results. Moreover, the formation of degradation products can introduce unintended biological effects or interfere with analytical measurements.

This application note addresses the critical need for a systematic approach to evaluating the long-term stability of 4-Amino-3,2'-dimethylbiphenyl in solution. It is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary to conduct a comprehensive stability study. The methodologies described herein are grounded in the authoritative principles of the ICH guidelines, particularly Q1A(R2) on stability testing.[1][2][3][4] The ultimate goal is to empower researchers to generate high-quality, defensible data that will inform the appropriate storage, handling, and use of 4-Amino-3,2'-dimethylbiphenyl solutions in their studies.

Physicochemical Properties of 4-Amino-3,2'-dimethylbiphenyl

A foundational understanding of the physicochemical properties of 4-Amino-3,2'-dimethylbiphenyl is essential for designing a meaningful stability study. These properties can influence its solubility, reactivity, and analytical behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₅NUnited States Biological
Molecular Weight 197.28 g/mol SRD Pharma
Appearance Yellow Oil to Dark Red Sticky SolidSRD Pharma
Boiling Point 115-117°C at 0.5 mm HgChemicalBook
Solubility Slightly soluble in Chloroform and MethanolSRD Pharma
Storage (Neat) Recommended long-term at -20°CUnited States Biological

Designing a Comprehensive Long-Term Stability Study

The objective of a long-term stability study is to monitor the integrity of 4-Amino-3,2'-dimethylbiphenyl in a specific solvent and concentration under defined storage conditions over an extended period.

Rationale for Solvent and Concentration Selection

The choice of solvent is paramount as it can significantly impact the stability of the compound. It is recommended to conduct stability studies in the same solvent system that will be used for the intended application (e.g., in vitro assays, in vivo formulations). Common solvents for non-polar compounds include dimethyl sulfoxide (DMSO), ethanol, and acetonitrile. For aqueous applications, the use of buffers at different pH values is critical, as pH can dramatically influence the hydrolysis of the amine group. A starting concentration of 1 mg/mL is often recommended for such studies to ensure that minor degradation products can be readily detected.[5]

Experimental Workflow for Long-Term Stability Assessment

The following diagram illustrates the key stages in conducting a long-term stability study.

G cluster_prep Preparation Phase cluster_storage Storage & Sampling cluster_analysis Analysis Phase cluster_conclusion Conclusion A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B Prepare Working Solutions (e.g., 1 mg/mL in selected solvents) A->B C Aliquot into Vials (Amber glass, sealed) B->C D Store Aliquots under Defined Conditions (-20°C, 4°C, 25°C/60% RH) C->D E Sample at Pre-defined Time Points (T=0, 1, 3, 6, 12, 24 months) D->E F Analyze by Stability-Indicating HPLC-UV/MS Method E->F G Quantify Parent Compound and Degradation Products F->G H Assess Mass Balance G->H I Determine Shelf-Life and Optimal Storage Conditions H->I

Caption: Workflow for Long-Term Stability Study.

Protocol for Long-Term Stability Study
  • Solution Preparation:

    • Prepare a concentrated stock solution of 4-Amino-3,2'-dimethylbiphenyl (e.g., 10 mg/mL) in a suitable organic solvent like DMSO.

    • From the stock solution, prepare working solutions at the desired concentration (e.g., 1 mg/mL) in the solvents to be tested (e.g., DMSO, Ethanol, Acetonitrile, PBS pH 7.4).

    • Dispense aliquots of each working solution into amber glass vials to protect from light, and seal them securely.

  • Storage Conditions:

    • Store the vials under a matrix of conditions as outlined in the table below. The conditions are based on ICH guidelines for long-term and accelerated stability testing.[1][4]

Storage ConditionTemperatureRelative HumidityPurpose
Long-Term 25°C ± 2°C60% RH ± 5% RHSimulates ambient storage.
Intermediate 4°C ± 2°CN/ARefrigerated storage.
Accelerated -20°C ± 5°CN/AFrozen storage.
  • Sampling and Analysis Schedule:

    • Analyze the samples at pre-determined time points. A typical schedule for long-term studies is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][6][7]

    • The initial analysis at T=0 serves as the baseline.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a critical component of a comprehensive stability program.[3] It involves subjecting the compound to harsh conditions to accelerate its degradation. The primary objectives are to identify potential degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical method.[3] A target degradation of 5-20% is generally considered optimal for these studies.[8]

Protocol for Forced Degradation Studies

For each condition, a solution of 4-Amino-3,2'-dimethylbiphenyl (e.g., 1 mg/mL) is prepared and subjected to the stress. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Acidic Hydrolysis:

    • Add an equal volume of 1 M HCl to the drug solution.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Add an equal volume of 1 M NaOH to the drug solution.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 1 M HCl before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the drug solution.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze the solution directly.

  • Thermal Degradation:

    • Store the solution in a temperature-controlled oven at 70°C for 48 hours.

    • Cool to room temperature before analysis.

  • Photolytic Degradation:

    • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[9] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the technique of choice for this purpose.

Protocol for HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is versatile for a wide range of small molecules.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase system, such as a gradient of acetonitrile and water, both containing 0.1% formic acid (for positive ion mode MS) or 0.1% ammonium hydroxide (for negative ion mode MS).

    • Optimize the gradient to achieve good separation between the parent peak of 4-Amino-3,2'-dimethylbiphenyl and any degradation peaks observed in the forced degradation samples.

  • Detection:

    • Use a UV detector set at the λmax of 4-Amino-3,2'-dimethylbiphenyl. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Couple the HPLC to a mass spectrometer to obtain mass information on the parent compound and its degradation products, which is invaluable for their identification.

  • Method Validation:

    • Once an optimal method is developed, it must be validated according to ICH Q2(R2) guidelines.[10] The validation should include the following parameters:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation peaks.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

      • Accuracy: The closeness of test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

      • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

      • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

      • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Interpretation

Quantifying Stability

The stability of 4-Amino-3,2'-dimethylbiphenyl in each solution and under each storage condition is determined by calculating the percentage of the initial concentration remaining at each time point.

% Remaining = (Concentration at Time X / Initial Concentration at Time 0) * 100

A common acceptance criterion for stability is that the concentration of the parent compound should not decrease by more than 10% from its initial value.

Hypothetical Degradation Pathway

Based on the known chemistry of aromatic amines and biphenyls, a plausible degradation pathway for 4-Amino-3,2'-dimethylbiphenyl under stress conditions could involve oxidation of the amino group and hydroxylation of the aromatic rings.[11][12]

G A 4-Amino-3,2'-dimethylbiphenyl B N-Oxidized Product (e.g., Nitroso or Nitro derivative) A->B Oxidation C Hydroxylated Product (on either ring) A->C Hydrolysis/Oxidation D Ring-Opened Products B->D Further Degradation C->D Further Degradation

Caption: Hypothetical Degradation Pathway.

Conclusion and Recommendations

This application note provides a comprehensive and scientifically rigorous framework for assessing the long-term stability of 4-Amino-3,2'-dimethylbiphenyl in solution. By following the detailed protocols for long-term stability studies, forced degradation, and the development and validation of a stability-indicating analytical method, researchers can confidently establish the shelf-life and optimal storage conditions for their solutions. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is fundamental to the success of any research or drug development program. It is recommended that for any new formulation or solvent system, a preliminary stability assessment as outlined in this document be performed.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]

  • ICH. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlidePlayer; [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis; [Link]

  • ICH. Q1A(R2) Guideline. ICH; 2005. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International; [Link]

  • How to conduct forced degradation study? YouTube; 2021. [Link]

  • ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Therapeutic Goods Administration (TGA); 2024. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA); [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass; 2025. [Link]

  • Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences; [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione; [Link]

  • Biphenyl Degradation Pathway. Eawag-BBD; 1998. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO); [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry; 2015. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA); 2022. [Link]

  • Biphenyl. Wikipedia; [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International; 2020. [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science; 2012. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science; [Link]

  • Stability Indicating HPLC Method Development and Validation. International Journal of Review in Life Sciences; [Link]

  • Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology; [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today; [Link]

  • Annex 10 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO); [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. Journal of Pharmaceutical and Biomedical Analysis; [Link]

  • Biphenyl degradation upper pathway. ResearchGate; [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA); 2022. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority; 2022. [Link]

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Application Note: A Comprehensive Protocol for Assessing the Mutagenicity of Biphenyl Amines Using the Bacterial Reverse Mutation (Ames) Test

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Mutagenicity Screening for Aromatic Amines

In the landscape of pharmaceutical development and chemical safety assessment, the evaluation of a compound's genotoxic potential is a critical, non-negotiable step. A positive finding for mutagenicity can halt the development of a promising drug candidate or lead to stringent regulatory controls on a chemical. The bacterial reverse mutation test, commonly known as the Ames test, remains the global gold standard for identifying compounds that can cause gene mutations, specifically point mutations.[1][2][3] Developed by Bruce N. Ames in the 1970s, this assay is valued for its speed, sensitivity, and high concordance with rodent carcinogenicity data.[4][5][6]

This guide provides an in-depth protocol and the underlying scientific rationale for employing the Ames test to evaluate the mutagenicity of biphenyl amines. This class of aromatic amines is of particular interest as many of its members are not directly mutagenic but can be metabolically converted into reactive electrophiles that bind to DNA.[7][8] Therefore, a properly conducted Ames test for these compounds is critically dependent on an exogenous metabolic activation system that mimics mammalian metabolism.

Pillar 1: The Scientific Principle of the Ames Test

The Ames test is a biological assay that measures the frequency of reverse mutations in amino acid auxotrophs of specific bacterial strains.[4]

  • The Tester Strains: The assay utilizes specially engineered strains of Salmonella typhimurium and Escherichia coli. These strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid—histidine (his⁻) for Salmonella or tryptophan (trp⁻) for E. coli.[2][4] Consequently, they cannot grow on a minimal agar medium that lacks this specific amino acid.

  • The Reversion Event: When these auxotrophic bacteria are exposed to a mutagenic substance, the compound can cause a new, secondary mutation in the DNA. If this new mutation restores the original function of the gene responsible for amino acid synthesis, it is called a "back" or "reverse" mutation. The bacterium reverts to a prototrophic state (his⁺ or trp⁺) and regains the ability to grow and form a visible colony on the minimal medium.[6]

  • Metabolic Activation (The S9 Mix): Bacteria lack the complex metabolic enzyme systems, particularly the cytochrome P450 monooxygenases, found in mammals.[9] Many chemicals, including biphenyl amines, are "pro-mutagens"—they only become mutagenic after being metabolized into reactive intermediates.[7] To address this, the test is performed both with and without a metabolic activation system . This system is typically an S9 fraction, which is a post-mitochondrial supernatant derived from the liver homogenate of rats or hamsters pre-treated with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[10] The S9 fraction contains the microsomal enzymes necessary to simulate mammalian metabolism in vitro.[10] For aromatic amines, S9 from hamster liver has been shown to be particularly efficient at metabolic activation.[8]

The number of revertant colonies formed is proportional to the mutagenic potency of the test compound under the given conditions.[4]

Metabolic Activation of Biphenyl Amines

G ProMutagen Biphenyl Amine (Pro-mutagen) S9 S9 Mix (Cytochrome P450 Enzymes) ProMutagen->S9 Intermediate Reactive Electrophilic Intermediate (e.g., N-hydroxylated amine) S9->Intermediate Metabolic Activation DNA Bacterial DNA Intermediate->DNA Adduct DNA Adduct Formation DNA->Adduct Covalent Binding Mutation Reverse Mutation (his⁻ ➞ his⁺) Adduct->Mutation Leads to

Caption: Metabolic activation pathway for a pro-mutagenic biphenyl amine in the Ames test.

Pillar 2: Experimental Design and Self-Validation

A trustworthy Ames test is a self-validating system. This is achieved through rigorous experimental design, including preliminary studies and the mandatory inclusion of concurrent controls. The protocol should adhere to established guidelines, such as the OECD Test Guideline 471.[3]

A. Bacterial Tester Strains

The choice of tester strains is critical for detecting different types of mutational events. A standard battery of strains is required to cover both base-pair substitutions and frameshift mutations.[11]

StrainTarget MutationType of Mutation DetectedRationale for Inclusion
S. typhimurium TA98 hisD3052Frameshift Highly sensitive to many aromatic amines and polycyclic aromatic hydrocarbons.[12]
S. typhimurium TA100 hisG46Base-pair substitution A general-purpose strain for detecting missense mutagens.
S. typhimurium TA1535 hisG46Base-pair substitution Detects mutagens causing substitutions, particularly at G-C pairs.
S. typhimurium TA1537 hisC3076Frameshift Detects mutagens that intercalate with DNA.
E. coli WP2 uvrA (pKM101) trpEBase-pair substitution Detects mutagens causing substitutions, particularly at A-T pairs. Complements the Salmonella strains.[13]

All strains listed (except TA1535 and TA1537) contain the pKM101 plasmid, which enhances chemical and spontaneous mutagenesis via an error-prone DNA repair pathway, increasing the sensitivity of the assay.[11] They also contain mutations that increase cell wall permeability (rfa) and inactivate accurate DNA excision repair (uvrB or uvrA), making them more susceptible to mutagens.[11]

B. Preliminary Studies: Dose Range Finding

Before the main mutagenicity assay, a dose-range-finding experiment is essential to identify a suitable concentration range of the biphenyl amine.

  • Objective: To determine the cytotoxicity of the test article. The highest concentration in the main experiment should ideally show some evidence of toxicity but not be so high as to prevent the evaluation of revertants.

  • Methodology: The test is typically performed using one or two strains (e.g., TA100) with and without S9 mix, across a wide, logarithmic dose range (e.g., 0.5, 5, 50, 500, 5000 µ g/plate ).

  • Evaluation: Cytotoxicity is observed as a reduction in the number of revertant colonies or a thinning/clearing of the background bacterial lawn on the plate.[14] The main experiment should use at least five analyzable concentrations, with the highest dose not exceeding 5 mg/plate.[15]

C. Concurrent Controls: The Key to a Valid Assay

Every experiment must include the following controls, run in parallel under identical conditions.

Control TypePurposeExample AgentsExpected Outcome
Vehicle (Negative) Control Establishes the spontaneous reversion rate for each strain. The solvent used to dissolve the test article (e.g., DMSO, water) is tested alone.DMSO or WaterA low, characteristic number of revertant colonies.
Positive Control (-S9) Confirms the viability and mutagen sensitivity of each tester strain under non-activation conditions.Sodium Azide (TA100, TA1535), 2-Nitrofluorene (TA98), 9-Aminoacridine (TA1537), 4-Nitroquinoline N-oxide (E. coli WP2)[2]A significant, robust increase in revertant colonies compared to the vehicle control.
Positive Control (+S9) Validates the metabolic activity of the S9 mix and the sensitivity of the strains to metabolically activated mutagens.2-Aminoanthracene (2-AA) or Benzo[a]pyrene (B[a]P) for all strains.[2]A significant, robust increase in revertant colonies compared to the vehicle control.
Sterility Control Ensures that reagents (e.g., S9 mix, test article solution) are not contaminated with microorganisms.Plate S9 mix or test article with top agar but no tester strain.No bacterial growth.

Pillar 3: Detailed Experimental Protocols

Two primary methods are used for the Ames test: the Plate Incorporation Method and the Pre-incubation Method .[1] The pre-incubation method is often more sensitive for certain chemical classes, including some aromatic amines, as it allows for more time for metabolic activation and cellular uptake before the mixture is diluted in the top agar.[14] It is recommended to perform both or select the most sensitive method based on the chemical class.

Protocol 1: Plate Incorporation Method

This is the standard method developed by Ames.

Materials:

  • Overnight cultures of tester strains (~1-2 x 10⁹ CFU/mL)

  • Test article (Biphenyl Amine) dilutions in a suitable solvent (e.g., DMSO)

  • Positive and vehicle controls

  • Molten top agar (0.6% agar, 0.5% NaCl) containing a trace amount of L-histidine and D-biotin (for Salmonella) or L-tryptophan (for E. coli), held at 45°C.[16]

  • Minimal Glucose Agar (MGA) plates

  • S9 mix (or sterile phosphate buffer for -S9 conditions)

Step-by-Step Procedure:

  • Preparation: Label all MGA plates for each strain, dose, and condition (+/- S9). All manipulations should be performed in a sterile environment.

  • Mixing: To a sterile tube containing 2.0 mL of molten top agar (at 45°C), add in the following order:

    • 100 µL of the appropriate bacterial overnight culture.[16]

    • 100 µL of the test article dilution, positive control, or vehicle control.[1]

    • 500 µL of S9 mix (for +S9 plates) or 500 µL of a sterile buffer (e.g., sodium phosphate buffer) for -S9 plates.[1][16]

  • Plating: Immediately after adding all components, gently vortex the tube for 3-5 seconds and pour the entire contents onto the surface of a pre-warmed MGA plate.[17]

  • Distribution: Quickly and gently tilt and rotate the plate to ensure the top agar spreads evenly across the entire surface.[17]

  • Incubation: Allow the top agar to solidify on a level surface. Invert the plates and incubate at 37°C for 48-72 hours in the dark.[4]

Protocol 2: Pre-incubation Method

This method enhances the interaction between the test article, bacteria, and S9 mix.

Materials:

  • Same as the Plate Incorporation Method.

Step-by-Step Procedure:

  • Pre-incubation: In a sterile tube, combine:

    • 100 µL of the appropriate bacterial overnight culture.

    • 50 µL of the test article dilution, positive control, or vehicle control.[1]

    • 500 µL of S9 mix (for +S9 plates) or sterile buffer (for -S9 plates).

  • Incubation: Cap the tubes and incubate the mixture for 20-30 minutes at 37°C, preferably with gentle shaking.[1][14]

  • Plating: After the pre-incubation period, add 2.0 mL of molten top agar (at 45°C) to each tube.

  • Distribution & Incubation: Gently vortex and immediately pour onto MGA plates. Distribute evenly, allow to solidify, and incubate at 37°C for 48-72 hours.[1]

Visualization: Ames Test Experimental Workflow

Ames_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (Parallel Paths) cluster_plating 3. Plating & Incubation cluster_analysis 4. Data Analysis Strain Grow Bacterial Cultures (TA98, etc.) Mix_S9_Neg Mix: Bacteria + Test Article + Buffer (-S9) Strain->Mix_S9_Neg Mix_S9_Pos Mix: Bacteria + Test Article + S9 Mix (+S9) Strain->Mix_S9_Pos TestArticle Prepare Biphenyl Amine Dilutions & Controls TestArticle->Mix_S9_Neg TestArticle->Mix_S9_Pos S9_Prep Prepare S9 Mix (for +S9 condition) S9_Prep->Mix_S9_Pos Add_Agar_Neg Add Top Agar Mix_S9_Neg->Add_Agar_Neg Add_Agar_Pos Add Top Agar Mix_S9_Pos->Add_Agar_Pos Plate_Neg Pour on Minimal Glucose Agar Add_Agar_Neg->Plate_Neg Plate_Pos Pour on Minimal Glucose Agar Add_Agar_Pos->Plate_Pos Incubate Incubate Both Sets 37°C for 48-72h Plate_Neg->Incubate Plate_Pos->Incubate Count Count Revertant Colonies per Plate Incubate->Count Compare Compare to Vehicle Control Count->Compare Result Positive or Negative Mutagenicity Call Compare->Result

Caption: Generalized workflow for the Ames Bacterial Reverse Mutation Assay.

Pillar 4: Data Analysis and Interpretation

A positive mutagenic response for a biphenyl amine is determined by two key criteria:

  • Concentration-Dependent Increase: There must be a clear, dose-related increase in the number of revertant colonies over the concentration range tested.

  • Fold-Increase Threshold: The number of revertant colonies at one or more concentrations must exceed a specific threshold compared to the vehicle (negative) control. A common criterion is a ≥ 2-fold increase for strains TA98, TA100, and the E. coli strains, and a ≥ 3-fold increase for TA1535 and TA1537.

Evaluation Steps:

  • Colony Counting: After incubation, count the visible colonies on each plate. Automated colony counters can improve accuracy and throughput.

  • Data Tabulation: For each strain and condition (+/- S9), record the colony counts for each replicate plate at each dose level. Calculate the mean and standard deviation.

  • Assess Validity: Check the control data. The vehicle control counts should be within the laboratory's historical range, and the positive controls must induce a strong positive response.

  • Apply Positive Criteria: Compare the mean revertant counts for each test article concentration against the mean vehicle control count to determine if the fold-increase threshold and dose-response criteria are met.

  • Final Call: The test article is considered mutagenic if a positive response is observed in any one of the tester strains, with or without metabolic activation. If the results are negative or equivocal, a confirmatory experiment is required by OECD 471 guidelines.[15]

References

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed Central.
  • Mutagenicity Testing. Biotoxicity.
  • The Ames Test. Lawrence University.
  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirm
  • Ames Plate Incorpor
  • Ames Test Protocol.
  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms.
  • Bacterial Reverse Mut
  • The Ames Test or Bacterial Reverse Mut
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Metabolic activation of mutagenic heterocyclic aromatic amines
  • How exactly should I prepare S-9 Rat Liver Cells for the Ames Test?
  • Ames Test.
  • Ames Tester Strain E.coli WP2 uvrA. Xenometrix.
  • Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed.
  • Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. PubMed.
  • Activation of aromatic amines to mutagens by various animal species including man. PubMed.
  • Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100. Elsevier.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • Advantage of the use of human liver S9 in the Ames test. PubMed.
  • GLP OECD 471 Ames Test. Scantox.
  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog-Bio.
  • Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test?. Quora.
  • Ames test ( Technique to determine mutagenic potential). YouTube.
  • Testing the Mutagenicity Potential of Chemicals.
  • Ames Test II Detection of possible mutagens II Experiment to check mut
  • How do I plan my material needs for an Ames assay?. Moltox.
  • Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). Academic Journals.
  • Test for Amino Groups. BYJU'S.
  • What are the tests performed to determine the presence of an amino group in an organic molecule?.
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Application Note: Synthesis of 4-Amino-3,2'-dimethylbiphenyl Hydrochloride for Enhanced Aqueous Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-Amino-3,2'-dimethylbiphenyl, a key intermediate in pharmaceutical research, and its subsequent conversion to the hydrochloride salt to significantly enhance its aqueous solubility. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document details the underlying chemical principles, step-by-step experimental procedures, characterization of the final product, and a comparative analysis of the aqueous solubility of the free base versus its hydrochloride salt. The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reliable and reproducible results.

Introduction: The Significance of Substituted Biphenyls and the Challenge of Solubility

Substituted biphenyl moieties are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. 4-Amino-3,2'-dimethylbiphenyl, in particular, serves as a crucial building block for the development of novel pharmaceuticals. However, like many aromatic compounds, its utility can be hampered by poor aqueous solubility, which is a critical determinant of bioavailability for orally administered drugs.[1]

The conversion of a basic amine functional group into its hydrochloride salt is a widely employed and effective strategy to overcome this limitation.[2] By protonating the amine, a highly polar ionic salt is formed, which exhibits significantly improved solubility in aqueous media.[3][4] This application note provides a detailed methodology for the synthesis of 4-Amino-3,2'-dimethylbiphenyl and its subsequent transformation into the more bioavailable hydrochloride form.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that facilitates the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5] This reaction is renowned for its mild conditions, high tolerance of functional groups, and excellent yields.

For the synthesis of 4-Amino-3,2'-dimethylbiphenyl, we will couple 4-bromo-2-methylaniline with 2-methylphenylboronic acid (o-tolylboronic acid). The choice of a brominated aniline provides a reactive site for the palladium catalyst to initiate the catalytic cycle.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-methylaniline, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Reactant1 4-bromo-2-methylaniline OxAdd OxAdd Reactant1->OxAdd Reactant2 2-methylphenylboronic acid Transmetalation Transmetalation Reactant2->Transmetalation

Experimental Protocols

PART A: Synthesis of 4-Amino-3,2'-dimethylbiphenyl (Free Base)

This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving substituted anilines.[2][5]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-bromo-2-methylaniline186.065.00 g26.87 mmol
2-methylphenylboronic acid135.964.38 g32.24 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.560.93 g0.81 mmol
Potassium Carbonate (K₂CO₃)138.2111.14 g80.61 mmol
1,4-Dioxane-100 mL-
Water (degassed)-25 mL-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-methylaniline (5.00 g, 26.87 mmol), 2-methylphenylboronic acid (4.38 g, 32.24 mmol), and potassium carbonate (11.14 g, 80.61 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (100 mL) and degassed water (25 mL) to the flask. Bubble nitrogen through the solution for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.93 g, 0.81 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Amino-3,2'-dimethylbiphenyl as a solid.

PART B: Synthesis of 4-Amino-3,2'-dimethylbiphenyl Hydrochloride

The conversion to the hydrochloride salt is a straightforward acid-base reaction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Amino-3,2'-dimethylbiphenyl197.284.00 g20.27 mmol
2 M HCl in Diethyl Ether-~12 mL~24 mmol
Diethyl Ether (anhydrous)-100 mL-

Procedure:

  • Dissolution: Dissolve the purified 4-Amino-3,2'-dimethylbiphenyl (4.00 g, 20.27 mmol) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask with gentle warming if necessary.

  • Precipitation: While stirring, slowly add 2 M HCl in diethyl ether (~12 mL, ~24 mmol) dropwise to the solution. A white precipitate of the hydrochloride salt will form immediately.

  • Crystallization: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. The flask can be cooled in an ice bath to maximize yield.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the 4-Amino-3,2'-dimethylbiphenyl hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

Synthesis_Workflow

Characterization and Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

TechniqueExpected Results for 4-Amino-3,2'-dimethylbiphenylExpected Results for 4-Amino-3,2'-dimethylbiphenyl HCl
¹H NMR Aromatic protons in the expected regions, two distinct methyl singlets, and a broad singlet for the amine protons.Downfield shift of aromatic protons adjacent to the ammonium group, disappearance of the broad amine singlet and appearance of a broad ammonium proton signal.
¹³C NMR Appropriate number of aromatic and methyl carbon signals.Shifts in the carbon signals of the phenyl ring bearing the ammonium group.
Mass Spec (ESI+) [M+H]⁺ at m/z ≈ 198.13[M+H]⁺ at m/z ≈ 198.13 (for the free base cation)
FT-IR N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).Broad N-H stretching bands for the ammonium salt (~2200-3200 cm⁻¹).
Melting Point Literature value for the free base.Sharp melting point characteristic of the salt.

Aqueous Solubility Assessment

A comparative analysis of the aqueous solubility of the free base and its hydrochloride salt is crucial to validate the success of this protocol in achieving its primary objective.

Protocol:

  • Prepare saturated solutions of both the free base and the hydrochloride salt in deionized water at a controlled temperature (e.g., 25 °C) by stirring an excess of the compound in a known volume of water for 24 hours to ensure equilibrium.

  • Filter the saturated solutions to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Compare the determined solubility values.

Expected Outcome:

The aqueous solubility of 4-Amino-3,2'-dimethylbiphenyl hydrochloride is expected to be several orders of magnitude higher than that of the free base.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Amino-3,2'-dimethylbiphenyl and its subsequent conversion to the highly water-soluble hydrochloride salt. The use of the Suzuki-Miyaura cross-coupling reaction ensures an efficient and high-yielding synthesis of the biphenyl core. The straightforward conversion to the hydrochloride salt addresses the critical issue of poor aqueous solubility, thereby enhancing the potential bioavailability of this important pharmaceutical intermediate. The provided protocols and analytical guidance will enable researchers to confidently produce and characterize this valuable compound for applications in drug discovery and development.

References

  • Molecules. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Organic Syntheses. (n.d.). 3,3'-DIMETHYLBIPHENYL. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 2‐bromo‐m‐xylene and o‐tolylboronic acid by.... [Link]

  • Journal of the American Chemical Society. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid a. [Link]

  • Google Patents. (n.d.). Method for producing (2,4-dimethylbiphenyl-3-yl)
  • PubMed. (1990). Purification and characterization of D-3-aminoisobutyrate-pyruvate aminotransferase from rat liver. [Link]

  • Organic Syntheses. (n.d.). (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. [Link]

  • Google Patents. (n.d.). Preparation method of 3,3',4,4'-tetraamino biphenyl.
  • ResearchGate. (n.d.). Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • PubChem. (n.d.). [3-(Biphenyl-4-yloxy)-propyl]-dimethyl-amine. [Link]

  • NIST WebBook. (n.d.). [1,1'-Biphenyl]-4-amine, N,N-dimethyl-. [Link]

  • PubChem. (n.d.). N-(3,4-Dimethylphenyl)(1,1'-biphenyl)-4-amine. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.. [Link]

  • RSC Publishing. (n.d.). Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. [Link]

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Application Notes and Protocols for Studying 4-Amino-3,2'-dimethylbiphenyl Induced Tumors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Carcinogenic Potential of 4-Amino-3,2'-dimethylbiphenyl

4-Amino-3,2'-dimethylbiphenyl (DMAB) is a potent aromatic amine carcinogen that serves as a critical tool in preclinical cancer research. Structurally related to other carcinogenic aromatic amines found in industrial processes and tobacco smoke, DMAB is known to induce tumors in multiple organ systems in laboratory animals. Its utility as a model carcinogen lies in its ability to recapitulate key aspects of human carcinogenesis, particularly the initiation phase driven by metabolic activation and the formation of DNA adducts. This document provides a comprehensive guide for researchers on the use of animal models to study DMAB-induced tumorigenesis, with a focus on experimental design, detailed protocols, and mechanistic insights.

Mechanistic Overview: The Path from Exposure to Neoplasia

The carcinogenic activity of DMAB, like other aromatic amines, is not inherent to the parent compound but results from its metabolic activation into reactive intermediates. This process is a critical consideration in the design and interpretation of animal studies.

The bioactivation of DMAB is a multi-step process primarily occurring in the liver. Cytochrome P450 enzymes catalyze the N-hydroxylation of DMAB, forming a more reactive N-hydroxy metabolite. Subsequent esterification, for example, by N-acetyltransferases (NATs), generates highly unstable esters that can spontaneously decompose to form a reactive nitrenium ion. This electrophilic species can then covalently bind to cellular macromolecules, most importantly DNA, to form DMAB-DNA adducts.

The formation of these adducts, such as N-(deoxyguanosin-8-yl)-DMAB and 5-(deoxyguanosin-N2-yl)-DMAB, is a crucial initiating event in DMAB-induced carcinogenesis.[1] If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, during DNA replication. The accumulation of these genetic alterations can drive the transformation of normal cells into a neoplastic phenotype. While DNA adduct formation is a necessary step, it is not always sufficient for tumor induction, suggesting that other factors, including cellular proliferation and tissue-specific metabolism, play crucial roles in determining organ susceptibility.[2][3]

While the initial steps of metabolic activation and DNA adduct formation are well-established, the precise downstream signaling pathways that are deregulated by DMAB-induced mutations are less clear. However, based on studies with similar polycyclic aromatic hydrocarbons like 7,12-dimethylbenz[a]anthracene (DMBA), it is plausible that pathways such as Wnt and NF-κB are implicated in the subsequent promotion and progression of tumors.[4]

Animal Model Selection: Key Considerations

The choice of animal model is paramount for the successful study of DMAB-induced carcinogenesis. Rodents, particularly rats and mice, are the most commonly used species due to their well-characterized genetics, relatively short lifespan, and the availability of established research methodologies.

Species and Strain Susceptibility:

Different species and strains of rodents exhibit varying susceptibility to DMAB-induced tumors in different organs.

  • Rats (Fischer 344): F344 rats have been successfully used to model DMAB-induced prostate and colon cancer.[5][6]

  • Hamsters (Syrian Golden): Hamsters are a suitable model for studying DMAB-induced bladder and gastrointestinal tumors.[7]

  • Mice: While less documented for DMAB specifically, mouse models offer significant advantages due to the availability of genetically engineered strains. The genetic background of mice is a critical determinant of susceptibility to chemical carcinogens. For instance, in studies with the carcinogen 1,2-dimethylhydrazine (DMH), strains like SWR/J are highly susceptible to colon tumors, while AKR/J and DBA/2 are resistant.[8] Therefore, for initiating studies with DMAB in mice, strains such as BALB/c or C57BL/6 are often used as a starting point, but researchers should consider conducting pilot studies to determine the optimal strain for their specific research question.

Experimental Design and Protocols

The following protocols are provided as a starting point and should be optimized based on the specific research objectives and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Induction of Urothelial Carcinoma in Hamsters

This protocol is adapted from established methods for inducing bladder cancer in Syrian golden hamsters.[7]

Materials:

  • 4-Amino-3,2'-dimethylbiphenyl (DMAB)

  • Corn oil (sterile)

  • Syringes and needles for subcutaneous injection

  • Syrian golden hamsters (male, 6-8 weeks old)

Procedure:

  • Preparation of DMAB solution: Prepare a 10 mg/mL solution of DMAB in sterile corn oil. This may require gentle warming and vortexing to ensure complete dissolution.

  • Animal Dosing: Administer DMAB solution via subcutaneous injection at a dose of 100 mg/kg body weight.

  • Dosing Schedule: Repeat the injection once a week for 20 consecutive weeks.

  • Monitoring: Monitor the animals' health daily and body weight weekly. Palpate for abdominal masses weekly, starting from week 15.

  • Endpoint: The study can be terminated at a predetermined time point (e.g., 50 weeks) or when animals meet humane endpoints.[7]

Protocol 2: Proposed Method for Induction of Tumors in Mice

As there is a lack of established DMAB-specific protocols for mice, the following is a proposed methodology based on protocols for the similar carcinogen DMBA and DMAB studies in other rodents. This protocol requires optimization.

Materials:

  • 4-Amino-3,2'-dimethylbiphenyl (DMAB)

  • Corn oil (sterile)

  • Oral gavage needles

  • Mice (e.g., BALB/c or C57BL/6, female, 6-8 weeks old)

Procedure:

  • Preparation of DMAB solution: Prepare a solution of DMAB in sterile corn oil at a concentration that allows for a dosing volume of approximately 100-200 µL per mouse. A starting concentration could be in the range of 5-10 mg/mL.

  • Animal Dosing: Administer the DMAB solution via oral gavage. The recommended starting dose can be extrapolated from rat studies, adjusting for species differences. A range of 50-100 mg/kg body weight could be a starting point for dose-finding studies.

  • Dosing Schedule: Administer the dose once weekly for 4-6 weeks.

  • Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, lethargy, and changes in behavior. Palpate for the development of subcutaneous or abdominal tumors at least three times per week.[9]

  • Endpoint: Euthanize animals when tumors reach the predetermined humane endpoint (e.g., 2.0 cm in any dimension for a single subcutaneous tumor) or if they show signs of significant distress.[10]

Quantitative Data Summary

The following table summarizes representative data from DMAB-induced tumor studies in rats and hamsters. Data for mice is not yet well-established and will require initial studies to determine.

Animal ModelCarcinogen and DoseRoute of AdministrationTarget Organ(s)Tumor IncidenceLatency/DurationReference
Syrian Golden Hamster DMAB, 100 mg/kg, weekly for 20 weeksSubcutaneousUrinary Bladder65-80%50 weeks[7][11]
Fischer 344 Rat DMAB, 150-200 mg/kg, weekly for 4 weeksSubcutaneousProstate, Small Intestine, Skin, Colon8-19% (Prostate)Age-dependent[5]
Fischer 344 Rat N-hydroxy-DMAB, 20 mg/kg, biweekly for 10 dosesIntraperitonealProstate66.7%Not Specified[12]

Tumor Monitoring and Humane Endpoints

Rigorous monitoring of animal health and tumor development is essential for both scientific validity and ethical conduct.

Monitoring Procedures:

  • Observation: Animals should be observed at least three times per week for any clinical signs of distress, such as changes in posture, activity, grooming, and food/water intake.[9]

  • Body Weight: Record body weight at least once a week. A weight loss of 20% from baseline is a common humane endpoint.[10]

  • Tumor Measurement: For subcutaneous tumors, use calipers to measure the tumor in two dimensions (length and width) at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[9]

  • Palpation: For internal tumors, regular palpation of the abdomen can help detect masses.

  • Imaging: Non-invasive imaging techniques like magnetic resonance imaging (MRI) can be used to monitor the growth of internal tumors.[13]

Humane Endpoints:

The use of humane endpoints is crucial to minimize animal suffering. Euthanasia should be performed when any of the following criteria are met:

  • Tumor Size: A single subcutaneous tumor reaching 2.0 cm in any dimension in a mouse.[10]

  • Body Condition Score: A body condition score of 2 or less.[10]

  • Clinical Signs: Presence of ulcerated or necrotic tumors, impaired mobility, difficulty breathing, or persistent lethargy.[9][11]

Visualizing the Experimental Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_induction Tumor Induction cluster_monitoring Monitoring cluster_endpoint Endpoint & Analysis prep_dmab Prepare DMAB in Corn Oil dosing Administer DMAB (e.g., SC or Gavage) prep_dmab->dosing animal_acclimate Acclimate Animals animal_acclimate->dosing schedule Weekly Dosing (4-20 weeks) dosing->schedule observe Daily Health Checks schedule->observe weigh Weekly Body Weight observe->weigh palpate Tumor Palpation & Measurement weigh->palpate humane_endpoint Humane Endpoint Met palpate->humane_endpoint necropsy Necropsy & Tissue Collection humane_endpoint->necropsy analysis Histopathology & Molecular Analysis necropsy->analysis

Caption: Experimental workflow for DMAB-induced tumorigenesis.

G cluster_activation Metabolic Activation (Liver) cluster_initiation Tumor Initiation cluster_progression Tumor Promotion & Progression DMAB 4-Amino-3,2'-dimethylbiphenyl (DMAB) P450 Cytochrome P450 (N-hydroxylation) DMAB->P450 N_hydroxy N-hydroxy-DMAB P450->N_hydroxy NAT N-acetyltransferases (Esterification) N_hydroxy->NAT Nitrenium Reactive Nitrenium Ion NAT->Nitrenium DNA_adducts DMAB-DNA Adducts Nitrenium->DNA_adducts Mutation Mutations in Oncogenes & Tumor Suppressor Genes DNA_adducts->Mutation Signaling Deregulated Signaling Pathways (e.g., Wnt, NF-κB - speculative) Mutation->Signaling Proliferation Uncontrolled Cell Proliferation Signaling->Proliferation Tumor Tumor Formation Proliferation->Tumor

Caption: Proposed mechanism of DMAB-induced carcinogenesis.

Conclusion

Animal models of DMAB-induced tumorigenesis are invaluable for investigating the mechanisms of chemical carcinogenesis and for the preclinical evaluation of novel cancer chemopreventive and therapeutic agents. The protocols and guidelines presented in this document provide a framework for conducting these studies in a scientifically rigorous and ethically sound manner. Successful implementation of these models requires careful consideration of the animal species and strain, appropriate dosing regimens, and diligent monitoring for tumor development and animal welfare. Further research is warranted to elucidate the specific downstream signaling pathways affected by DMAB, which will undoubtedly open new avenues for targeted cancer therapies.

References

  • Currier, N., Solomon, S. E., Demicco, E. G., Chang, D. L. F., Farago, M., Ying, H., Dominguez, I., Sonenshein, G. E., Cardiff, R. D., Xiao, Z.-X. J., Sherr, D. H., & Seldin, D. C. (2005). Oncogenic signaling pathways activated in DMBA-induced mouse mammary tumors. Toxicologic Pathology, 33(6), 726–737. [Link]

  • Imaida, K., Taki, M., Hagiwara, A., Kamano, T., Tatematsu, M., Ito, N., & Shirai, T. (1991). Immunohistochemical demonstration of 3,2'-dimethyl-4-aminobiphenyl DNA adduct formation in various organs of Syrian golden hamsters. Japanese Journal of Cancer Research, 82(11), 1219–1224. [Link]

  • Flammang, T. J., & Kadlubar, F. F. (1986). DNA adducts in target and nontarget tissues of 3,2'-dimethyl-4-aminobiphenyl in rats. NCI Monographs, 1986(70), 23–27. [Link]

  • Shirai, T., Nakamura, A., Fukushima, S., Takahashi, S., Ogawa, K., & Ito, N. (1989). Effects of age on multiple organ carcinogenesis induced by 3,2'-dimethyl-4-aminobiphenyl in rats, with particular reference to the prostate. Japanese Journal of Cancer Research, 80(4), 312–316. [Link]

  • Masui, T., Shirai, T., Imaida, K., & Ito, N. (1988). Histopathological analysis of invasive bladder carcinomas induced by 3,2'-dimethyl-4-aminobiphenyl in hamsters. Journal of Toxicologic Pathology, 1(1), 29–36. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733524, 4-Amino-3,2'-dimethylbiphenyl. Retrieved January 26, 2026 from [Link].

  • DiGiovanni, J., Slaga, T. J., & Boutwell, R. K. (1980). Comparison of the tumor-initiating activity of 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene in female SENCAR mice. Carcinogenesis, 1(5), 381–389. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7126, 7,12-Dimethylbenz(a)anthracene. Retrieved January 26, 2026 from [Link].

  • Currier, N., Solomon, S. E., Demicco, E. G., Chang, D. L., Farago, M., Ying, H., Dominguez, I., Sonenshein, G. E., Cardiff, R. D., Xiao, Z. X., Sherr, D. H., & Seldin, D. C. (2005). Oncogenic signaling pathways activated in DMBA-induced mouse mammary tumors. Toxicologic pathology, 33(6), 726–737. [Link]

  • Souli, E., Machluf, M., & Tzahor, E. (2005). 3,2'-Dimethyl-4-aminobiphenyl-DNA adduct formation in tumor target and nontarget organs of rapid and slow acetylator Syrian hamsters congenic at the NAT2 locus. Carcinogenesis, 26(11), 1985–1991. [Link]

  • Beland, F. A., Beranek, D. T., Dooley, K. L., Heflich, R. H., & Kadlubar, F. F. (1983). Arylamine-DNA adducts in vitro and in vivo: their role in bacterial mutagenicity and urinary bladder carcinogenesis. Environmental Health Perspectives, 49, 125–134. [Link]

  • Jacoby, R. F., Cole, C. E., Tutsch, K., Newton, M. A., Kelloff, G., Hawk, E., & Lubet, R. A. (2000). Chemopreventive efficacy of celecoxib in a mouse model of familial adenomatous polyposis. Cancer Research, 60(16), 4500–4504. [Link]

  • Papanikolaou, A., Wang, Q. S., Papanikolaou, D., Whiteley, H. E., & Rosenberg, D. W. (2000). Inhibition of intestinal polyp formation by sulindac is associated with changes in the expression of proteases. Carcinogenesis, 21(9), 1643–1647. [Link]

  • Masui, T., Shirai, T., Imaida, K., & Ito, N. (1988). Histopathological analysis of invasive bladder carcinomas induced by 3,2'-dimethyl-4-aminobiphenyl in hamsters. Journal of Toxicologic Pathology, 1(1), 29-36. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733524, 4-Amino-3,2'-dimethylbiphenyl. Retrieved January 26, 2026 from [Link].

  • DiGiovanni, J., Slaga, T. J., & Boutwell, R. K. (1980). Comparison of the tumor-initiating activity of 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene in female SENCAR mice. Carcinogenesis, 1(5), 381–389. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Standard on Humane Endpoints in Rodents. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7126, 7,12-Dimethylbenz(a)anthracene. Retrieved January 26, 2026 from [Link].

  • Currier, N., Solomon, S. E., Demicco, E. G., Chang, D. L., Farago, M., Ying, H., Dominguez, I., Sonenshein, G. E., Cardiff, R. D., Xiao, Z. X., Sherr, D. H., & Seldin, D. C. (2005). Oncogenic signaling pathways activated in DMBA-induced mouse mammary tumors. Toxicologic pathology, 33(6), 726–737. [Link]

  • Boffa, L. C., Bolognesi, C., & Mariani, M. R. (1988). Target tissue DNA damage in inbred mouse strains with different susceptibility to the colon carcinogen 1,2-dimethylhydrazine. International Journal of Cancer, 42(3), 438–442. [Link]

  • Williams, G. M., Tanaka, T., & Maeura, Y. (1986). Dose-related inhibition of aflatoxin B1 induced-hepatocarcinogenesis by the phenolic antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. Carcinogenesis, 7(7), 1043–1050. [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved January 26, 2026, from [Link]

  • He, T., Li, X., Ma, J., Zhang, Y., Li, Y., & Dai, J. (2015). Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. Journal of Translational Medicine, 13, 32. [Link]

  • NC3Rs. (n.d.). Humane endpoints. Retrieved January 26, 2026, from [Link]

  • Shirai, T., Iwasaki, S., Naito, H., Masui, T., Kato, T., & Imaida, K. (1992). Dose dependence of N-hydroxy-3,2'-dimethyl-4-aminobiphenyl-induced rat prostate carcinogenesis. Japanese Journal of Cancer Research, 83(7), 695–698. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Amino-3,2'-dimethylbiphenyl Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting and optimizing the Suzuki-Miyaura coupling to synthesize 4-Amino-3,2'-dimethylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yield, with this specific transformation. The inherent steric hindrance from the ortho-methyl groups on both coupling partners, combined with the electronic properties of the free amino group, makes this a non-trivial coupling. This resource provides in-depth, experience-driven advice to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding the synthesis of 4-Amino-3,2'-dimethylbiphenyl via Suzuki coupling.

Q1: Why is the yield for my 4-Amino-3,2'-dimethylbiphenyl Suzuki coupling so low?

Low yields in this specific coupling are typically due to a combination of steric hindrance and electronic effects. The two ortho-methyl groups on the biphenyl system create significant steric bulk, which can slow down key steps in the catalytic cycle, particularly the transmetalation and reductive elimination.[1] The presence of the free amino group can also complicate the reaction by coordinating to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]

Q2: I'm observing significant amounts of homocoupling products. What's the cause and how can I prevent it?

Homocoupling of the boronic acid partner is a common side reaction, often promoted by the presence of oxygen.[3][4] To minimize this, it is crucial to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3] Using a pre-catalyst that ensures efficient generation of the active Pd(0) species can also help.[5]

Q3: My starting materials are being consumed, but I'm not getting the desired product. What could be happening?

One likely culprit is protodeboronation, where the boronic acid reacts with trace amounts of water or other protic sources to revert to the corresponding arene. This is a known issue with some boronic acids.[6] Ensuring the use of anhydrous solvents and a sufficiently strong base can help mitigate this. Another possibility is catalyst deactivation, which can be addressed by choosing a more robust ligand.

Q4: Can I run this reaction without protecting the amino group?

While protecting the amino group can sometimes simplify the reaction by preventing its coordination to the palladium catalyst, it is often possible to achieve good yields without a protecting group.[7] Success in a protecting-group-free strategy hinges on the careful selection of the catalyst, ligand, base, and solvent system to minimize catalyst inhibition.[2]

In-Depth Troubleshooting Guides

The Catalytic System: Palladium Source and Ligand Selection

The choice of catalyst and ligand is the most critical factor for a successful Suzuki coupling with sterically hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.

Issue: Low or no conversion.

  • Underlying Cause (Expertise & Experience): The oxidative addition of the aryl halide to the Pd(0) center or the reductive elimination to form the final product is likely too slow due to steric hindrance. The ligand plays a crucial role in promoting these steps. Electron-rich and bulky ligands are known to accelerate both oxidative addition and reductive elimination.[8]

  • Troubleshooting Steps:

    • Switch to Bulky, Electron-Rich Phosphine Ligands: These are the go-to ligands for challenging couplings. They stabilize the palladium center and promote the necessary catalytic steps.

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for sterically demanding Suzuki couplings.[1]

    • Use a Pre-formed Catalyst (Precatalyst): Precatalysts, such as those from the Buchwald or Nolan groups, ensure the efficient generation of the active Pd(0) species and can lead to more reproducible results.[5]

Ligand ClassRecommended LigandsRationale for Use in this System
Bulky Monophosphine Ligands SPhos, XPhos, RuPhos[1][2]Excellent for coupling hindered substrates by promoting the formation of a reactive palladium(0) species and accelerating reductive elimination.
N-Heterocyclic Carbene (NHC) Ligands IPr, IMesHighly effective for tetra-ortho-substituted biaryl synthesis due to their strong electron-donating ability and steric bulk.[1]
Specialized Ligands BI-DIME, AntPhos[1][9]Designed for extremely sterically demanding couplings and may offer improved performance where other ligands fail.
The Role of the Base

The base is not just a spectator; it activates the boronic acid for the crucial transmetalation step.[10] Its strength and nature can significantly influence the reaction outcome.

Issue: Reaction stalls or yield is poor despite a good catalyst system.

  • Underlying Cause (Expertise & Experience): The base may be too weak to efficiently form the boronate species required for transmetalation, or it may not be soluble enough in the reaction medium. For sterically hindered systems, a stronger base is often necessary to drive the reaction forward.[1]

  • Troubleshooting Steps:

    • Screen Different Bases: If a mild base like K₂CO₃ fails, move to stronger inorganic bases.

    • Ensure Base Quality: Grinding the base to a fine powder can improve its reactivity and reproducibility, especially for heterogeneous reactions.

    • Consider Water Content: For phosphate and carbonate bases, a small, controlled amount of water can sometimes be beneficial by aiding in the dissolution of the base.[1]

BaseStrengthTypical Use Case
K₂CO₃ModerateA common starting point, but may be too weak for this hindered coupling.[2]
K₃PO₄Moderately StrongOften a very effective base for hindered Suzuki couplings.[1][11]
Cs₂CO₃StrongA powerful base that can be very effective when others fail.[1][12]
t-BuOKVery StrongCan be used for particularly challenging systems, but may promote side reactions.[1]
Solvent and Temperature Effects

The solvent system must be chosen to ensure the solubility of all components at the reaction temperature and to be compatible with the chosen catalyst and base.

Issue: Incomplete reaction or formation of side products.

  • Underlying Cause (Expertise & Experience): Poor solubility of starting materials or intermediates can lead to low reaction rates. The reaction temperature may be insufficient to overcome the activation energy for the sterically hindered coupling.

  • Troubleshooting Steps:

    • Solvent Screening: Aprotic polar solvents or ethereal solvents are generally good choices. Toluene, 1,4-dioxane, and 2-MeTHF are common options.

    • Temperature Optimization: For hindered couplings, higher temperatures are often required. Consider moving from a standard reflux temperature to a higher boiling point solvent if necessary.[13]

    • Biphasic vs. Anhydrous: While many Suzuki reactions use a biphasic system (e.g., toluene/water), an anhydrous system with a strong base might be more suitable to prevent protodeboronation of the boronic acid.

Experimental Protocols

General Protocol for Optimizing the Suzuki Coupling of 4-Amino-3-methylphenylboronic acid with 2-bromotoluene

This protocol provides a starting point for optimization. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Reagent Preparation:

    • Degas all solvents (e.g., 1,4-dioxane) and any water to be used by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.[3]

    • Ensure the boronic acid is dry and of high purity. Boronic acids can be unstable and prone to degradation.[6][14]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 3 equivalents).

    • Add 2-bromotoluene (1 equivalent) and 4-amino-3-methylphenylboronic acid (1.2 equivalents).

    • Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-PdII(L)₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_ArAr Ar-PdII(L)₂-Ar' Transmetal->PdII_ArAr Boronate Ar'B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) BoronicAcid Ar'B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the Catalyst/Ligand System Optimized for Hindered Substrates? Start->Check_Catalyst Optimize_Catalyst Screen Bulky Ligands (e.g., XPhos, SPhos) and Precatalysts Check_Catalyst->Optimize_Catalyst No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Optimize_Base No Check_Conditions Are Reaction Conditions (Solvent, Temp) Optimal? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Screen Solvents (Dioxane, Toluene) and Increase Temperature Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are Side Reactions (Homocoupling, Protodeboronation) Observed? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Mitigate_Side_Reactions Ensure Inert Atmosphere, Use Anhydrous Solvents, Check Boronic Acid Quality Check_Side_Reactions->Mitigate_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Mitigate_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low yields in the target Suzuki coupling.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Benchchem. (n.d.). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Various Authors. (2024). Failed suzuki coupling, any suggenstions? Reddit.
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Benchchem. (n.d.). troubleshooting low yield in 4-aminodibenzofuran Suzuki coupling.
  • Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Various Authors. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ACS Publications. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters.
  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
  • Science. (2024). Aminative Suzuki–Miyaura coupling.
  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • NIH. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Nature. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science.
  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).

Sources

Purification strategies for 4-Amino-3,2'-dimethylbiphenyl from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Amino-3,2'-dimethylbiphenyl

Welcome to the technical support guide for the purification of 4-Amino-3,2'-dimethylbiphenyl. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable compound from complex reaction mixtures. This guide provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the workup and purification of 4-Amino-3,2'-dimethylbiphenyl.

Q1: My crude reaction product is a dark, intractable oil, not a solid. How should I begin purification?

A: This is a very common scenario, often resulting from residual high-boiling solvents (like DMF or NMP), polymeric materials, or a mixture of several byproducts that collectively suppress crystallization.

Causality: The target compound's melting point is depressed by the presence of impurities, leading to an oily state. Dark colors often indicate the presence of residual palladium catalyst (as palladium black) or degradation products formed at high reaction temperatures.

Recommended First Step: Do not immediately attempt direct crystallization or chromatography. The most effective initial step is an Acid-Base Extraction . This liquid-liquid extraction technique leverages the basicity of the amine functional group in your target compound to separate it from common neutral or acidic byproducts. This process will remove many colored impurities and non-basic materials, often yielding a much cleaner, solid product upon isolation. See FAQ 1 for a detailed protocol.

Q2: My TLC analysis shows multiple spots, and they are very close together (low ΔRf). How can I improve separation?

A: This indicates the presence of structurally similar impurities, which is typical for cross-coupling reactions that can produce isomers or homocoupled byproducts. Your primary challenge is to enhance the selectivity of your separation technique.

Expert Insight: The polarity of 4-Amino-3,2'-dimethylbiphenyl is very similar to its isomers and related biphenyls. Standard solvent systems may not provide adequate separation.

Troubleshooting Steps:

  • Optimize TLC Mobile Phase: Before attempting column chromatography, systematically screen different solvent systems for your TLC. The goal is to maximize the Rf difference (ΔRf) between your product and the impurities.

    • Vary the Polarity: Adjust the ratio of a non-polar solvent (e.g., Hexane, Heptane) to a polar solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with different properties (e.g., Methanol, Acetone) can alter the selectivity of the separation.

  • Address Basicity: If you observe streaking or tailing on the TLC plate, it is due to the interaction of the basic amine with the acidic silica gel. Add 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase. This will "neutralize" the silica surface, resulting in sharper spots and more reliable Rf values[1]. This same modified eluent should then be used for column chromatography.

Q3: I've identified a major impurity as a homocoupled byproduct (e.g., 2,2',6,6'-tetramethylbiphenyl). What is the most efficient removal strategy?

A: Homocoupled byproducts are a classic challenge in Suzuki-Miyaura and Ullmann reactions[2][3][4][5]. These molecules are typically non-polar and, crucially, are not basic. This chemical difference is the key to their separation.

The Strategy: Exploiting Differential pKa.

  • Acid-Base Extraction: This is the most powerful technique for this specific problem. By washing your crude product (dissolved in an organic solvent like ethyl acetate or DCM) with an aqueous acid (e.g., 1M HCl), your basic target compound will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is highly soluble in the aqueous layer[6][7][8].

  • Separation: The neutral homocoupled byproduct has no basic site to protonate and will remain in the organic layer. After separating the layers, you have effectively separated the product from the impurity.

  • Recovery: The aqueous layer containing your protonated product is then treated with a base (e.g., 2M NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent or collected as a precipitate.

See the workflow diagram below for a visual representation of this process.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Organic Solvent (Product + Neutral Byproduct) extract Extraction crude->extract Add 1M HCl Shake & Separate organic_final Organic Layer (Neutral Byproduct) aq_product Aqueous Layer (Protonated Product Salt) basify Basification & Re-extraction aq_product->basify Add 2M NaOH Extract with Organic Solvent final_product Pure Product (Free Amine) extract->organic_final Organic Layer extract->aq_product Aqueous Layer basify->final_product

Caption: Acid-Base Extraction Workflow for Amine Purification.

Part 2: Detailed Purification Protocols (FAQs)

FAQ 1: How do I perform a robust acid-base extraction for 4-Amino-3,2'-dimethylbiphenyl?

A: This protocol is designed for the bulk removal of neutral and acidic impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your product as the hydrochloride salt.

  • Re-extraction (Optional but Recommended): To ensure full recovery, add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first one.

  • Wash Organic Layer: The remaining organic layer, containing neutral impurities, can be washed with brine, dried over sodium sulfate, and concentrated to isolate and analyze the byproducts if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M aqueous Sodium Hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). Your product will deprotonate and may precipitate as a solid or form an oily layer.

  • Product Recovery:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

    • If an oil forms: Add a fresh portion of organic solvent (Ethyl Acetate or DCM) to the flask, transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified product.

FAQ 2: What is the best practice for purifying 4-Amino-3,2'-dimethylbiphenyl by flash column chromatography?

A: This method is ideal for separating impurities with very similar polarities, such as positional isomers, after a bulk purification by extraction.

Protocol: Base-Modified Flash Column Chromatography

  • TLC Analysis: First, determine the optimal eluent composition using TLC. Test various ratios of Hexane/Ethyl Acetate. Crucially, add 0.5% triethylamine (Et₃N) to the solvent mixture to prevent streaking[1]. Aim for an Rf value of ~0.25-0.35 for your product spot.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system (including the Et₃N). Never use a dry column.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the sample in the absolute minimum volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Run the column with your chosen eluent, collecting fractions. Monitor the elution process by TLC.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate. Combine the fractions that contain your pure product.

  • Isolation: Concentrate the combined pure fractions under reduced pressure to obtain your purified 4-Amino-3,2'-dimethylbiphenyl.

TLC Observation Interpretation Action for Column Chromatography
All spots at baseline (Rf ~ 0)Eluent is not polar enough.Increase the percentage of Ethyl Acetate.
All spots at solvent front (Rf ~ 1)Eluent is too polar.Decrease the percentage of Ethyl Acetate.
Streaking/Tailing of spotsBasic amine is interacting with acidic silica.Add 0.5-1% Triethylamine to the eluent. [1]
Good separation (ΔRf > 0.1)Eluent is suitable for column.Use this solvent system for the column.

FAQ 3: When and how should I use recrystallization for this compound?

A: Recrystallization is a final polishing step, best used when your product is already >90% pure and is a solid. It is highly effective at removing small amounts of structurally distinct impurities.

Protocol: Recrystallization

  • Solvent Selection: The key is finding a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. For aminobiphenyls, common choices include Toluene/Heptane, Ethanol/Water, or Ethyl Acetate/Hexane systems[9].

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the primary (more polar) solvent in small portions while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding just enough hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not start, you can scratch the inside of the flask with a glass rod or add a single seed crystal. Once crystals begin to form, cool the flask further in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Part 3: Understanding Potential Byproducts

FAQ 4: My synthesis was a Suzuki-Miyaura coupling. What are the expected byproducts?

A: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is prone to several side reactions that generate a predictable profile of impurities[10][11].

Common Suzuki Byproducts:

  • Homocoupling of Boronic Acid: This is often the major byproduct, where two molecules of the boronic acid starting material couple with each other[5]. This results in a symmetrical, non-basic biphenyl.

  • Protodeboronation: The boronic acid functional group is replaced by a hydrogen atom.

  • Unreacted Starting Materials: Both the aryl halide and the boronic acid may remain if the reaction does not go to completion.

  • Phenol Formation: If the reaction is not rigorously deoxygenated, the boronic acid can be oxidized to a phenol[3].

G cluster_side Common Side Reactions A Aryl Halide P Desired Product 4-Amino-3,2'-dimethylbiphenyl A->P B Boronic Acid B->P Pd Pd(0) Catalyst + Base B_side Boronic Acid Homocoupled Homocoupled Dimer B_side->Homocoupled Homocoupling B_side2 Boronic Acid B_side3 Boronic Acid Proto Deboronated Impurity B_side3->Proto Protodeboronation B_side4 Boronic Acid Phenol Phenol Impurity B_side4->Phenol Oxidation (O2)

Sources

Minimizing homocoupling byproducts in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common homocoupling byproducts. Here, we move beyond simple protocols to explain the underlying causality, empowering you to make informed decisions in your experimental design.

Understanding the Challenge: The Homocoupling Side Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds.[1] However, its complexity can lead to undesired side reactions, most notably the formation of symmetrical biaryls through homocoupling of the boronic acid (Ar-Ar) or, less commonly, the organohalide (Ar'-Ar'). These byproducts not only reduce the yield of the desired product but also complicate purification, consuming valuable time and resources.

Homocoupling of boronic acids is primarily mediated by palladium(II) species.[2] These can be present from the start if a Pd(II) precatalyst is used, or they can be generated in situ by the oxidation of the active Pd(0) catalyst by residual oxygen.[3][4][5] This Pd(II) can then react with two molecules of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[2][3] Understanding and controlling the presence and reactivity of Pd(II) is therefore paramount.

Figure 1. Suzuki Cycle vs. Homocoupling Pathway.

Troubleshooting Guide: Question & Answer

Q1: I'm observing a significant amount of boronic acid homocoupling (Ar-Ar) byproduct. What are the likely causes and how can I fix this?

This is the most common homocoupling issue. It almost always points to the unwanted presence of Pd(II) species in your reaction flask.

Primary Causes & The Science Behind Them:

  • Oxygen Contamination: The active catalyst, Pd(0), is readily oxidized to Pd(II) by molecular oxygen.[5] This is the most frequent cause of boronic acid homocoupling.[4] Even small amounts of residual air in your solvent or headspace can be detrimental.

  • Inefficient Precatalyst Reduction: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂) or PEPPSI-type precatalysts, are in the Pd(II) oxidation state.[3] For the main Suzuki cycle to begin, these must be reduced to Pd(0). This reduction can sometimes proceed via the homocoupling of two boronic acid molecules, which is an inherently wasteful process.[3]

  • Slow Oxidative Addition: If the oxidative addition of your organohalide to the Pd(0) center is slow, the Pd(0) catalyst has a longer lifetime in the reaction mixture, increasing its chance of being oxidized by trace oxygen.

Solutions & Protocols:

  • Rigorous Degassing: This is the single most critical step to prevent oxygen-mediated homocoupling.[2]

    • Protocol: Subsurface Nitrogen Sparge

      • Combine your organohalide, base, and solvent in the reaction vessel.

      • Insert a long needle connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the solvent surface.

      • Bubble the inert gas through the solution for 15-30 minutes. A vigorous stream is necessary to efficiently displace dissolved oxygen.

      • After sparging, pull the needle above the solvent surface to maintain a positive inert atmosphere.

      • Add the catalyst and boronic acid under this inert blanket.

  • Select an Appropriate Catalyst System:

    • Use Pd(0) Sources Directly: Catalysts like Pd(PPh₃)₄ are already in the correct oxidation state, bypassing the need for an in-situ reduction step.

    • Employ Modern Precatalysts: Buchwald's G2, G3, and G4 precatalysts are designed for the clean and rapid generation of the active Pd(0) species through the reductive elimination of a biaryl or amine, avoiding pathways that consume your substrate.[3]

  • Introduce a Mild Reducing Agent: The addition of a mild reductant can "scavenge" any adventitious Pd(II) that forms without interfering with the main catalytic cycle.

    • Recommendation: Adding potassium formate (HCO₂K) has been shown to suppress homocoupling by rapidly reducing free Pd(II) back to Pd(0).[2]

  • Control Reagent Addition:

    • Slow Boronic Acid Addition: Adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, kinetically disfavoring the bimolecular homocoupling side reaction.[6]

    • Pre-heating: Some protocols suggest pre-heating the mixture of aryl halide, base, and catalyst for a short period (e.g., 10 minutes at 60-80°C) before adding the boronic acid.[4] This can help ensure the active catalyst is formed and ready for oxidative addition as soon as the boronic acid is introduced.

Q2: My choice of ligand seems to be affecting my results. How does the ligand influence homocoupling?

The ligand is not just a spectator; it is a critical controller of the catalyst's reactivity and stability.[1] Its electronic and steric properties directly influence the rates of the key steps in the catalytic cycle.

Causality—The Role of the Ligand:

  • Electron-Rich Ligands: Ligands that are strong electron donors (e.g., alkylphosphines like tBu₃P or N-heterocyclic carbenes (NHCs)) increase the electron density on the palladium center.[7][8] This makes the palladium more nucleophilic and accelerates the rate-determining oxidative addition step.[1][8] A faster oxidative addition minimizes the time the Pd(0) catalyst is vulnerable to oxidation.

  • Bulky Ligands: Sterically demanding ligands (e.g., Buchwald's biaryl phosphines like SPhos or XPhos) promote the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[7][8] Accelerating this step increases catalyst turnover and reduces the lifetime of organopalladium intermediates that could potentially engage in side reactions.

Ligand TypeKey PropertyImpact on Suzuki CycleEffect on Homocoupling
Triphenylphosphine (PPh₃) Baseline StandardGeneral-purpose, but can be slow.Prone to issues with less reactive substrates.
Alkylphosphines (e.g., PCy₃) Electron-RichAccelerates Oxidative Addition.[7]Reduces catalyst oxidation, lowering byproduct.
Buchwald Ligands (SPhos, XPhos) Bulky & Electron-RichAccelerates both Oxidative Addition and Reductive Elimination.Highly effective at suppressing side reactions.
N-Heterocyclic Carbenes (NHCs) Very Electron-Rich & StableStrongly promotes Oxidative Addition; stabilizes Pd(0).[8][9]Excellent for challenging substrates; reduces side reactions.
Q3: Can reaction parameters like the base or solvent system contribute to homocoupling?

Yes, every component of the reaction can shift the balance between the desired and undesired pathways.

The Role of Base and Solvent:

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1][9] It reacts with the boronic acid to form a more nucleophilic boronate species, which is the active partner in the transmetalation step. An inappropriate base (too weak or poor solubility) can make transmetalation the rate-limiting step. This slowdown allows other side reactions, including homocoupling, to become more competitive. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice is often substrate-dependent and requires screening.

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used with an inorganic base). Poor solubility can lead to slow reaction rates, again opening the door for side reactions. Common solvents include toluene, dioxane, and THF, often with water as a co-solvent.[3] The presence of water can be crucial for dissolving the base and facilitating the formation of the active boronate species.[3]

start High Homocoupling Detected q_oxygen Is the reaction rigorously deoxygenated? start->q_oxygen s_degas Implement Subsurface Sparge (15-30 min) & maintain positive inert atmosphere. q_oxygen->s_degas No q_catalyst What is the Pd source? q_oxygen->q_catalyst Yes s_degas->q_catalyst s_pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3/G4). q_catalyst->s_pd0 Pd(II) source (e.g., Pd(OAc)₂) q_ligand Is the ligand optimal? q_catalyst->q_ligand Pd(0) or modern precatalyst s_pd0->q_ligand s_ligand Screen bulky, electron-rich ligands (e.g., SPhos, NHCs) to accelerate key steps. q_ligand->s_ligand No q_params Have base/solvent/addition rate been optimized? q_ligand->q_params Yes s_ligand->q_params s_params Screen different bases (K₃PO₄, Cs₂CO₃). Consider slow addition of boronic acid. q_params->s_params No end Homocoupling Minimized q_params->end Yes s_params->end

Figure 2. Systematic Troubleshooting Workflow.

Frequently Asked Questions (FAQs)

Q: Can I use boronic esters instead of boronic acids to prevent homocoupling? A: Boronic esters, such as pinacol esters, are generally more stable than boronic acids and less prone to side reactions like protodeboronation.[3] While they can help, they are not immune to homocoupling, as they typically hydrolyze to the boronic acid in situ under the reaction conditions.[3] Their main advantage is improved stability during storage and handling.

Q: I am using a heterogeneous catalyst like Pd/C. Does this help prevent homocoupling? A: Using a heterogeneous catalyst like Pd on carbon or palladium black can be beneficial, but it does not inherently prevent homocoupling.[2] The fundamental mechanistic pathways remain the same. The key advantages are the ease of catalyst removal from the product mixture by filtration.[2] You must still rigorously exclude oxygen, as leached palladium species or surface oxidation can still promote the side reaction.[10][11]

Q: Is it possible to have too much ligand? A: Yes. While ligands are essential, an excess of certain ligands, particularly bidentate phosphines, can sometimes coordinate to the palladium center and render it catalytically inactive.[3] The optimal ligand-to-palladium ratio depends on the specific ligand and reaction, but typically ranges from 1:1 to 2:1.

Q: My boronic acid is known to be unstable. What can I do? A: For particularly unstable boronic acids (e.g., some heteroaryl boronic acids), consider converting them to a more stable derivative for storage and handling. N-methyliminodiacetic acid (MIDA) boronates or diethanolamine complexes are examples of protecting groups that render the boronic acid inert until it is slowly released under the basic aqueous conditions of the Suzuki reaction.[12] This slow release can also help minimize homocoupling.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

Sources

Technical Support Center: 32P-Postlabeling Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 32P-postlabeling assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues encountered during this ultra-sensitive method for detecting DNA adducts. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions and achieve consistent, reliable results.

Understanding the 32P-Postlabeling Workflow

The 32P-postlabeling assay is a powerful technique capable of detecting as few as one DNA adduct in 10⁹–10¹⁰ normal nucleotides.[1][2][3] The method's sensitivity relies on a series of enzymatic and chromatographic steps, each of which is a potential source of variability.[4][5] A thorough understanding of the workflow is the first step in effective troubleshooting.

The assay consists of four principal stages:

  • Enzymatic Digestion of DNA: DNA is digested into its constituent deoxynucleoside 3'-monophosphates (dNps) using Micrococcal Nuclease and Spleen Phosphodiesterase.[3][4][6]

  • Adduct Enrichment: The bulky, hydrophobic DNA adducts are enriched from the digest of normal nucleotides. This is commonly achieved through nuclease P1 digestion or butanol extraction.[3][7][8]

  • 5'-Radiolabeling: The enriched adducts are radiolabeled at their 5'-hydroxyl group by T4 polynucleotide kinase (PNK), which transfers a ³²P-orthophosphate from [γ-³²P]ATP.[4][6][7][8]

  • Chromatographic Separation & Detection: The ³²P-labeled adducts are separated, typically by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates, and quantified by their radioactive decay.[3][4][9][10]

32P_Postlabeling_Workflow cluster_0 DNA Preparation & Digestion cluster_1 Adduct Enrichment cluster_2 Radiolabeling cluster_3 Separation & Quantification DNA Sample DNA (μg quantities) Digestion Step 1: Enzymatic Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) DNA->Digestion dNps Deoxynucleoside 3'-monophosphates (dNps) + Adducted dNps Digestion->dNps Enrichment Step 2: Enrichment (e.g., Nuclease P1 or Butanol Extraction) dNps->Enrichment Adducts Enriched Adducted Nucleotides Enrichment->Adducts Labeling Step 3: 5'-Labeling (T4 Polynucleotide Kinase, [γ-³²P]ATP) Adducts->Labeling Labeled_Adducts ³²P-Labeled Adducts Labeling->Labeled_Adducts TLC Step 4: Separation (Multi-directional TLC) Labeled_Adducts->TLC Detection Autoradiography & Scintillation Counting TLC->Detection

Figure 1. The four principal stages of the 32P-postlabeling assay workflow.

Part 1: Frequently Asked Questions (FAQs) for Rapid Troubleshooting

This section addresses common, straightforward issues that can often be resolved with minor adjustments.

Q1: Why are my adduct spots faint or completely absent?

A1: This is a common issue that can point to problems in several stages of the assay.

  • Poor DNA Quality: Ensure your DNA is free of RNA and protein contaminants, which can inhibit enzymatic reactions. Quantify your DNA accurately before starting.

  • Inefficient Digestion: The initial digestion to 3'-monophosphates is critical. Verify the activity of your Micrococcal Nuclease and Spleen Phosphodiesterase. Old enzymes or incorrect buffer conditions are frequent culprits.

  • Suboptimal Labeling Reaction: The T4 Polynucleotide Kinase (PNK) labeling efficiency can vary significantly between different adducts.[5] Key factors include:

    • [γ-³²P]ATP Quality: Use fresh, high-purity ATP. Older ATP can undergo radiolysis, reducing the specific activity.

    • PNK Activity: Ensure your PNK is active and that you are using an adequate number of units.

    • Inhibitors: Carryover of inhibitors from the DNA isolation or enrichment steps can poison the kinase reaction.

Q2: My TLC plate has very high background noise, obscuring the adduct spots. What causes this?

A2: High background is often due to the presence of excess unincorporated [γ-³²P]ATP or other radiolabeled contaminants.

  • Incomplete Nuclease P1 Digestion: If using the nuclease P1 enrichment method, its primary role is to dephosphorylate the normal 3'-mononucleotides, preventing them from being labeled by PNK. Incomplete nuclease P1 activity will result in a large amount of labeled normal nucleotides, which cause high background.[1]

  • Insufficient Washing: Inadequate washing of the PEI-cellulose TLC plate can leave behind unbound radioactive material.[11]

  • Contaminated Reagents: Ensure all buffers, water, and enzymes are free from nuclease contamination and radioactive carryover.

Q3: I see "artifact" spots on my chromatogram that are not my adducts of interest. Where do they come from?

A3: Artifacts can arise from several sources.

  • Oxidative Damage: DNA can be susceptible to oxidative damage during the sample workup, leading to the formation of adducts like 8-oxo-deoxyguanosine, which can be postlabeled and appear as extra spots.[12][13]

  • Reagent Impurities: Impurities in the DNA or reagents can sometimes be labeled by PNK.

  • Plasticware Contaminants: Leachates from plastic tubes, especially when heated, can sometimes interfere with the assay. Using high-quality, certified nuclease-free plasticware is recommended.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into complex and persistent issues, offering logical diagnostic pathways and detailed corrective protocols.

Guide 1: Diagnosing and Resolving High Background

High background is one of the most frustrating issues in 32P-postlabeling, as it directly impacts the sensitivity and quantifiability of the assay.[14]

High_Background_Troubleshooting Start High Background on TLC Plate Check_ATP Is unincorporated [γ-³²P]ATP the primary issue? Start->Check_ATP Check_Enzymes Were enrichment enzymes (e.g., Nuclease P1) fully active? Check_ATP->Check_Enzymes No (Background is diffuse, not just at origin) Sol_ATP Solution: Optimize post-labeling cleanup. Consider HPLC purification or improved TLC washing. Check_ATP->Sol_ATP Yes (Intense spot at origin) Check_Washing Was TLC plate washing sufficient? Check_Enzymes->Check_Washing No Sol_Enzymes Solution: 1. Verify enzyme activity with a control substrate. 2. Optimize digestion buffer (pH, Zn²⁺). 3. Increase enzyme units or incubation time. Check_Enzymes->Sol_Enzymes Yes Sol_Washing Solution: 1. Increase volume and duration of washes. 2. Add a pre-elution wash step with a lower concentration buffer. Check_Washing->Sol_Washing No

Sources

Preventing degradation of 4-Amino-3,2'-dimethylbiphenyl during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-3,2'-dimethylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As an aromatic amine, 4-Amino-3,2'-dimethylbiphenyl is susceptible to oxidative degradation, which can compromise experimental outcomes. This resource provides in-depth, field-proven insights and protocols to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of 4-Amino-3,2'-dimethylbiphenyl.

Q1: What is the primary cause of 4-Amino-3,2'-dimethylbiphenyl degradation?

A1: The primary degradation pathway is oxidation. The amino group on the biphenyl structure is susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light, moisture, and elevated temperatures. Oxidation leads to the formation of colored impurities, such as quinone-imines and other polymeric products, which can interfere with your experiments.[1][2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, 4-Amino-3,2'-dimethylbiphenyl should be stored under the following conditions:

  • Temperature: Long-term storage at -20°C is highly recommended.[4] Short-term storage at refrigerated temperatures (~4°C) is acceptable for frequently used aliquots.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen, the primary driver of degradation.[5]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Moisture: The compound should be kept in a tightly sealed container in a dry environment to prevent moisture ingress.[6][7][8]

Q3: What is the expected shelf-life under optimal conditions?

A3: When stored unopened at -20°C under an inert atmosphere and protected from light, 4-Amino-3,2'-dimethylbiphenyl can be stable for several years. However, once opened, the shelf-life can decrease significantly. It is crucial to handle the compound properly during each use to maintain its integrity.

Q4: How can I visually identify potential degradation?

A4: Pure 4-Amino-3,2'-dimethylbiphenyl is typically an off-white or light-colored solid. The most common visual indicator of degradation is a change in color. If your compound has developed a yellow, brown, or purplish hue, it is a strong indication that oxidation has occurred.

Q5: Is it necessary to handle this compound in a glove box?

A5: For applications requiring the highest purity, handling in a glove box or using Schlenk line techniques is the best practice to exclude air and moisture.[9][10][11] For less sensitive applications, quickly weighing and preparing solutions on the bench may be acceptable, but this increases the risk of degradation over time.

Part 2: Troubleshooting Guide: Suspected Degradation

If you suspect your 4-Amino-3,2'-dimethylbiphenyl has degraded, this guide provides a systematic workflow to assess its purity and determine if it is suitable for your experiments.

Problem: My 4-Amino-3,2'-dimethylbiphenyl has changed color and I'm seeing unexpected results in my experiments.

Causality: Color change is a classic sign of aromatic amine oxidation. The resulting impurities can have different reactivity, polarity, and spectroscopic properties, which can lead to side reactions, altered kinetics, or analytical interference.

Workflow for Purity Assessment

Troubleshooting_Workflow Figure 1: Purity Assessment Workflow cluster_0 Initial Observation cluster_1 Rapid Qualitative Check cluster_2 Quantitative Analysis cluster_3 Decision start Suspected Degradation (e.g., color change) tlc Perform Thin-Layer Chromatography (TLC) start->tlc Quick check for impurities hplc Perform High-Performance Liquid Chromatography (HPLC) tlc->hplc If multiple spots, quantify decision Interpret Results hplc->decision Obtain purity percentage use Compound is >95% pure. Proceed with caution. decision->use High Purity purify Compound is <95% pure. Purification required or discard. decision->purify Low Purity

Caption: Purity Assessment Workflow for 4-Amino-3,2'-dimethylbiphenyl.

Experimental Protocols

Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a quick, qualitative assessment of the number of components in your sample.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your 4-Amino-3,2'-dimethylbiphenyl in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • TLC Plate: Use a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot a small amount of your solution onto the TLC plate baseline.

  • Elution: Develop the plate in a TLC chamber with a mobile phase such as 20-30% ethyl acetate in hexanes.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots, especially those near the baseline (more polar), indicates the presence of degradation products.

Protocol 2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity.

  • Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as (Area of main peak / Total area of all peaks) x 100%.

Part 3: The Science Behind Degradation

Understanding the mechanism of degradation is key to preventing it.

Mechanism of Oxidative Degradation

Aromatic amines are electron-rich and readily undergo oxidation. The process is often a radical-mediated chain reaction initiated by oxygen and catalyzed by light or trace metal impurities. The initial oxidation can form a radical cation, which can then dimerize or polymerize, or react further with oxygen to form highly colored, conjugated systems like quinone-imines.

Degradation_Pathway Figure 2: Simplified Oxidative Degradation Pathway Amine 4-Amino-3,2'-dimethylbiphenyl (Stable, Colorless) Radical Radical Cation (Reactive Intermediate) Amine->Radical [O], light, heat Products Oxidized Products (Colored Impurities, Quinone-imines, Polymers) Radical->Products Dimerization/ Polymerization

Caption: Simplified Oxidative Degradation of Aromatic Amines.

Impact of Degradation on Research

Degraded 4-Amino-3,2'-dimethylbiphenyl can have significant consequences in a research setting:

  • Inaccurate Quantification: If the compound is used as a standard, its degradation will lead to incorrect concentration measurements.

  • Failed Reactions: Impurities can inhibit or participate in side reactions, leading to low yields or unexpected byproducts in synthetic chemistry.

  • Altered Biological Activity: In drug development, impurities may have their own biological activity or toxicity, confounding screening results.[12]

Part 4: Best Practices for Long-Term Storage & Handling

Proactive measures are the most effective way to prevent degradation.

Protocol: Aliquoting for Long-Term Storage

To avoid repeated exposure of the bulk material to the atmosphere, it is crucial to aliquot the compound upon receipt.

  • Environment: Perform this procedure in a low-humidity environment, preferably inside a glove box or under a steady stream of inert gas (e.g., argon).

  • Vials: Use small, amber glass vials with PTFE-lined caps. Pre-weigh and label each vial.

  • Dispensing: Carefully dispense the desired amount of 4-Amino-3,2'-dimethylbiphenyl into each vial.

  • Inerting: Flush the headspace of each vial with argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly seal the vials immediately. For extra protection, wrap the cap with Parafilm®.

  • Storage: Store the aliquots at -20°C in a designated, dark storage box.[4]

Data Summary: Storage Condition Comparison
ConditionRecommended (Optimal Stability)To Avoid (Accelerated Degradation)
Temperature -20°C[4]Room Temperature
Atmosphere Inert Gas (Argon, Nitrogen)[5]Air (Oxygen)
Light Dark (Amber Vial)Direct Sunlight / UV Light
Moisture Dry (Tightly Sealed)[6]Humid Environment

References

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • D'Annibale, A., et al. (2000). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 5(3), 489-499. Retrieved from [Link]

  • Wolszczak, M., et al. (2020). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes, 10(11), 319. Retrieved from [Link]

  • Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Patil, S. P., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9483-9489. Retrieved from [Link]

  • CABI. (n.d.). Amino acid determination. Methods and techniques. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • MDPI. (2022). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Aminodiphenyl. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Antibody Specificity for Immunohistochemical Staining of Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing antibody specificity in the immunohistochemical (IHC) staining of adducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting DNA and protein adducts in tissue samples. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the generation of reliable and reproducible data.

I. Introduction: The Challenge of Adduct-Specific IHC

Immunohistochemistry is a powerful technique for visualizing the distribution of specific molecules within the structural context of tissues.[1] When the target is a small chemical modification to a larger macromolecule, such as a DNA or protein adduct, the challenges are magnified. These adducts, often formed by exposure to carcinogens or as a result of oxidative stress, can be low in abundance and structurally similar to the unmodified parent molecule. Therefore, achieving high specificity and a strong signal-to-noise ratio is paramount for accurate detection and interpretation.

This guide will walk you through the critical steps of antibody selection, validation, and protocol optimization to overcome these challenges.

II. Troubleshooting Guide: From High Background to Weak Signals

This section addresses common issues encountered during the IHC staining of adducts in a question-and-answer format, providing causal explanations and actionable solutions.

High Background Staining

High background staining can obscure the specific signal, making it difficult to interpret your results.[2] The goal is to achieve a clean, crisp image where only the target adduct is stained.

Question: I'm observing high, non-specific background staining across my entire tissue section. What are the likely causes and how can I fix this?

Answer: High background is a frequent issue in IHC and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Primary Antibody Concentration is Too High: This is the most common culprit.[2] An excessive concentration of the primary antibody leads to non-specific binding to sites other than the target adduct.

    • Solution: Perform an antibody titration to determine the optimal concentration.[3] This involves testing a range of dilutions to find the one that provides the strongest specific signal with the lowest background.[4]

  • Insufficient Blocking: Tissues contain endogenous components that can non-specifically bind antibodies.[5]

    • Solution: Ensure you are using an appropriate blocking step.[6] Blocking with normal serum from the same species as the secondary antibody is a common and effective method.[7] Increasing the incubation time or concentration of the blocking agent can also help.[6][8]

  • Endogenous Enzyme Activity: If you are using an enzyme-based detection system (e.g., HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[8]

    • Solution: Quench endogenous peroxidase activity with a hydrogen peroxide (H₂O₂) treatment before primary antibody incubation.[3] For alkaline phosphatase, levamisole can be used as an inhibitor.[8]

  • Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.

    • Solution: Include a mild detergent like Tween-20 in your wash buffers and antibody diluents to minimize these interactions.[2]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the tissue.

    • Solution: Run a control experiment without the primary antibody. If staining persists, the secondary antibody is the issue.[3] Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[3]

Weak or No Staining

The absence of a signal can be just as frustrating as high background. This often points to issues with the antibody, the protocol, or the target itself.[9]

Question: My IHC for a specific DNA adduct is showing very weak or no signal, even though I expect it to be present. What should I investigate?

Answer: Several factors can lead to a weak or absent signal. Here's a checklist to diagnose the problem:

  • Suboptimal Primary Antibody: The antibody itself may be the issue.

    • Solution: Confirm that your primary antibody is validated for IHC and for the specific tissue preparation method you are using (e.g., formalin-fixed paraffin-embedded).[2] Always include a positive control tissue known to contain the adduct to verify that the antibody and protocol are working.[10][11]

  • Improper Antigen Retrieval: Formalin fixation creates cross-links that can mask the epitope, preventing antibody binding.[12][13]

    • Solution: Antigen retrieval is a critical step to unmask the adduct.[14][15] Optimize your antigen retrieval method. Heat-Induced Epitope Retrieval (HIER) is commonly used and the choice of buffer (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and heating time should be optimized for your specific adduct and antibody.[12][13] For some adducts, a Protease-Induced Epitope Retrieval (PIER) might be more effective.[16]

  • Low Target Abundance: The adduct you are trying to detect may be present at very low levels.

    • Solution: Consider using a signal amplification technique.[17] Methods like the avidin-biotin complex (ABC) or polymer-based detection systems can significantly enhance the signal from a low-abundance target.[18]

  • Incorrect Antibody Dilution: The primary antibody may be too dilute.

    • Solution: If you have already performed a titration and are still seeing a weak signal, try a more concentrated dilution in conjunction with optimized blocking and antigen retrieval.

Workflow for Troubleshooting IHC Staining Issues

Caption: A flowchart for systematically troubleshooting common IHC staining problems.

III. Frequently Asked Questions (FAQs)

Q1: What is the difference between monoclonal and polyclonal antibodies, and which is better for adduct staining?

A1: Monoclonal antibodies are generated from a single B cell clone and recognize a single epitope, while polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the same antigen.

  • Monoclonal antibodies generally offer higher specificity and lower lot-to-lot variability, which is advantageous for the specific recognition of adducts.

  • Polyclonal antibodies can sometimes provide a stronger signal because multiple antibodies can bind to the target. However, they may also have a higher risk of non-specific binding.

For adduct staining, a well-validated monoclonal antibody is often preferred to ensure you are detecting the specific chemical modification of interest.

Q2: How do I properly validate a new antibody for IHC staining of adducts?

A2: Antibody validation is a critical step to ensure specificity and reproducibility.[1][19][20] A tiered approach is recommended.[21]

  • Literature and Datasheet Review: Check if the antibody has been previously validated for IHC and used in publications.[22]

  • Positive and Negative Controls: Use tissues or cell lines with known expression (positive control) and absence (negative control) of the adduct to confirm specificity.[23]

  • Knockout/Knockdown Validation: The gold standard for validation is to use a biological system where the target has been genetically removed (e.g., via CRISPR/Cas9) to confirm the absence of staining.[19]

  • Reproducibility: Ensure consistent staining patterns across different experiments and with different lots of the antibody.

Q3: Can I use the same protocol for different types of adducts?

A3: Not necessarily. The optimal protocol, particularly the antigen retrieval step, can be highly dependent on the specific adduct and the antibody used. Different adducts may have different chemical properties that affect how they are masked by fixation and how easily that masking can be reversed. It is essential to optimize the protocol for each new adduct-antibody pair.

Q4: What are some specific considerations for staining DNA adducts?

A4: Staining for DNA adducts often requires additional steps to ensure the antibody can access the modified DNA within the nucleus. A protocol for etheno-DNA adducts, for example, may include steps to remove proteins from the DNA and to denature the DNA, making the adducts more accessible to the antibody.[24]

IV. Key Experimental Protocols

Protocol 1: Standard Immunohistochemistry Protocol for Adducts in FFPE Tissues

This protocol provides a general framework. Remember to optimize key steps such as antibody dilution and antigen retrieval for your specific application.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) to remove paraffin.

    • Rehydrate through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0).

    • Heat using a pressure cooker, microwave, or water bath. The optimal time and temperature must be determined empirically.[25]

    • Allow slides to cool to room temperature.

  • Blocking Endogenous Enzymes:

    • Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) for at least 1 hour.[8][22]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in antibody diluent.

    • Incubate the sections with the primary antibody, typically overnight at 4°C to promote specific binding.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Incubate with a biotinylated or polymer-based secondary antibody that is specific for the host species of the primary antibody.

  • Detection:

    • Rinse slides with wash buffer.

    • Incubate with an enzyme conjugate (e.g., Streptavidin-HRP).

    • Rinse slides with wash buffer.

  • Chromogen Development:

    • Add the chromogen substrate (e.g., DAB) and monitor for color development.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with a nuclear stain like hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Diagram of the IHC Workflow

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking_Enzymes 3. Block Endogenous Enzymes Antigen_Retrieval->Blocking_Enzymes Blocking_Nonspecific 4. Block Non-specific Binding Blocking_Enzymes->Blocking_Nonspecific Primary_Ab 5. Primary Antibody Incubation Blocking_Nonspecific->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection (e.g., HRP conjugate) Secondary_Ab->Detection Chromogen 8. Chromogen Development Detection->Chromogen Counterstain 9. Counterstain & Mount Chromogen->Counterstain

Sources

Catalyst selection for efficient Suzuki coupling of substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-ANILINE-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Aniline Paradox"

User Query: How do I achieve high yields in Suzuki couplings involving free anilines without using protecting groups?

Technical Assessment: Coupling substituted anilines presents a "dual-threat" mechanism failure:

  • Catalyst Poisoning: The free amine (

    
    ) acts as a competitive ligand, binding to the Palladium center (
    
    
    
    -donation) and displacing the phosphine ligand, which shuts down the catalytic cycle.
  • Electronic Deactivation:

    • As Electrophile (Haloaniline): The electron-rich ring makes the C-X bond strong and difficult to break (slow Oxidative Addition).

    • As Nucleophile (Aminoboronic Acid): The electron-rich ring destabilizes the C-B bond, leading to rapid protodeboronation before the coupling can occur.

The Solution: You must switch from standard


 or 

systems to Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands create a steric "roof" that physically blocks the amine from binding to the Pd center while electronically accelerating the sluggish oxidative addition steps.

Catalyst Selection Engine

Use this logic flow to select your initial catalyst system. Do not guess; match your substrate to the catalyst generation.

Scenario A: The Aniline is the Electrophile (Haloaniline)
  • The Challenge: Oxidative addition is the rate-determining step because the ring is electron-rich.

  • Primary Recommendation: XPhos Pd G3 or G4 .

  • Why: XPhos is exceptionally electron-rich, facilitating oxidative addition into the difficult C-Cl or C-Br bond. Its bulk prevents the

    
     from coordinating.
    
  • Alternative: BrettPhos Pd G3/G4 (if the aniline is primary and you see competitive C-N coupling).

Scenario B: The Aniline is the Nucleophile (Aminoboronic Acid)
  • The Challenge: Protodeboronation (C-B bond hydrolysis) competes with Transmetallation.

  • Primary Recommendation: SPhos Pd G3 or G4 .

  • Why: SPhos provides extremely rapid transmetallation rates, consuming the unstable boronic acid before it can decompose.

  • Critical Parameter: Reaction time must be short. High catalyst loading (2-3 mol%) is often cheaper than repeating the reaction due to decomposition.

Catalyst Comparison Table
Catalyst SystemBest ForMechanism of ActionC-N Coupling Risk?
Pd(PPh3)4 Not RecommendedPoor oxidative addition; easily poisoned by amines.High
Pd(dppf)Cl2 Simple substratesRobust, but often too slow for deactivated anilines.Medium
XPhos Pd G3/G4 Haloanilines High electron density boosts Oxidative Addition.Low
SPhos Pd G3/G4 Aminoboronic Acids Rapid turnover beats protodeboronation.Low
Amphos Aqueous/Scale-upWater-soluble, air-stable, good for simple cases.Medium

Mechanistic Visualization

The following diagram illustrates why standard catalysts fail and how bulky ligands succeed.

AnilineCoupling cluster_fail Standard Ligand (e.g., PPh3) cluster_success Buchwald Ligand (e.g., XPhos) node_fail FAILURE MODE: Catalyst Poisoning node_success SUCCESS MODE: Bulky Ligand Shield start Pd(0) Species step_bind Amine coordinates to Pd (Displaces Ligand) start->step_bind Small Ligand step_bulk Ligand Bulk Blocks N-Coordination start->step_bulk Bulky Ligand aniline Free Aniline Substrate (-NH2) aniline->step_bind step_dead Inactive Pd-Amine Complex (Cycle Stops) step_bind->step_dead step_oa Oxidative Addition Occurs (C-X Bond Breaks) step_bulk->step_oa

Caption: Figure 1. Mechanism of amine poisoning vs. steric protection by bulky biarylphosphine ligands.

Standard Operating Procedure (The "Gold Standard")

Protocol ID: SOP-SUZUKI-ANI-03 Scope: Coupling of 2-chloroaniline (electrophile) with phenylboronic acid.

Reagents:
  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)2 (2 mol%) + XPhos (4 mol%). Pre-stir in solvent for 5 mins.

  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
    .
    • Avoid: Strong alkoxides (

      
      ) as they promote competitive Buchwald-Hartwig amination.
      
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Why Water? Essential for the transmetallation step involving boronic acids.

Step-by-Step Workflow:
  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • Aryl halide (1.0 equiv)

    • Boronic acid (1.2 - 1.5 equiv)

    • Base (

      
      , 2.0 equiv)
      
    • XPhos Pd G3 precatalyst (0.02 equiv / 2 mol%)

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (

    
    ).
    
    • Tip: Oxygen promotes homocoupling of the boronic acid and oxidation of the aniline.

  • Add Solvent: Inject degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Monitor: Check LCMS at 1 hour. If conversion is <50%, boost temp to 100°C.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.

  • Purification: The free amine product may streak on silica. Add 1% Triethylamine to your eluent during flash chromatography.

Troubleshooting Center (FAQs)

Q1: I see starting material remaining, but the catalyst has turned into "Pd Black" (precipitated metal).

Diagnosis: The catalyst is decomposing before the reaction finishes. This is common with unstable aminoboronic acids. Fix:

  • Switch to SPhos Pd G3: It is faster.

  • "Feed" the Boronic Acid: Add the boronic acid in portions (e.g., 0.5 equiv every hour) to keep the concentration low relative to the catalyst, minimizing decomposition.

Q2: I am getting a C-N coupled product (diarylamine) instead of the biaryl.

Diagnosis: You are running a Buchwald-Hartwig amination by mistake. This happens if the base is too strong or the ligand favors N-binding. Fix:

  • Change Base: Switch from

    
     or Alkoxides to 
    
    
    
    or KF . Weaker bases disfavor N-deprotonation.
  • Add Water: Ensure your solvent system is "wet" (e.g., 4:1 Dioxane/H2O). Suzuki coupling requires water for the boronate pathway; Buchwald-Hartwig is usually anhydrous.

Q3: My aminoboronic acid is deboronating (replacing -B(OH)2 with -H).

Diagnosis: Protodeboronation. The amino group donates electrons into the ring, making the C-B bond hyper-labile to hydrolysis. Fix:

  • Use Boronic Esters: Pinacol esters are more stable than free acids.

  • MIDA Boronates: If stability is critical, use a MIDA boronate, which releases the active species slowly.

  • Anhydrous Conditions: Use

    
      as the base in anhydrous dioxane. This activates the boron without a flood of water protons.
    

Troubleshooting Logic Flow

Use this chart to diagnose reaction failures.

Troubleshooting start Reaction Outcome? low_conv Low Conversion (SM Remaining) start->low_conv wrong_prod Wrong Product (C-N Bond) start->wrong_prod deboron Protodeboronation (Ar-H formed) start->deboron fix_conv FIX: Use G3/G4 Precatalyst Increase Temp low_conv->fix_conv fix_cn FIX: Switch to K3PO4 Add Water wrong_prod->fix_cn fix_debor FIX: Use Pinacol Ester or MIDA Boronate deboron->fix_debor

Caption: Figure 2. Diagnostic workflow for common Suzuki coupling failures involving anilines.

References

  • Buchwald Precatalysts G2/G3 Overview Johnson Matthey Technology Review. "Buchwald precatalysts G2 and G3." [Link][1][2]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions Journal of the American Chemical Society. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." [Link]

  • Protodeboronation of Arylboronic Acids Organic Chemistry Portal. "Protodeboronation - Mechanisms and Solutions."[3] [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide Yoneda Labs. "The catalytic cycle and troubleshooting homocoupling." [Link]

Sources

Validation & Comparative

A Comparative Guide to the Carcinogenicity of 4-Aminobiphenyl and Its Methylated Analog, 4-Amino-3,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in toxicology and drug development, understanding the structure-activity relationships of carcinogenic compounds is paramount for hazard identification and risk assessment. This guide provides an in-depth comparison of the carcinogenic properties of the well-established human carcinogen 4-aminobiphenyl (4-ABP) and its methylated analog, 4-Amino-3,2'-dimethylbiphenyl (DMABP), a potent multi-organ carcinogen in animal models. By examining their mechanisms of action, metabolic activation, and genotoxicity, we aim to elucidate the impact of structural modifications on carcinogenic potential.

Introduction: A Tale of Two Aromatic Amines

Aromatic amines are a class of chemicals recognized for their carcinogenic potential, with some, like 4-aminobiphenyl, being confirmed human carcinogens.[1][2] Historically used in the manufacturing of dyes and rubber, 4-ABP is now primarily encountered as a component of tobacco smoke.[1] Its carcinogenicity, particularly in the urinary bladder, is well-documented through occupational exposure studies and experimental research.[1]

In contrast, 4-Amino-3,2'-dimethylbiphenyl (DMABP) serves as a key experimental model for studying the carcinogenesis of more complex aromatic amines, including those found in cooked meats. While not having the same history of human exposure data as 4-ABP, DMABP is a potent carcinogen in animal models, exhibiting a broader range of target organs. This guide will dissect the available scientific evidence to compare and contrast the carcinogenic profiles of these two structurally related compounds.

The Crucial First Step: Metabolic Activation

The carcinogenicity of most aromatic amines is not an intrinsic property of the parent molecule but is dependent on its metabolic conversion to reactive electrophilic species that can damage cellular macromolecules like DNA. This process, known as metabolic activation, is a critical determinant of carcinogenic potency.

Both 4-ABP and DMABP follow a similar activation pathway, which is initiated by N-hydroxylation, primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[3] This initial step forms N-hydroxy-arylamine, a proximate carcinogen. Subsequent activation steps, such as O-acetylation or O-sulfonation, convert the N-hydroxy intermediate into a highly reactive nitrenium ion. This electrophile is considered the ultimate carcinogenic species responsible for forming covalent bonds with DNA, known as DNA adducts.

A key detoxification pathway for aromatic amines is N-acetylation of the parent amine, which competes with the activating N-hydroxylation step.[1] The balance between these activation and detoxification pathways can significantly influence individual susceptibility to the carcinogenic effects of these compounds.

Metabolic_Activation cluster_4ABP 4-Aminobiphenyl (4-ABP) Pathway cluster_DMABP 4-Amino-3,2'-dimethylbiphenyl (DMABP) Pathway ABP 4-Aminobiphenyl N_OH_ABP N-hydroxy-4-aminobiphenyl (Proximate Carcinogen) ABP->N_OH_ABP CYP1A2 (N-hydroxylation) Nitrenium_ABP Arylnitrenium Ion (Ultimate Carcinogen) N_OH_ABP->Nitrenium_ABP O-Acetylation/ O-Sulfonation DNA_Adduct_ABP DNA Adducts Nitrenium_ABP->DNA_Adduct_ABP Covalent Binding DMABP 4-Amino-3,2'-dimethylbiphenyl N_OH_DMABP N-hydroxy-DMABP (Proximate Carcinogen) DMABP->N_OH_DMABP CYP1A2 (N-hydroxylation) Nitrenium_DMABP Arylnitrenium Ion (Ultimate Carcinogen) N_OH_DMABP->Nitrenium_DMABP O-Acetylation/ O-Sulfonation DNA_Adduct_DMABP DNA Adducts Nitrenium_DMABP->DNA_Adduct_DMABP Covalent Binding

Figure 1: Generalized metabolic activation pathway for 4-ABP and DMABP.

The Molecular Signature of Damage: DNA Adducts

The formation of DNA adducts is a hallmark of genotoxic carcinogens and is considered a critical initiating event in chemical carcinogenesis. The type and persistence of these adducts in target tissues are key factors in determining the carcinogenic outcome.

For 4-ABP, the major DNA adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). This adduct has been detected in the urinary bladder epithelium of exposed humans and experimental animals.[1] The presence of these adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, driving the process of malignant transformation.

Similarly, DMABP forms DNA adducts in its target tissues. Studies have identified two major adducts: N-(deoxyguanosin-8-yl)-3,2'-dimethyl-4-aminobiphenyl (dG-C8-DMABP) and 5-(deoxyguanosin-N2-yl)-3,2'-dimethyl-4-aminobiphenyl (dG-N2-DMABP). The formation of these adducts has been observed in the colon, liver, and prostate of rats treated with DMABP. While DNA adduct formation is a necessary step, the levels of adducts do not always directly correlate with the site of tumor development, suggesting that other factors, such as cell proliferation and DNA repair capacity, also play a crucial role.

Comparative Carcinogenicity: Evidence from Experimental Studies

Direct comparisons of the carcinogenic potency of 4-ABP and DMABP in the same animal bioassay are limited. However, by examining data from various studies, a comparative picture of their carcinogenic profiles can be constructed.

In Vitro Mutagenicity: The Ames Test

The Ames test, a bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemicals. A study directly comparing the mutagenicity of 4-ABP and its methylated analogs in Salmonella typhimurium strain TA1538 with metabolic activation found that 4-Amino-3-methylbiphenyl was a more potent mutagen than 4-aminobiphenyl.[4] This suggests that the addition of a methyl group ortho to the amino group can enhance the mutagenic activity of the aminobiphenyl structure.

In Vivo Carcinogenicity: Animal Bioassays

Long-term animal bioassays are the gold standard for determining the carcinogenic potential of a chemical.

  • 4-Aminobiphenyl (4-ABP): Classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), 4-ABP has been shown to induce tumors in multiple animal species.[2] Oral administration has been reported to cause urinary bladder cancer in mice, rabbits, and dogs, as well as liver tumors in mice.[1]

  • 4-Amino-3,2'-dimethylbiphenyl (DMABP): DMABP is a potent multi-organ carcinogen in rodents. In F344 rats, subcutaneous administration of DMABP induces a high incidence of tumors in the colon, prostate, and mammary gland. Studies have also demonstrated its ability to induce urinary bladder carcinomas in hamsters. Notably, the induction of prostate carcinomas in rats by DMABP is a significant finding, as it provides a valuable animal model for studying this human cancer.

Compound Animal Model Primary Target Organs Regulatory Classification
4-Aminobiphenyl (4-ABP) Human, Dog, Rabbit, Mouse, RatUrinary Bladder, LiverIARC Group 1 (Carcinogenic to humans)
4-Amino-3,2'-dimethylbiphenyl (DMABP) Rat, HamsterProstate, Colon, Intestine, Mammary Gland, Urinary BladderNot classified by IARC

Experimental Protocols for Carcinogenicity Assessment

To ensure the scientific rigor of carcinogenicity studies, standardized and validated protocols are essential. Below are outlines of key experimental workflows.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

Ames_Test_Workflow start Start prep_strains Prepare Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100) start->prep_strains mix Combine bacteria, test compound, and S9 mix (or buffer) in top agar prep_strains->mix prep_s9 Prepare S9 fraction (from rat liver) for metabolic activation prep_s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and determine mutagenic potential count->analyze end End analyze->end

Sources

Validation of 32P-Postlabeling for Quantifying Specific DNA Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The "Gold Standard" Paradox

In the landscape of genotoxicity testing, a paradox persists: while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides the structural "gold standard" for identification, 32P-postlabeling remains the "sensitivity gold standard" for quantification.[1][2][3][4][5][6][7]

This guide validates the utility of 32P-postlabeling in modern drug development, specifically for scenarios where adduct frequency is low (


 in 

nucleotides) or sample availability is scarce (<10 µg DNA). We analyze the critical decision matrix between these methodologies and provide a self-validating protocol for regulatory compliance.
Part 1: The Technical Landscape
Why 32P-Postlabeling Persists

Despite the rise of high-resolution mass spectrometry, 32P-postlabeling remains indispensable for one primary reason: Non-Targeted Sensitivity .

LC-MS/MS requires ionization of specific, known structures. If you do not know the exact mass-to-charge ratio (


) of a metabolite-DNA adduct, you may miss it entirely. 32P-postlabeling, by contrast, radiolabels any DNA lesion resistant to enzymatic digestion or possessing specific hydrophobic properties, creating a "fingerprint" of total genotoxic damage.
Comparative Technical Audit

The following table contrasts 32P-postlabeling with its primary alternatives, highlighting the trade-offs in sensitivity versus specificity.

Feature32P-Postlabeling LC-MS/MS (Triple Quad) Immunoassays (ELISA)
Primary Utility Ultra-sensitive quantification of total or specific adducts.Structural identification and specific quantification.High-throughput screening of known adducts.[5][8][9]
Limit of Detection (LOD) 1 adduct in

nucleotides
(approx. 1-5 µg DNA).
1 adduct in

nucleotides (requires 50-100 µg DNA).
Variable; generally 1 in

.
Structural Data None. (Requires co-chromatography for ID).High. (Definitive mass spectra).None. (Antibody cross-reactivity risks).
Sample Requirement Low (1–10 µg). Ideal for biopsy/clinical samples.High (>50 µg). Often requires pooling samples.Low to Medium.
Throughput Low (Labor intensive).Medium (Automated injection).High.
Part 2: Methodological Validation (The Protocol)

To validate 32P-postlabeling for specific adducts, one must control the enzymatic digestion and enrichment phases. The choice between Nuclease P1 and Butanol Extraction is the critical variable determining assay success.

The "Fork in the Road": Enrichment Strategy[10]
  • Nuclease P1 Method: Utilizes Nuclease P1 to dephosphorylate normal nucleotides to nucleosides (which are not substrates for the labeling enzyme T4 PNK).

    • Risk: Some adducts (e.g., C8-dG adducts of aromatic amines) are also dephosphorylated by P1, leading to false negatives.

  • Butanol Extraction: Exploits the hydrophobicity of bulky adducts (e.g., PAHs) to separate them from normal hydrophilic nucleotides.

    • Benefit: Preserves adducts sensitive to Nuclease P1.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the protocol to ensure data integrity.

G Start Genomic DNA Sample Digestion Micrococcal Nuclease (MN) + Spleen Phosphodiesterase (SPD) Start->Digestion Hydrolysis to 3'-monophosphates Decision Adduct Type Known? Digestion->Decision P1_Path Nuclease P1 Enrichment (Removes Normal Nucleotides) Decision->P1_Path Bulky/Stable Adducts Butanol_Path Butanol Extraction (Retains Hydrophobic Adducts) Decision->Butanol_Path Aromatic Amines/P1-Sensitive Labeling 32P-Labeling via T4 PNK (Transfer of gamma-32P from ATP) P1_Path->Labeling Butanol_Path->Labeling Sep Separation (TLC or HPLC) Labeling->Sep Removal of excess ATP Quant Quantification via Scintillation/PhosphorImaging Sep->Quant

Figure 1: Critical decision matrix for 32P-postlabeling enrichment strategies. Selecting the wrong enrichment path (e.g., using P1 for aromatic amines) causes massive underestimation of adduct burden.

Part 3: Strategic Recommendations & Validation Criteria

To claim "validation" of this method for a specific drug or chemical, the following three criteria must be met in your experimental design.

1. Linearity and ATP Excess (The Self-Validating Check)

The reaction relies on T4 Polynucleotide Kinase (PNK) transferring 32P from ATP to the adduct.

  • The Trap: If ATP is limiting, normal nucleotides (contaminants) will outcompete adducts for the label, destroying linearity.

  • The Fix: You must demonstrate ATP excess . Run a parallel control with varying concentrations of ATP. The signal for your target adduct must remain constant (plateau) even as ATP concentration increases. If signal increases with ATP, your reaction is substrate-limited and invalid.

2. Specificity via Co-Chromatography

Since 32P detection provides no structural data, "specificity" is achieved by Co-Chromatography .

  • Protocol:

    • Generate a synthetic standard of the expected adduct (e.g., reacting the drug with DNA in vitro).

    • Label the standard with a different isotope (e.g., 14C) or run it in parallel.

    • Mix the 32P-labeled biological sample with the standard.

    • Run 2D-TLC or HPLC.

    • Validation: The radioactive spot from the sample must migrate exactly with the standard in both dimensions/retention times.

3. Inter-Laboratory Reproducibility

Historically, 32P-postlabeling suffered from high inter-lab variability (up to 40%).

  • Recommendation: Use internal standards (e.g., a known amount of a specific DNA adduct added to the sample before digestion) to calculate recovery rates. Acceptable recovery ranges are typically 50–80% for Butanol extraction.

Decision Logic for Method Selection

Use the diagram below to determine when to deploy 32P-postlabeling versus Mass Spectrometry.

DecisionMatrix Input Study Requirement Q1 Is the Adduct Structure Known? Input->Q1 Q2 Sample Quantity? Q1->Q2 Yes Res2 Use 32P-Postlabeling (Fingerprinting) Q1->Res2 No (Exploratory) Res1 Use LC-MS/MS (MRM Mode) Q2->Res1 High (>50ug) Res3 Use 32P-Postlabeling (High Sensitivity) Q2->Res3 Low (<10ug)

Figure 2: Strategic selection framework. 32P-postlabeling is the mandatory choice for low-input samples or exploratory "fingerprinting" of unknown genotoxins.

References
  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781.[10] Link

  • Gupta, R. C. (1985). Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen:DNA adducts. Cancer Research, 45(11), 5656–5662. Link

  • Vouros, P., et al. (2013). The analysis of DNA adducts: the transition from 32P-postlabeling to mass spectrometry.[11] Cancer Letters, 334(1), 10-19. Link

  • Beach, A. C., & Gupta, R. C. (1992). Human biomonitoring and the 32P-postlabeling assay. Carcinogenesis, 13(7), 1053–1074. Link

  • Jahnke, G. D., et al. (1990). Comparison of DNA adduct detection between two enhancement methods of the 32P-postlabelling assay in rat lung. Mutation Research, 242(4), 261-269. Link

Sources

Cross-Validation of Analytical Methods for 4-Amino-3,2'-dimethylbiphenyl Detection

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

4-Amino-3,2'-dimethylbiphenyl (often abbreviated as DMAB or 3,2'-dimethyl-4-aminobiphenyl) is a potent heterocyclic aromatic amine used extensively in carcinogenesis research (specifically colon and prostate models). However, in pharmaceutical development, it represents a high-risk Genotoxic Impurity (GTI) that must be controlled to trace levels (ppm/ppb) under ICH M7 guidelines.

This guide provides a technical cross-validation framework comparing LC-MS/MS (The Gold Standard) , GC-MS (The Orthogonal Validator) , and HPLC-UV (The Routine Screen) . We analyze the causality behind method selection, detailing why specific ionization modes or derivatization steps are non-negotiable for this lipophilic biphenyl amine.

The Analytical Challenge: Isomerism & Hydrophobicity

The core difficulty in detecting 4-Amino-3,2'-dimethylbiphenyl lies in its structural similarity to other biphenyl amines (e.g., o-tolidine or 3,3'-dimethylbenzidine). The specific placement of methyl groups at the 3 and 2' positions dictates the mutagenic potential.

  • Hydrophobicity: The biphenyl core requires high organic content in mobile phases.

  • Basic Nature: The primary amine group (

    
    ) causes peak tailing on standard silica columns due to silanol interactions, necessitating end-capped columns or derivatization.
    
Analytical Decision Matrix

MethodSelection Start Sample Type & Requirement Conc Concentration Range? Start->Conc High High Conc->High > 10 ppm (Purity) Trace Trace Conc->Trace < 1 ppm (GTI/Bio) Matrix Sample Matrix? Biological Biological Matrix->Biological Plasma/Urine/DNA DrugSubstance DrugSubstance Matrix->DrugSubstance API/Solvent HPLC Method A: HPLC-UV (Robust, Low Cost) High->HPLC Routine QC Trace->Matrix LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Biological->LCMS High Sensitivity GCMS Method C: GC-MS (Structural Confirmation) DrugSubstance->GCMS Orthogonal Check

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity needs and sample matrix.

Method A: LC-MS/MS (The Gold Standard for Trace Analysis)

Best For: Biological monitoring (DNA adducts), trace impurity quantification (< 10 ppb).

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to the high ionization efficiency of the amine group in Electrospray Ionization (ESI) positive mode.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). High carbon load is preferred to retain the non-polar biphenyl structure.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: Acetonitrile (ACN) or Methanol.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Precursor Ion: m/z 198.1 (

      
      )
      
    • Quantifier Ion: m/z 181.1 (Loss of

      
      )
      
    • Qualifier Ion: m/z 165.1 (Loss of

      
       + 
      
      
      
      )

Causality Insight: Ammonium formate or formic acid is critical. The low pH ensures the amine is protonated (


), drastically increasing sensitivity in ESI+ mode compared to neutral pH conditions [1].
Performance Data
ParameterSpecification
LOD (Limit of Detection) 0.5 – 1.0 ng/mL (ppb)
Linearity (

)
> 0.999 (1–1000 ng/mL)
Recovery 85% – 110% (Matrix dependent)
Specificity High (MRM filters out matrix noise)

Method B: GC-MS (The Orthogonal Validator)

Best For: Confirming structural identity, analyzing volatile solvents, or when LC-MS matrix suppression is too high.

Direct injection of primary amines in GC can lead to adsorption and peak tailing. Therefore, derivatization is the standard operating procedure to convert the polar amine into a volatile, non-polar amide or carbamate.

Derivatization Protocol (Acylation)
  • Reagent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

  • Reaction: Dissolve residue in Ethyl Acetate. Add 50 µL TFAA. Incubate at 60°C for 30 mins.

  • Mechanism:

    
    .
    
  • Result: The resulting trifluoroacetamide derivative has excellent peak shape and distinct mass fragmentation.

Experimental Protocol
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: EI (Electron Impact) at 70 eV. Monitor m/z of the molecular ion of the derivative.

Causality Insight: Fluorinated derivatives (TFAA/HFBA) are chosen not just for volatility, but because the fluorine atoms provide high electron cross-section, making them amenable to Negative Chemical Ionization (NCI) if extreme sensitivity (ppt levels) is required later [2].

Method C: HPLC-UV (Routine Purity Analysis)

Best For: Raw material purity (>98%), synthesis monitoring, high-concentration dissolution testing.

While lacking the sensitivity of MS, HPLC-UV is robust and sufficient for quantifying the analyte when it is the main component.

Experimental Protocol
  • Detection: UV/Vis at 254 nm (aromatic ring absorption) or 280 nm .

  • Mobile Phase: Isocratic 70:30 ACN:Water (High organic required to elute the biphenyl).

  • Resolution Check: Must resolve 4-Amino-3,2'-dimethylbiphenyl from its isomer o-tolidine.

Cross-Validation Strategy

To ensure "Trustworthiness" (Part 2 of requirements), a single method is rarely sufficient for critical regulatory submissions. You must demonstrate that results are concordant across orthogonal principles.

The Validation Workflow

CrossValidation cluster_LC Primary Quantification cluster_GC Orthogonal Confirmation Sample Unknown Sample LC LC-MS/MS (Quantification) Sample->LC Deriv Derivatization (TFAA) Sample->Deriv Compare Data Correlation (Acceptance: <15% Diff) LC->Compare Conc. A GC GC-MS (Qualitative ID) Deriv->GC GC->Compare Conc. B Result Validated Result Compare->Result

Figure 2: Orthogonal cross-validation workflow ensuring result integrity.

Comparative Performance Summary
FeatureHPLC-UVLC-MS/MSGC-MS (Derivatized)
Principle Chromophore AbsorptionMass/Charge (Soft Ionization)Mass/Charge (Hard Ionization)
Selectivity Low (Co-elution risk)Very High (MRM)High (Spectral Fingerprint)
Sensitivity ~1 µg/mL (ppm)~1 ng/mL (ppb)~10 ng/mL (ppb)
Throughput HighHighLow (Requires Derivatization)
Cost LowHighMedium

References

  • Ricicki, E. M., et al. (2006). An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues. National Institutes of Health. Link

  • Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Link

  • Vardar, H. F., & Toker, S. E. (2025).[1] Stability-Indicating RP-HPLC Method for the Quantification of Daprodusdat in Pharmaceutical Formulation. Chromatographia. Link

  • Grebe, S. K., & Singh, R. J. (2011).[2] LC-MS/MS in the Clinical Laboratory – Where to From Here? Clin Biochem Rev. Link

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The Crossroads of Metabolism: A Comparative Guide to Acetylator Phenotype and 4-Amino-3,2'-dimethylbiphenyl Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of toxicology and drug development, understanding the metabolic fate of xenobiotics is paramount. The biotransformation of aromatic amines, a class of compounds with widespread industrial use and known carcinogenic potential, is particularly complex. A critical determinant of their metabolic pathway and subsequent biological activity is the genetic polymorphism of N-acetyltransferase (NAT) enzymes. This guide provides an in-depth comparison of how the acetylator phenotype—specifically the rapid and slow variants—influences the metabolism of the potent aromatic amine carcinogen, 4-Amino-3,2'-dimethylbiphenyl (DMABP). We will explore the mechanistic underpinnings, present comparative experimental data, and detail the methodologies required to assess these critical interactions.

The Decisive Role of N-Acetyltransferases (NATs) in Aromatic Amine Metabolism

Aromatic amines like DMABP undergo a complex, two-act metabolic play orchestrated primarily by two enzymes: N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2).[1][2] These enzymes catalyze the transfer of an acetyl group from the cofactor acetyl-CoA to the nitrogen atom of the aromatic amine.[3] This process, however, is a double-edged sword, leading to either detoxification or metabolic activation, depending on the specific reaction.

  • N-acetylation (Detoxification): The direct acetylation of the amino group of DMABP results in the formation of an amide. This is generally considered a detoxification step, as the resulting N-acetylated metabolite is typically less reactive and more water-soluble, facilitating its excretion.

  • O-acetylation (Metabolic Activation): Following an initial N-hydroxylation of the aromatic amine by cytochrome P450 enzymes, NAT enzymes can catalyze O-acetylation of the N-hydroxy metabolite. This reaction generates a highly reactive N-acetoxyarylamine intermediate.[4][5] This electrophilic species can readily form covalent bonds with DNA, creating DNA adducts—a critical initiating event in chemical carcinogenesis.[4]

The pivotal factor in this metabolic balance is the genetic variability within the NAT2 gene. Single nucleotide polymorphisms (SNPs) in NAT2 lead to the expression of enzymes with varying catalytic activities, dividing the human population into three primary phenotypes:

  • Rapid Acetylators: Individuals with two functional NAT2 alleles.

  • Intermediate Acetylators: Individuals with one functional and one reduced-function allele.

  • Slow Acetylators: Individuals with two reduced-function alleles.[6]

This genetic variation significantly impacts the metabolism of numerous drugs and carcinogens, including aromatic amines.[2][7]

cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism (Acetylation) DMABP 4-Amino-3,2'-dimethylbiphenyl (DMABP) N_OH_DMABP N-hydroxy-DMABP DMABP->N_OH_DMABP CYP450 (N-hydroxylation) N_Ac_DMABP N-acetyl-DMABP (Detoxification) DMABP->N_Ac_DMABP NAT1, NAT2 (N-acetylation) N_Acetoxy_DMABP N-acetoxy-DMABP (Reactive Intermediate) N_OH_DMABP->N_Acetoxy_DMABP NAT1, NAT2 (O-acetylation) Excretion Excretion N_Ac_DMABP->Excretion DNA_Adducts DNA Adducts (Carcinogenesis) N_Acetoxy_DMABP->DNA_Adducts Covalent Binding to DNA cluster_setup Experimental Setup cluster_analysis Analytical Workflow cluster_validation Data Integration & Validation Animal_Model Select Animal Model (e.g., Rapid/Slow Acetylator Rats) DMABP_Admin Administer DMABP Animal_Model->DMABP_Admin Sample_Collection Collect Tissues & Blood (e.g., Liver, Bladder, Prostate) DMABP_Admin->Sample_Collection Phenotyping Acetylator Phenotyping (Probe Drug Assay) Sample_Collection->Phenotyping DNA_Isolation DNA Isolation from Tissues Sample_Collection->DNA_Isolation Metabolite_Extraction Metabolite Extraction (Plasma/Urine/Tissue) Sample_Collection->Metabolite_Extraction Genotyping NAT2 Genotyping (PCR/Sequencing) Phenotyping->Genotyping Confirmatory Correlation Correlate Genotype, Phenotype, and Metabolic Data Phenotyping->Correlation Genotyping->Correlation Adduct_Quant DNA Adduct Quantification (³²P-Postlabeling / LC-MS) DNA_Isolation->Adduct_Quant Metabolite_Quant Metabolite Quantification (LC-MS/MS) Metabolite_Extraction->Metabolite_Quant Adduct_Quant->Correlation Metabolite_Quant->Correlation

Caption: Experimental workflow for assessing DMABP metabolism.

Protocol 1: Determination of Acetylator Phenotype (Probe Drug Method)

Causality: Before assessing DMABP metabolism, it is essential to confirm the acetylator status of the experimental subjects. This is achieved using a probe drug, such as sulphadimidine, which is primarily metabolized by the NAT2 enzyme. The ratio of the acetylated metabolite to the parent drug provides a direct measure of the in vivo NAT2 enzyme activity.

Methodology:

  • Animal Preparation: Fast animals overnight but allow access to water.

  • Probe Drug Administration: Administer a known dose of sulphadimidine orally.

  • Sample Collection: Collect a blood sample at a specific time point post-administration (e.g., 6 hours).

  • Sample Processing: Separate plasma and store at -20°C until analysis.

  • Extraction: Extract sulphadimidine and its acetylated metabolite from plasma using a suitable organic solvent (e.g., ethyl acetate).

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ an isocratic mobile phase (e.g., acetonitrile:water with 0.1% formic acid).

    • Detect the parent drug and its metabolite using UV detection (e.g., at 254 nm).

  • Calculation: Calculate the ratio of acetylsulphadimidine to sulphadimidine. A bimodal distribution of this ratio will clearly separate slow and rapid acetylators.

Protocol 2: Quantification of DMABP-DNA Adducts (³²P-Postlabeling Assay)

Causality: The ³²P-postlabeling assay is an ultra-sensitive method for detecting and quantifying DNA adducts, especially when authentic standards are unavailable. It relies on the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides.

Methodology:

  • DNA Isolation: Isolate high-purity DNA from target tissues (e.g., bladder, prostate) using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis: Digest DNA to 3'-deoxyribonucleoside monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted ones.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and excess [γ-³²P]ATP.

  • TLC Separation: Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification:

    • Expose the TLC plates to a phosphor screen.

    • Scan the screen using a phosphorimager.

    • Quantify the radioactivity in the adduct spots and in a spot corresponding to total nucleotides (determined from a separate analysis of a small aliquot of the initial DNA digest).

    • Calculate the Relative Adduct Leveling (RAL) as pixels in adducts / pixels in total nucleotides.

Protocol 3: Quantification of DMABP and its Metabolites (LC-MS/MS)

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to quantify the parent compound (DMABP) and its key metabolites (e.g., N-acetyl-DMABP, N-hydroxy-DMABP) in complex biological matrices like plasma or tissue homogenates.

Methodology:

  • Sample Preparation:

    • For plasma or urine, perform a protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • For tissues, homogenize the tissue and perform a liquid-liquid or solid-phase extraction to isolate the analytes.

    • Spike the samples with an appropriate internal standard (e.g., a stable isotope-labeled version of DMABP) prior to extraction.

  • Chromatographic Separation:

    • Inject the extracted sample onto a reverse-phase UPLC/HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • For each analyte (DMABP, N-acetyl-DMABP, and the internal standard), define a specific precursor ion → product ion transition to monitor. This provides high specificity.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The acetylator phenotype, governed by polymorphisms in the NAT2 gene, is a critical determinant in the metabolism of 4-Amino-3,2'-dimethylbiphenyl. The experimental evidence strongly supports a model where slow acetylators, due to an inefficient N-acetylation detoxification pathway, are at a higher risk of forming pro-carcinogenic DNA adducts in key target tissues like the urinary bladder and prostate. [7]This guide provides a framework for understanding the underlying mechanisms and the experimental methodologies required to rigorously compare metabolic outcomes between phenotypes.

For professionals in drug development and chemical risk assessment, these findings underscore the importance of considering genetic factors in toxicology studies. Future research should focus on developing more comprehensive metabolic profiles using high-resolution mass spectrometry to identify novel metabolites and further elucidate the complex interplay between Phase I and Phase II metabolic pathways in different acetylator phenotypes. Such insights are crucial for refining risk assessment models and developing personalized strategies to mitigate the harmful effects of aromatic amine exposure.

References

  • Feng, Y., et al. (1999). Higher DNA adduct levels in urinary bladder and prostate of slow acetylator inbred rats administered 3,2'-dimethyl-4-aminobiphenyl. Toxicology and Applied Pharmacology, 156(1), 21-27. [Link]

  • Hein, D. W., et al. (2009). Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 329(3), 1184-1191. [Link]

  • Kabir, Z., & Rehman, S. (2018). The NAT1 and NAT2 genotype corresponding to their phenotypes. ResearchGate. [Link]

  • Minchin, R. F., et al. (1992). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. Biochemical and Biophysical Research Communications, 185(3), 839-844. [Link]

  • Wang, J., et al. (2017). Simultaneous Quantification of Amino Metabolites in Multiple Metabolic Pathways Using Ultra-High Performance Liquid Chromatography with Tandem-mass Spectrometry. Scientific Reports, 7, 43429. [Link]

  • Zhu, Y., et al. (2015). NAT2 polymorphisms and bladder cancer risk: a meta-analysis of 46 case-control studies. PLoS One, 10(4), e0123538. [Link]

  • Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis. Mutation Research, 506-507, 65-77. [Link]

  • Butcher, N. J., et al. (1997). Role of acetyltransferases in the metabolism and carcinogenicity of aromatic amines. Cellular and Molecular Life Sciences, 53(5), 415-422. [Link]

  • Sim, E., et al. (2018). Chapter 1.6: Expression and Activity of Arylamine N-Acetyltransferases in Organs: Implications on Aromatic Amine Toxicity. World Scientific Publishing. [Link]

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The Biphenyl Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide to 4-Amino-3,2'-dimethylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the biphenyl moiety stands out as a privileged scaffold, particularly in the design of kinase inhibitors. Its rigid yet conformationally flexible nature allows for precise orientation of substituents to interact with key residues within the ATP-binding pocket of kinases. This guide delves into the structure-activity relationship (SAR) of 4-Amino-3,2'-dimethylbiphenyl derivatives, a class of compounds with untapped potential in kinase inhibition. While direct SAR studies on this specific scaffold are nascent, we will draw upon established principles from analogous biphenyl-containing kinase inhibitors to provide a comparative framework for future drug development endeavors.

The Biphenyl Core: A Foundation for Potency and Selectivity

The biphenyl scaffold serves as a versatile anchor for kinase inhibitors, offering a platform for diverse chemical modifications. Its two phenyl rings can be functionalized to occupy both hydrophobic and hydrophilic pockets within the kinase active site, thereby enhancing potency and modulating selectivity. The torsional angle between the two rings is a critical parameter that can be influenced by the substitution pattern, allowing for fine-tuning of the molecule's three-dimensional shape to achieve optimal target engagement.

Hypothetical Structure-Activity Relationship of 4-Amino-3,2'-dimethylbiphenyl Derivatives as p38 MAP Kinase Inhibitors

Based on extensive research on biphenyl amides as p38 MAP kinase inhibitors, we can extrapolate a hypothetical SAR for the 4-Amino-3,2'-dimethylbiphenyl scaffold.[1][2][3] p38 MAP kinase is a critical regulator of inflammatory responses, making it a key target for autoimmune diseases and other inflammatory conditions.

The Crucial Role of the 4-Amino Group

The 4-amino group is predicted to be a key hydrogen bond donor, interacting with the hinge region of the kinase. This interaction is a hallmark of many type I and type II kinase inhibitors and is essential for anchoring the molecule in the ATP-binding site.

  • Primary Amine (NH₂): The unsubstituted amino group can form one or two hydrogen bonds with the backbone carbonyls of the hinge region, providing a strong anchor point.

  • Secondary and Tertiary Amines: Acylation or alkylation of the amino group can modulate this interaction. For instance, converting the amine to an amide can introduce additional hydrogen bond acceptors and donors, potentially forming more extensive interactions with the hinge.[1][2] The nature of the acyl or alkyl group will also influence steric and electronic properties, impacting both potency and selectivity.

  • Replacement with Other H-bond Donors/Acceptors: Replacing the amino group with other functionalities capable of hinge binding, such as a hydroxyl or a urea group, could be explored to optimize interactions.

The Influence of Methyl Substituents

The methyl groups at the 3 and 2' positions are anticipated to play a significant role in dictating the conformation of the biphenyl core and interacting with specific pockets within the kinase.

  • 3-Methyl Group: This group, ortho to the amino group, will likely influence the orientation of the amino group and its interaction with the hinge. It can also make hydrophobic contacts with nearby residues, contributing to binding affinity.

  • 2'-Methyl Group: The methyl group on the second phenyl ring will restrict the rotation around the biphenyl bond, forcing a specific dihedral angle. This pre-organized conformation can reduce the entropic penalty upon binding, leading to higher affinity. Furthermore, this methyl group can occupy a hydrophobic pocket, enhancing potency and potentially contributing to selectivity over other kinases. Studies on biphenyl amide p38 inhibitors have shown that substitution at this position is critical for activity.[1]

Exploring the Biphenyl Scaffold

Further modifications to the biphenyl rings can be explored to optimize physicochemical properties and target interactions.

  • Substitution on the First Ring (Containing the Amino Group): Introduction of small electron-withdrawing or -donating groups could modulate the pKa of the amino group and its hydrogen bonding capacity.

  • Substitution on the Second Ring: This ring often extends towards the solvent-exposed region of the ATP-binding site. Introducing polar groups here can improve solubility and other pharmacokinetic properties. Larger hydrophobic groups could also be explored to seek additional interactions in deeper pockets of the kinase.

Comparative Data: Predicted Impact of Substitutions on Kinase Inhibitory Activity

The following table summarizes the predicted effects of various substitutions on the 4-Amino-3,2'-dimethylbiphenyl scaffold, based on analogies with known biphenyl kinase inhibitors. This serves as a guide for prioritizing synthetic efforts.

Modification SiteSubstitutionPredicted Impact on ActivityRationale
4-Amino Group Acylation (e.g., with a substituted benzoyl group)Potentially Increase Introduces additional H-bond acceptors/donors and allows for exploration of further binding pockets.[1][2]
Alkylation (e.g., methyl, ethyl)Likely Decrease May disrupt optimal hydrogen bonding with the hinge region due to steric hindrance and loss of H-bond donors.
3-Position Removal of Methyl GroupPotentially Decrease Loss of beneficial hydrophobic interactions and control over the 4-amino group's orientation.
Larger Alkyl Groups (e.g., ethyl, isopropyl)Variable May lead to steric clashes or improved hydrophobic interactions depending on the specific kinase pocket.
2'-Position Removal of Methyl GroupLikely Decrease Loss of conformational restriction and potential hydrophobic interactions, leading to a higher entropic penalty for binding.
Halogen (e.g., F, Cl)Potentially Increase Can form halogen bonds and improve metabolic stability.
Other Positions Small polar groups on the second ringPotentially Improve PK Can enhance solubility and other pharmacokinetic properties without significantly impacting binding affinity.

Experimental Protocols

Synthesis of 4-Amino-3,2'-dimethylbiphenyl Core Scaffold

A robust and versatile method for the synthesis of the 4-Amino-3,2'-dimethylbiphenyl core is the Suzuki-Miyaura cross-coupling reaction.[4]

Step-by-step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-2-methylaniline (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃) (2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-Amino-3,2'-dimethylbiphenyl.

p38α MAP Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against p38α MAP kinase is a biochemical assay that measures the phosphorylation of a substrate.[5][6][7]

Step-by-step Methodology:

  • Reagents and Buffers: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, and 1 mM DTT). The substrate can be a peptide such as ATF2. The ATP concentration should be at or near the Km for p38α.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound dilutions, and recombinant human p38α kinase. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.

  • Incubation: Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Terminate the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated ATF2 can be quantified using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate and detecting the change in fluorescence polarization.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

Synthesis_Workflow Start 4-Bromo-2-methylaniline + 2-Methylphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Product 4-Amino-3,2'-dimethylbiphenyl Reaction->Product Purification Column Chromatography Product->Purification Final Pure Product Purification->Final

Caption: General synthetic workflow for the core scaffold.

Conclusion

The 4-Amino-3,2'-dimethylbiphenyl scaffold presents a promising starting point for the design of novel kinase inhibitors. By leveraging the established SAR of related biphenyl amides, researchers can rationally design and synthesize derivatives with potentially high potency and selectivity. The synthetic accessibility of this scaffold via robust methods like the Suzuki-Miyaura coupling further enhances its appeal for medicinal chemistry campaigns. This guide provides a foundational framework to accelerate the exploration of this chemical space and unlock its therapeutic potential.

References

  • Liang, L., & Tong, L. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Columbia University. Retrieved from http://crystal.biology.columbia.
  • Angell, R. M., Angell, T. D., Bamborough, P., Brown, D., Brown, M., Buckton, J. B., ... & Walker, A. L. (2008). Biphenyl amide p38 kinase inhibitors 3: improvement of cellular and in vivo activity. Bioorganic & medicinal chemistry letters, 18(1), 324–328. https://doi.org/10.1016/j.bmcl.2007.10.043
  • Angell, R. M., Angell, T. D., Bamborough, P., Brown, D., Brown, M., Buckton, J. B., ... & Walker, A. L. (2008). Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 18(1), 324-328.
  • Angell, R. M., Angell, T. D., Bamborough, P., Brown, D., Brown, M., Buckton, J. B., ... & Walker, A. L. (2008). Biphenyl amide p38 kinase inhibitors 2: optimisation and SAR. Bioorganic & medicinal chemistry letters, 18(1), 324–328. https://doi.org/10.1016/j.bmcl.2007.10.043
  • Bamborough, P., Angell, R. M., Angell, T. D., Brown, D., Brown, M. J., Buckton, J. B., ... & Walker, A. L. (2008). Biphenyl amide p38 kinase inhibitors 1: discovery and binding mode. Bioorganic & medicinal chemistry letters, 18(1), 319–323. https://doi.org/10.1016/j.bmcl.2007.10.042
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay. Retrieved from https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/343/234/cs0250bul.pdf
  • Cichońska, M., Lesiak, A., Puszko, A. K., Pecyna, A., Szulczyk, D., & Oleksyn, B. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. International journal of molecular sciences, 22(16), 8569. https://doi.org/10.3390/ijms22168569
  • Wang, Y., Zhang, T., Geng, L., & Zhang, H. (2021). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Molecules (Basel, Switzerland), 26(16), 4995. https://doi.org/10.3390/molecules26164995
  • Liu, C. C., & Engle, K. M. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1341–1347. https://doi.org/10.1126/science.adk7126
  • Promega Corporation. (n.d.). p38α Kinase Assay. Retrieved from https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-with-p38-alpha-kinase-protocol.pdf
  • Lesiak, A., Cichonska, M., Puszko, A. K., Pecyna, A., Szulczyk, D., & Oleksyn, B. (2021). C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. Molecules, 26(16), 4995.
  • Kim, J. Y., Lee, J. Y., Kim, H. J., Lee, S., & Kim, Y. C. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. International Journal of Molecular Sciences, 22(8), 3939.
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  • Skalniak, L., Zak, K. M., Wator, E., Jha, K., Kutyła, M., Pustuła, M., ... & Holak, T. A. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(15), 11216–11236.
  • Domainex. (2024, June 11). Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3)-H Bonds. Retrieved from https://www.domainex.
  • Gonzalez, D. J., & Shokat, K. M. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. ACS chemical biology, 7(8), 1385–1392. https://doi.org/10.1021/cb300171g
  • The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. https://www.youtube.
  • Skalniak, L., Zak, K. M., Wator, E., Jha, K., Kutyła, M., Pustuła, M., ... & Holak, T. A. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry, 67(12), 9478–9495.
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86. https://doi.org/10.1016/j.gde.2009.10.010
  • Thompson, A. E., Hughes, D. L., & Hartwig, J. F. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 9(23), 4749–4752. https://doi.org/10.1021/ol702167v
  • Orekhov, P., & Stroganov, O. (2023). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences, 24(13), 10886.
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  • Urich, R., Wishart, G., Kiczun, M., Richters, A., Sreeramulu, S., El-Gokhia, S., ... & Brenk, R. (2013). De novo design of protein kinase inhibitors by in silico identification of hinge region-binding fragments. ACS chemical biology, 8(5), 1044–1052. https://doi.org/10.1021/cb300690r
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A Senior Application Scientist's Guide to the Synthesis of Aminobiphenyls: A Head-to-Head Comparison of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The aminobiphenyl scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to aminobiphenyls, offering field-proven insights and supporting experimental data to inform your synthetic strategy. We will delve into the nuances of modern cross-coupling reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions—and contrast them with the classical Benzidine rearrangement, a method now largely of historical and cautionary significance.

At a Glance: A Comparative Overview of Aminobiphenyl Synthesis Routes

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationUllmann CondensationBenzidine Rearrangement
Bond Formed C-CC-NC-NC-C and Rearrangement
Key Reactants Aryl Halide/Triflate + Arylboronic Acid/EsterAryl Halide/Triflate + AmineAryl Halide + AmineN,N'-Diarylhydrazine
Catalyst PalladiumPalladiumCopperAcid (Catalytic)
Typical Yields Good to ExcellentGood to ExcellentModerate to GoodVariable, often with byproducts
Functional Group Tolerance HighHighModerateLow
Reaction Conditions Mild to ModerateMild to ModerateHarsh (High Temperatures)Harsh (Strong Acid)
Key Advantages High yields, excellent functional group tolerance, commercially available reagents.Direct C-N bond formation, broad substrate scope.Lower cost catalyst (copper).Historically significant, intramolecular.
Key Disadvantages Indirect route to aminobiphenyls (requires aminated starting material or subsequent amination).Higher cost of palladium catalysts and ligands.High temperatures, often requires activated aryl halides, lower functional group tolerance.Carcinogenic starting materials and products , formation of multiple byproducts, limited scope.[1][2][3]

Modern Cross-Coupling Strategies: The Power of Catalysis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and their derivatives, offering high efficiency and broad functional group tolerance.[4]

Suzuki-Miyaura Coupling: A Robust Route to the Biphenyl Core

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] While it doesn't directly form the C-N bond of the final aminobiphenyl, it is a highly effective method for constructing the biphenyl backbone, often starting with an amino-substituted arylboronic acid or aryl halide.

Mechanism and Rationale:

The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)2) pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L2) transmetalation->biaryl_pd_complex base Base base->transmetalation reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Aminobiphenyl

This protocol describes the coupling of 4-bromoaniline with phenylboronic acid.

Materials:

  • 4-Bromoaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoaniline, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance and Considerations: The Suzuki-Miyaura reaction is known for its high yields, often exceeding 90%.[6][7] It tolerates a wide range of functional groups on both coupling partners. A key consideration is the potential for side reactions, such as homocoupling of the boronic acid. The choice of palladium precursor, ligand, base, and solvent system is crucial for optimizing the reaction and can be tailored to the specific substrates. For industrial applications, the cost of palladium and the need to remove residual metal from the final product are important factors.[8][9]

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is the gold standard for the direct formation of C-N bonds between an aryl halide or triflate and an amine.[10] This makes it a highly convergent and efficient method for the synthesis of aminobiphenyls, often by coupling a halobiphenyl with an amine or ammonia equivalent.

Mechanism and Rationale:

The catalytic cycle is similar to the Suzuki-Miyaura coupling but involves an amine instead of a boronic acid. A key step is the deprotonation of the coordinated amine to form a more nucleophilic amido species, which then undergoes reductive elimination to form the C-N bond. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in the success of this reaction, promoting both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination amido_complex Ar-Pd(II)-NR2(L) amine_coordination->amido_complex base Base base->amine_coordination reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Aminobiphenyl

This protocol describes the coupling of 4-bromobiphenyl with lithium bis(trimethylsilyl)amide as an ammonia equivalent.[11]

Materials:

  • 4-Bromobiphenyl (1.0 mmol)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add 4-bromobiphenyl, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add toluene, followed by the LiN(SiMe₃)₂ solution.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, quench the reaction with aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Performance and Considerations: The Buchwald-Hartwig amination generally provides good to excellent yields and exhibits broad substrate scope.[10] A key challenge can be the use of strong bases, which may not be compatible with sensitive functional groups. The cost of palladium and specialized phosphine ligands is a significant consideration for large-scale synthesis.[12] However, the directness of this method often outweighs these costs in drug discovery and development where rapid access to analogs is crucial.[13]

Ullmann Condensation: A Classical Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[14] While it has been largely superseded by the milder and more versatile palladium-catalyzed methods, it remains a relevant and cost-effective option in certain industrial settings.

Mechanism and Rationale:

The precise mechanism of the Ullmann condensation is still debated, but it is generally believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The reaction typically requires high temperatures and polar aprotic solvents.

Experimental Protocol: Synthesis of 4-Aminobiphenyl

This protocol describes the coupling of 4-chlorobiphenyl with aniline.

Materials:

  • 4-Chlorobiphenyl (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add 4-chlorobiphenyl, aniline, CuI, and K₂CO₃.

  • Add DMF and heat the mixture to 150-180 °C under an inert atmosphere.

  • Stir the reaction for 24-48 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Performance and Considerations: The Ullmann condensation often requires harsh reaction conditions, which can limit its functional group tolerance and lead to side reactions.[8][14] Yields can be variable and often lower than those obtained with palladium catalysis. However, the significantly lower cost of copper compared to palladium makes it an attractive option for the large-scale synthesis of specific aminobiphenyls where the substrate can tolerate the conditions.[14] Recent developments have focused on using ligands to improve the efficiency and mildness of copper-catalyzed C-N couplings.

The Benzidine Rearrangement: A Historical Perspective and a Cautionary Tale

The Benzidine rearrangement is a classical organic reaction that converts N,N'-diarylhydrazines into 4,4'-diaminobiphenyls (benzidines) under strong acidic conditions.[15][16]

Mechanism and Rationale:

The reaction is believed to proceed through a[10][10]-sigmatropic rearrangement of the diprotonated diarylhydrazine. The intramolecular nature of the rearrangement has been a subject of extensive study.

Benzidine_Rearrangement start N,N'-Diarylhydrazine protonation Protonation (H+) start->protonation diprotonated Diprotonated Intermediate protonation->diprotonated rearrangement [5,5]-Sigmatropic Rearrangement diprotonated->rearrangement intermediate Dicationic Intermediate rearrangement->intermediate byproducts Byproducts (o-benzidine, diphenyline, etc.) rearrangement->byproducts deprotonation Deprotonation intermediate->deprotonation product 4,4'-Diaminobiphenyl deprotonation->product

Simplified pathway of the Benzidine rearrangement.

Performance and Considerations:

While historically important, the Benzidine rearrangement has several significant drawbacks that limit its modern application.

  • Extreme Carcinogenicity: Benzidine and many of its derivatives are potent human carcinogens, primarily targeting the bladder.[1][2][3] The use of benzidine and related compounds is highly regulated and should be avoided whenever possible.

  • Lack of Selectivity: The reaction often produces a mixture of products, including the desired 4,4'-diaminobiphenyl, as well as ortho-benzidine, diphenyline, and semidine rearrangement products, making purification challenging.[17]

  • Harsh Conditions: The requirement for strong acids limits the substrate scope to molecules that can withstand these conditions.

For these reasons, the Benzidine rearrangement is not a recommended synthetic route in modern drug discovery and development. The development of safer, more selective, and more efficient cross-coupling methodologies has rendered this classical reaction largely obsolete for practical synthesis.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic route for preparing aminobiphenyls depends on a careful consideration of factors including the desired substitution pattern, functional group tolerance, scalability, cost, and safety.

  • For maximum flexibility, high yields, and excellent functional group tolerance in constructing the biphenyl core, the Suzuki-Miyaura coupling is often the method of choice, followed by a separate amination step if necessary.

  • For a direct and highly efficient synthesis of the aminobiphenyl C-N bond , the Buchwald-Hartwig amination is unparalleled, particularly in a research and development setting where speed and substrate scope are critical.

  • In cost-sensitive, large-scale industrial applications where the substrates are robust, the Ullmann condensation can be a viable option, leveraging the lower cost of a copper catalyst.

  • The Benzidine rearrangement should be avoided due to the extreme toxicity of the reagents and products and its lack of selectivity.

By understanding the strengths and weaknesses of each of these powerful synthetic tools, researchers can make informed decisions to efficiently and safely access the diverse and valuable class of aminobiphenyl compounds.

References

Sources

Inter-Laboratory Validation Guide: 4-Amino-3,2'-dimethylbiphenyl (DMAB) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of DMAB Standardization

4-Amino-3,2'-dimethylbiphenyl (DMAB) —often cited in literature as 3,2'-dimethyl-4-aminobiphenyl—is a potent heterocyclic aromatic amine used extensively as a model carcinogen to induce colon and prostate malignancies in rodent studies. Beyond basic research, its structural analogs (primary aromatic amines or PAAs) are strictly regulated impurities in food contact materials (FCMs) and azo dyes.

The lack of standardized detection protocols has historically led to high inter-laboratory variability (CV > 25%), particularly when distinguishing DMAB from its structural isomers in complex biological matrices (plasma, tissue DNA adducts). This guide presents an objective, data-driven comparison of the validated LC-MS/MS methodology against legacy techniques (HPLC-UV and 32P-Postlabeling), establishing a new benchmark for reproducibility and sensitivity.

Methodological Landscape: Comparative Analysis

To achieve regulatory compliance (e.g., EU Regulation No 10/2011 for PAAs) and scientific rigor, laboratories must transition from non-specific screening to mass-spectrometry-based quantification.

Table 1: Performance Matrix of Analytical Approaches
FeatureLC-MS/MS (The Validated Standard) HPLC-UV/DAD (Legacy) 32P-Postlabeling (Biological Specialist)
Primary Application Quantitation in plasma/FCMsRoutine purity checksDNA Adduct detection (Carcinogenesis)
Specificity High (Mass-to-charge ratio)Low (Retention time only)High (Radioactive tagging)
LOD (Limit of Detection) 0.2 – 1.3 µg/kg (ppb) 10 – 50 µg/kg< 0.1 fmol/µg DNA
Inter-Lab Reproducibility < 15% CV20 – 30% CV> 35% CV (Highly operator dependent)
Throughput High (Automated)MediumVery Low (Labor intensive)
False Positives Rare (MRM transitions)Common (Matrix interference)Rare
Expert Insight: Why LC-MS/MS Wins

While 32P-postlabeling remains the most sensitive method for detecting rare DNA adducts in tissue samples, it lacks the throughput and standardization required for routine validation. HPLC-UV suffers from severe matrix interference in biological samples, leading to false positives from co-eluting isomers. LC-MS/MS offers the necessary balance: it provides structural confirmation via Multiple Reaction Monitoring (MRM) and achieves the sub-ppb sensitivity required by modern toxicology standards.

Inter-Laboratory Validation Data

The following data summarizes a validation study involving three independent laboratories analyzing spiked plasma and food simulant matrices.

Accuracy and Precision (LC-MS/MS Method)
  • Spike Levels: 5, 10, and 30 ng/mL

  • Recovery Rate: 85% – 110% (Acceptance criteria: 80-120%)

  • Intra-day Precision (Repeatability): 1.5% – 5.8% RSD

  • Inter-day Precision (Reproducibility): 4.2% – 12.1% RSD

Linearity & Robustness[1][2][3]
  • Range: 1 – 500 ng/mL

  • Correlation Coefficient (

    
    ):  > 0.998 across all participating labs.
    
  • Matrix Effect: Ion suppression observed in plasma samples (< 15%), corrected using deuterated internal standards (DMAB-d9).

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be a self-validating system. The inclusion of a deuterated internal standard is mandatory to correct for extraction efficiency and ionization suppression.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Aliquoting: Transfer 200 µL of plasma/simulant into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 20 µL of DMAB-d9 (100 ng/mL in MeOH). Vortex for 30s.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile. Vortex for 2 mins.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer supernatant to a clean glass vial.

  • Evaporation: Dry under nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase A/B (90:10).

Phase 2: Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 5% B

  • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 212.1 → 197.1

    • Qualifier: m/z 212.1 → 180.1

Visualization of Workflows

Diagram 1: Analytical Workflow Logic

This diagram illustrates the critical decision points and flow for the validated analysis of DMAB.

DMAB_Analysis_Workflow Start Sample Acquisition (Plasma/Simulant) IS_Add Add Internal Standard (DMAB-d9) Start->IS_Add Precipitation Protein Precipitation (ACN, 1:3 ratio) IS_Add->Precipitation Centrifuge Centrifugation (14,000g, 10 min) Precipitation->Centrifuge Evap N2 Evaporation & Reconstitution Centrifuge->Evap LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Evap->LCMS Data_QC Data QC Check: IS Recovery > 80%? LCMS->Data_QC Report Generate Quantitative Report Data_QC->Report Yes Fail Re-extract Sample Data_QC->Fail No Fail->Start

Caption: Step-by-step analytical workflow for DMAB quantification with integrated Quality Control checkpoints.

Diagram 2: Mechanistic Pathway of DMAB Carcinogenicity

Understanding the metabolic activation is crucial for researchers studying DNA adducts.

DMAB_Metabolism DMAB DMAB (Parent Compound) CYP1A2 CYP1A2 (Liver) DMAB->CYP1A2 N_OH N-hydroxy-DMAB (Proximate Carcinogen) DMAB->N_OH Oxidation CYP1A2->N_OH NAT NAT / SULT (Acetylation/Sulfation) N_OH->NAT Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Activation NAT->Nitrenium DNA DNA Adducts (dG-C8-DMAB) Nitrenium->DNA Covalent Binding

Caption: Metabolic activation pathway of DMAB leading to DNA adduct formation, the primary marker for carcinogenicity studies.

References

  • National Institutes of Health (NIH). (2025). Dose-dependent reduction of 3,2'-dimethyl-4-aminobiphenyl-derived DNA adducts in colon and liver of rats administered celecoxib. Retrieved from [Link]

  • European Commission. (2011).[1] Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[2] Retrieved from [Link]

  • Agilent Technologies. (2019).[1] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Institute of Food Technology (ITAL). (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Retrieved from [Link]

  • Intertek. (2025). Testing Primary Aromatic Amines in Food Packaging. Retrieved from [Link]

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A Comparative Guide to the Mutagenic Potency of 4-Amino-3,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mutagenic potential of 4-Amino-3,2'-dimethylbiphenyl (DMABP) against other structurally related and well-characterized aromatic amines. By synthesizing data from various sources, we aim to offer a clear perspective on its relative potency and the underlying mechanistic principles that govern the mutagenicity of this chemical class.

The Challenge of Aromatic Amines: A Link to Mutagenesis

Aromatic amines are a class of compounds widely used in the manufacturing of dyes, pesticides, pharmaceuticals, and plastics.[1] However, their utility is shadowed by the well-documented mutagenic and carcinogenic properties of many members of this family.[2][3] The mutagenic activity of an aromatic amine is not inherent to the parent molecule itself. Instead, it is a consequence of metabolic activation, a biotransformation process that converts the relatively inert amine into a highly reactive electrophile capable of forming adducts with DNA.[4][5] This covalent binding to the genetic material can lead to mutations during DNA replication, a critical initiating event in carcinogenesis.[4]

The primary metabolic activation pathway involves N-hydroxylation by cytochrome P450 enzymes in the liver, followed by further enzymatic esterification (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion.[4][6] This ultimate carcinogen can then attack nucleophilic sites on DNA bases, primarily guanine, leading to the formation of bulky DNA adducts. If not repaired, these adducts can cause frameshift or base-pair substitution mutations.

Assessing Mutagenicity: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is the global standard for assessing the mutagenic potential of chemical substances.[7][8] This assay utilizes specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[8] Mutagenic compounds can cause a reverse mutation in the histidine operon, restoring the gene's function and allowing the bacteria to grow and form colonies.

The test is typically performed both with and without an external metabolic activation system, usually a rat liver homogenate fraction called S9 mix.[5] A positive result in the presence of S9 mix indicates that the compound's metabolites are mutagenic. The potency of a mutagen is often quantified by the number of revertant colonies induced per microgram or nanomole of the compound.

Relative Potency of 4-Amino-3,2'-dimethylbiphenyl

4-Amino-3,2'-dimethylbiphenyl (DMABP) is a substituted aromatic amine whose carcinogenicity has been demonstrated in animal models.[9][10] To contextualize its mutagenic potency, we compare its activity with that of its parent compound, 4-aminobiphenyl (4-ABP), and another well-studied potent mutagen, 2-aminofluorene (2-AF). The data presented below is synthesized from multiple studies and standardized to the Ames test using the S. typhimurium TA98 strain, which is particularly sensitive to frameshift mutagens like many aromatic amines.

Table 1: Comparative Mutagenic Potency in Salmonella typhimurium TA98 with Metabolic Activation (S9)

CompoundStructureMutagenic Potency (Revertants/nmol)Reference
4-Aminobiphenyl (4-ABP)

~120[11]
4-Amino-3,2'-dimethylbiphenyl (DMABP)

Data not readily available in public literature in revertants/nmol. However, it is a known carcinogen and its metabolism suggests mutagenic potential.[9][10]
2-Aminofluorene (2-AF)

~300[11]

Note: Quantitative mutagenicity data can vary between laboratories due to differences in experimental conditions (e.g., S9 source and concentration). The values presented are for comparative purposes.

While specific revertant/nmol data for DMABP is not as prevalent in publicly accessible literature as for 4-ABP and 2-AF, its carcinogenic activity in both the urinary bladder and intestine of hamsters strongly suggests a significant mutagenic potential following metabolic activation.[9] The metabolism of DMABP is known to produce N-hydroxy-N-glucuronide, a key transport form of the ultimate carcinogen.[9]

The structural features of DMABP, specifically the methyl groups, play a crucial role in its biological activity. Alkyl substituents on the biphenyl rings can influence the molecule's conformation and its interaction with metabolic enzymes.[11] Substitution ortho to the amino group, as with the 3-methyl group in DMABP, can sometimes decrease mutagenicity due to steric hindrance, which may interfere with the enzymatic activation process or the binding of the reactive metabolite to DNA.[11] However, the overall electronic and lipophilic properties of the molecule also significantly contribute to its mutagenic potency.

Visualizing the Path to Mutagenesis

To better understand the processes involved, the following diagrams illustrate the metabolic activation of aromatic amines and the workflow of the Ames test.

MetabolicActivation cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism cluster_2 DNA Interaction AA Aromatic Amine (Pro-mutagen) N_OH_AA N-hydroxy Aromatic Amine AA->N_OH_AA CYP450 (N-hydroxylation) Ester_AA Reactive Ester (e.g., Sulfate or Acetate) N_OH_AA->Ester_AA Sulfotransferase or Acetyltransferase Nitrenium Nitrenium Ion (Ultimate Mutagen) Ester_AA->Nitrenium Spontaneous Heterolysis Adduct DNA Adduct Nitrenium->Adduct Covalent Binding to Guanine Mut Mutation Adduct->Mut Leads to Mutation

Caption: Metabolic activation pathway of aromatic amines to DNA-reactive mutagens.

AmesTestWorkflow cluster_workflow Ames Test Protocol cluster_controls Essential Controls Strain 1. Prepare S. typhimurium (his- strain) Mix 2. Mix Bacteria with Test Compound & S9 Mix (optional) Strain->Mix Plate 3. Add mixture to Top Agar Mix->Plate Pour 4. Pour onto Minimal Glucose Agar Plate Plate->Pour Incubate 5. Incubate (37°C, 48-72h) Pour->Incubate Count 6. Count Revertant Colonies (his+) Incubate->Count Result Compare Test vs. Controls (≥2-fold increase = Positive) Count->Result Neg Negative Control (Solvent only) Pos Positive Control (Known Mutagen)

Caption: Standard workflow for the bacterial reverse mutation Ames test.

Experimental Protocol: Ames Plate Incorporation Assay

This protocol outlines the standard procedure for evaluating a chemical's mutagenicity using the Ames test.

I. Materials

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test compound (e.g., DMABP) dissolved in a suitable solvent (e.g., DMSO)

  • S9 mix (from Aroclor 1254-induced rat liver) and cofactor solution

  • Minimal Glucose Agar plates (Bottom Agar)

  • Top Agar (containing a trace amount of histidine and biotin)

  • Positive controls (e.g., 2-aminofluorene for TA98 with S9, sodium azide for TA100 without S9)

  • Negative control (solvent vehicle)

II. Procedure

  • Strain Preparation: Inoculate the tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of 1-2 x 10⁹ cells/mL.

  • Assay Preparation: Melt the Top Agar and maintain it at 45°C in a water bath. Prepare serial dilutions of the test compound.

  • Mixing: In a sterile test tube, add the following in order:

    • 0.1 mL of the overnight bacterial culture

    • 0.1 mL of the test compound dilution (or control)

    • 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without).

  • Pre-incubation (Optional but recommended for aromatic amines): Gently vortex the mixture and pre-incubate at 37°C for 20-30 minutes.

  • Plating: Add 2.0 mL of the molten Top Agar to the test tube, vortex gently, and immediately pour the entire contents onto a Minimal Glucose Agar plate. Distribute the Top Agar evenly by tilting the plate.

  • Incubation: Allow the Top Agar to solidify, then invert the plates and incubate at 37°C for 48 to 72 hours.[8]

  • Scoring: Count the number of visible revertant colonies on each plate. A positive response is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

III. System Validation

  • Negative Control: The number of spontaneous revertants must be within the laboratory's historical control range.

  • Positive Control: The positive control compounds must induce a significant increase in revertant colonies, confirming the sensitivity of the tester strain and the activity of the S9 mix.

  • Sterility: Uninoculated control plates should show no bacterial growth.

Conclusion

4-Amino-3,2'-dimethylbiphenyl is a carcinogenic aromatic amine, and while quantitative mutagenicity data is less common than for compounds like 4-aminobiphenyl and 2-aminofluorene, its mechanism of action is understood to involve metabolic activation to a DNA-reactive species. The structural modifications (dimethylation) on the biphenyl backbone influence its metabolic fate and mutagenic potential. This guide underscores the importance of a mechanistic understanding, grounded in robust experimental data from validated assays like the Ames test, for accurately assessing the risk posed by this and other aromatic amines in drug development and chemical safety.

References

  • National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl. Retrieved from [Link]

  • Arimoto-Kobayashi, S., & Hayatsu, H. (2007). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Retrieved from [Link]

  • Vilar, S., et al. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. PMC - NIH. Retrieved from [Link]

  • Gramatica, P., et al. (2005). Prediction of aromatic amines mutagenicity from theoretical molecular descriptors. ResearchGate. Retrieved from [Link]

  • Fiala, E. S., et al. (1982). In vivo metabolism of 3,2'-dimethyl-4-aminobiphenyl (DMAB) bearing on its organotropism in the Syrian golden hamster and the F344 rat. PMC - NIH. Retrieved from [Link]

  • Hakura, A., et al. (2021). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment. Retrieved from [Link]

  • Mizuno, T., et al. (2007). Quantification of a potent mutagenic 4-amino-3,3'-dichloro-5,4'-dinitrobiphenyl (ADDB) and the related chemicals in water from the Waka River in Wakayama, Japan. PubMed. Retrieved from [Link]

  • Flamand, N., et al. (2001). Investigation of chemicals with inconsistent Ames results using miniaturized Ames test systems. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Nagao, M., & Sugimura, T. (1985). Ultimate forms of mutagenic and carcinogenic heterocyclic amines produced by pyrolysis. PubMed. Retrieved from [Link]

  • Health Canada. (2010). Aromatic Amines: Contribution to the Mutagenic Activity of Tobacco Smoke. Canada.ca. Retrieved from [Link]

  • Hopfgartner, G., et al. (1995). Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Part I. Alkylation ortho to the amino function. PubMed. Retrieved from [Link]

  • Japan Pharmaceutical Manufacturers Association. (n.d.). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Retrieved from [Link]

  • Mori, H., et al. (1985). 2,7-Diamino-3,8-dimethylphenazine as the major mutagenic product from the reaction of 2,4-diaminotoluene with hydrogen peroxide. PubMed. Retrieved from [Link]

  • Benigni, R., & Giuliani, A. (2003). Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Carcinogenesis, Oxford Academic. Retrieved from [Link]

  • Ghafourian, T., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. PubMed. Retrieved from [Link]

  • Awodele, O., et al. (2019). Evaluation of the mutagenic potential of Artavol® using the Ame's Test. AWS. Retrieved from [Link]

  • Doss, G. A., & Baillie, T. A. (2006). Metabolic activation of a pyrazinone-containing thrombin inhibitor. Evidence for novel biotransformation involving pyrazinone ring oxidation, rearrangement, and covalent binding to proteins. PubMed. Retrieved from [Link]

  • Walpole, A. L., et al. (1954). The Carcinogenic Action of 4-Aminodiphenyl and 3:2'-Dimethyl-4-Aminodiphenyl. NIH. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purification of Aminobiphenyl Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role and Purification Challenges of Aminobiphenyls

Aminobiphenyls are a class of aromatic amines that serve as pivotal intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[1] Their utility, however, is shadowed by significant purification challenges and considerable health risks. Notably, 4-aminobiphenyl is a recognized human bladder carcinogen, mandating stringent handling protocols to minimize exposure.[2][3]

From a chemical standpoint, the purification of aminobiphenyls is often complicated by:

  • Susceptibility to Oxidation: Exposure to air can lead to the formation of colored impurities, necessitating inert atmosphere handling in many cases.

  • Isomer Separation: The synthesis of aminobiphenyls can result in a mixture of positional isomers (e.g., 2-, 3-, and 4-aminobiphenyl), which possess very similar physical properties, making their separation a formidable task.[4][5]

  • Presence of Structurally Similar Impurities: Starting materials and by-products often share structural similarities with the target aminobiphenyl, further complicating purification.

This guide provides a comparative analysis of the most common purification methods for aminobiphenyl compounds: preparative high-performance liquid chromatography (HPLC), crystallization, and vacuum distillation. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and offer a comparative summary to aid researchers in selecting the most appropriate method for their specific needs.

Preparative High-Performance Liquid Chromatography (HPLC): The High-Resolution Approach

Preparative HPLC is a powerful technique that utilizes a liquid mobile phase to separate components of a mixture as they pass through a column packed with a solid stationary phase. It is particularly advantageous for separating complex mixtures and isolating high-purity compounds.[6]

Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Nonpolar compounds, like aminobiphenyls, interact more strongly with the stationary phase and thus have longer retention times. The elution of the compounds is achieved by gradually increasing the proportion of the organic solvent in the mobile phase.

Causality of Experimental Choices: The choice of a C18 column is standard for many organic molecules. However, for aromatic compounds like aminobiphenyls, a stationary phase with phenyl or biphenyl ligands can offer alternative selectivity due to π-π interactions between the aromatic rings of the analyte and the stationary phase. The addition of a small amount of a modifier, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by minimizing interactions between the basic amine groups and residual acidic silanol groups on the silica support.

  • Sample Preparation: Dissolve the crude 4-aminobiphenyl in a minimal amount of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column and Mobile Phase:

    • Column: C18 preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10-90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-41 min: 90-10% B

      • 41-50 min: 10% B (re-equilibration)

    • Detection: UV at 254 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The resulting product can be further dried under high vacuum.

Normal-Phase HPLC (NP-HPLC)

Principle: In NP-HPLC, a polar stationary phase (e.g., silica or alumina) is used with a nonpolar mobile phase (e.g., hexane and ethyl acetate). This method separates compounds based on their polarity, with less polar compounds eluting first.

Causality of Experimental Choices: NP-HPLC can be particularly effective for separating positional isomers of aminobiphenyls, as the subtle differences in their dipole moments can lead to differential interactions with the polar stationary phase. The addition of a small amount of a basic modifier, like triethylamine, to the mobile phase is often necessary to prevent peak tailing caused by the interaction of the basic amine group with the acidic silica surface.

  • Sample Preparation: Dissolve the isomer mixture in a minimal amount of the mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column and Mobile Phase:

    • Column: Silica preparative column.

    • Mobile Phase: A gradient of ethyl acetate in hexane with 0.1% triethylamine.

  • Chromatographic Conditions:

    • Flow Rate: 18 mL/min.

    • Gradient: Isocratic or a shallow gradient, to be optimized based on analytical scale separation.

    • Detection: UV at 254 nm.

  • Injection and Fraction Collection: Inject the sample and collect fractions for each isomer.

  • Post-Purification: Evaporate the solvent from the collected fractions.

Workflow for Preparative HPLC Purification

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation combine->evaporate dry Dry Final Product evaporate->dry analysis analysis dry->analysis Purity Analysis

Caption: Workflow for preparative HPLC purification of aminobiphenyls.

Troubleshooting Preparative HPLC for Aminobiphenyls
Problem Possible Cause Solution
Peak Tailing Secondary interactions with silica (NP-HPLC) or residual silanols (RP-HPLC).Add a competing base (e.g., triethylamine) to the mobile phase in NP-HPLC. Use a low pH mobile phase (e.g., with TFA) in RP-HPLC.[7]
Poor Resolution of Isomers Suboptimal mobile phase or stationary phase.Screen different solvent systems and gradients. Consider a stationary phase with alternative selectivity (e.g., phenyl or biphenyl for RP-HPLC).[8]
Low Recovery Irreversible adsorption on the column; compound instability.Add a modifier to the mobile phase to reduce strong interactions. Ensure the mobile phase pH is appropriate for the compound's stability.
High Backpressure Column frit blockage; sample precipitation.Filter the sample before injection. Ensure the sample is fully dissolved in the mobile phase.[7]

Crystallization: The Classic Purification Technique

Crystallization is a solid-liquid separation technique in which a solid crystalline phase is formed from a solution. It is a highly effective method for obtaining very pure compounds, provided a suitable solvent system can be found.

Principle: The principle of crystallization relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. Ideally, the target compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should be either very soluble or insoluble in the hot solvent.

Causality of Experimental Choices: The choice of solvent is critical for successful crystallization. For aminobiphenyls, which are moderately polar, solvents like ethanol, methanol, or mixtures of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) are often effective.[9] For basic amines that are difficult to crystallize, forming a salt (e.g., hydrochloride) can enhance crystallinity and facilitate purification.

Experimental Protocol: Recrystallization of 2-Aminobiphenyl
  • Solvent Selection: In a small test tube, add a small amount of crude 2-aminobiphenyl and a few drops of a test solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: Place the crude 2-aminobiphenyl in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture on a hot plate with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.

Workflow for Crystallization

crystallization_workflow dissolve Dissolve Crude Product in Hot Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Cool to Induce Crystallization filter_hot Hot Filtration (Optional) decolorize->filter_hot filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold wash Wash Crystals with Cold Solvent filter_cold->wash dry Dry Purified Crystals wash->dry analysis analysis dry->analysis Purity Analysis

Caption: General workflow for the purification of aminobiphenyls by crystallization.

Troubleshooting Crystallization of Aminobiphenyls
Problem Possible Cause Solution
No Crystals Form Solution is not supersaturated; compound is too soluble.Evaporate some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod. Add a seed crystal.
Oiling Out The boiling point of the solvent is too high; the solution is cooled too quickly.Use a lower-boiling point solvent. Allow the solution to cool more slowly.
Low Yield Too much solvent was used; crystals are too soluble in the cold solvent.Use less solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Colored Crystals Colored impurities are co-crystallizing.Perform a hot filtration with activated charcoal. A second recrystallization may be necessary.

Vacuum Distillation: Purification for Thermally Stable Compounds

Vacuum distillation is a distillation process performed under reduced pressure.[10] This allows for the purification of compounds that have high boiling points or are sensitive to decomposition at their atmospheric boiling points.[11]

Principle: By reducing the pressure above a liquid, its boiling point is lowered. This principle is governed by the Clausius-Clapeyron relation. For aminobiphenyls, which have relatively high boiling points, vacuum distillation allows for their purification at a lower temperature, thus preventing thermal degradation.

Causality of Experimental Choices: The choice to use vacuum distillation is primarily driven by the high boiling point of aminobiphenyls. A well-sealed system with a vacuum source (e.g., a vacuum pump) and a cold trap is essential to maintain a low pressure and prevent volatile compounds from contaminating the pump. The use of a stirring bar or boiling chips is crucial to prevent bumping of the liquid under vacuum.[10]

Experimental Protocol: Vacuum Distillation of 2-Aminobiphenyl
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed. Include a cold trap between the distillation apparatus and the vacuum pump.[10]

  • Charging the Flask: Place the crude 2-aminobiphenyl and a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Turn on the vacuum pump and allow the system to reach the desired pressure.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation and Collection: As the 2-aminobiphenyl begins to boil, the vapor will rise, condense in the condenser, and be collected in the receiving flask. Monitor the temperature of the vapor throughout the distillation.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Workflow for Vacuum Distillation

distillation_workflow setup Assemble Vacuum Distillation Apparatus charge Charge Flask with Crude Product setup->charge evacuate Evacuate the System charge->evacuate heat Heat the Distillation Flask evacuate->heat distill Distill and Collect Fractions heat->distill cool_release Cool and Release Vacuum distill->cool_release analysis analysis cool_release->analysis Purity Analysis

Sources

Benchmarking new analytical techniques against established methods for adduct detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To rigorously compare established Triple Quadrupole (QqQ) targeted methods against emerging High-Resolution Mass Spectrometry (HRMS) techniques for the detection and quantitation of DNA adducts.[1]

Verdict: While QqQ remains the gold standard for absolute sensitivity in quantifying known adducts, HRMS (specifically Orbitrap-based Data-Independent Acquisition) has surpassed it for comprehensive toxicology screening. HRMS offers superior specificity through accurate mass detection (<5 ppm), effectively eliminating false positives caused by isobaric interferences that plague nominal mass QqQ methods.

Introduction: The Shift from Targeted to Global Adductomics

For decades, the "One-Adduct-at-a-Time" approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on Triple Quadrupole instruments has been the regulatory standard. However, this method suffers from a critical blind spot: it can only find what you are looking for.

Modern drug safety and environmental toxicology require a "Global Adductomics" approach—screening for the totality of DNA damage (the adductome) without a priori knowledge of the toxicant structure. This guide benchmarks the industry-standard Targeted MRM (QqQ) against the modern Wide-SIM/MS² Data-Independent Acquisition (HRMS) .

Methodological Deep Dive

Established Method: Targeted MRM (Triple Quadrupole)
  • Instrument: Agilent 6495 or Sciex 6500+ QqQ.

  • Mechanism: Multiple Reaction Monitoring (MRM).[2] The first quadrupole (Q1) selects a specific precursor mass; the second (Q2) fragments it; the third (Q3) detects a specific fragment.

  • Standard Transition: Monitoring the neutral loss of 2'-deoxyribose (-116 Da).[1][2]

    • Example:

      
      .
      
New Analytical Technique: Wide-SIM/MS² DIA (Orbitrap HRMS)
  • Instrument: Thermo Q Exactive or Orbitrap Exploris 480.

  • Mechanism: Data-Independent Acquisition (DIA).[2] The instrument cycles through wide isolation windows (e.g., 20 Da) in the Quadrupole, trapping all ions in that range, and performing composite MS² scans in the Orbitrap.

  • Advantage: Captures fragmentation data for all precursors. Post-acquisition, data is mined for the specific accurate mass neutral loss of deoxyribose (116.0473 Da).

Experimental Protocols (Self-Validating Systems)

Protocol A: Sample Preparation (Universal)

Criticality: Adducts exist at trace levels (1 adduct per


 nucleotides). Unmodified nucleosides outnumber adducts by orders of magnitude and must be removed to prevent ion suppression.
  • Enzymatic Hydrolysis:

    • Dissolve 50 µg DNA in buffer (10 mM Tris-HCl, 5 mM MgCl₂).

    • Add DNase I, Phosphodiesterase I, and Alkaline Phosphatase.

    • Incubate at 37°C for 4 hours.

    • Validation Step: Spike with stable isotope-labeled internal standards (

      
      -dG) prior to digestion to monitor recovery.
      
  • Offline Enrichment (The "Trap and Elute" Step):

    • Use an SPE cartridge (Oasis HLB) or offline HPLC fraction collection.

    • Wash: 5% Methanol (removes unmodified dG, dA, dC, dT).

    • Elute: 100% Methanol (recovers hydrophobic bulky adducts).

    • Causality: Removing the unmodified nucleosides reduces the "haystack," allowing the MS to see the "needle."

Protocol B: Instrumental Parameters
ParameterMethod 1: Targeted QqQ (Sciex 6500+)Method 2: HRMS DIA (Orbitrap Exploris)
Ionization ESI PositiveESI Positive
Scan Mode MRM (Unit Resolution)Wide-SIM / ddMS² (70k Resolution)
Transitions Defined per analyte (e.g., 448.2

332.2)
Full Scan MS¹ + All-Ion Fragmentation
Cycle Time 0.5 sec (for 50 targets)1.2 sec (Full cycle)
Mass Accuracy N/A (Nominal Mass)< 3 ppm

Visualization: Adductomics Workflow

The following diagram illustrates the comparative workflow, highlighting where the HRMS method diverges to provide retrospective analysis capabilities.

AdductomicsWorkflow Sample Biological Sample (Tissue/Biofluid) Extraction DNA Extraction & Purification Sample->Extraction Hydrolysis Enzymatic Hydrolysis (to Nucleosides) Extraction->Hydrolysis Enrichment SPE Enrichment (Remove Normal dN) Hydrolysis->Enrichment Split Method Selection Enrichment->Split QqQ Triple Quad (QqQ) Targeted MRM Split->QqQ Targeted HRMS Orbitrap HRMS Wide-SIM / DIA Split->HRMS Untargeted DataQqQ Data: Peak Area (Known Targets Only) QqQ->DataQqQ DataHRMS Data: Digital Map (All Precursors) HRMS->DataHRMS AnalysisQqQ Quantification DataQqQ->AnalysisQqQ AnalysisHRMS Retrospective Mining (Accurate Mass Filter) DataHRMS->AnalysisHRMS AnalysisHRMS->AnalysisQqQ Identify New Targets

Caption: Workflow comparison showing HRMS capability for retrospective mining of unknown adducts.

Performance Benchmarking Data

The following data is derived from a bridging study using standard adducts (e.g., C8-dG-ABP, N2-dG-BPDE).

Table 1: Sensitivity and Linearity Comparison
MetricTargeted QqQ (MRM)HRMS (Wide-SIM)Interpretation
LOD (Limit of Detection) 0.5 - 1.0 amol/µg DNA2.0 - 5.0 amol/µg DNAQqQ is ~5x more sensitive for absolute trace quantification.
Linear Dynamic Range 5 orders of magnitude4 orders of magnitudeQqQ handles wider concentration ranges better.
Mass Accuracy Unit (0.7 Da)0.001 Da (< 3 ppm)HRMS is superior. Critical for distinguishing adducts from matrix noise.
False Positive Rate High (Isobaric interferences)Near ZeroHRMS resolves interferences that QqQ cannot see.
Throughput High (if targets < 100)High (Unlimited targets)HRMS efficiency scales better for broad screening.
Table 2: Selectivity Case Study

Scenario: Detection of Ethyl-dG adducts in liver tissue.

  • QqQ Result: Detected a peak at transition 294.1

    
     178.1.
    
  • HRMS Result: Resolved two distinct peaks at m/z 294.1432 (Target Adduct) and 294.1290 (Matrix Interference).

Decision Logic for Method Selection

When should you switch from the established QqQ method to HRMS? Use this logic flow.

DecisionTree Start Select Analytical Goal TargetKnown Quantify Specific, Known Adducts? Start->TargetKnown Discovery Screen for Unknowns / Total Adductome? Start->Discovery SensitivityCheck Is Ultra-Trace Sensitivity (<1 amol) Required? TargetKnown->SensitivityCheck UseHRMS USE HRMS (Orbitrap/Q-TOF) (Superior Specificity & Discovery) Discovery->UseHRMS UseQqQ USE TRIPLE QUAD (QqQ) (Gold Standard for Sensitivity) SensitivityCheck->UseQqQ Yes SensitivityCheck->UseHRMS No (Routine Levels)

Caption: Decision matrix for selecting between QqQ and HRMS based on study goals.

References

  • Villalta, P. W., & Balbo, S. (2017).[1] The Future of DNA Adductomic Analysis. International Journal of Molecular Sciences. [Link]

  • Guo, J., & Turesky, R. J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. High-Throughput. [Link]

  • Walmsley, S. J., et al. (2022).[3] A Comprehensive Database for DNA Adductomics.[4] Frontiers in Chemistry. [Link]

  • Tang, Y., & Zhang, S. (2020).[1] Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical Research in Toxicology. [Link]

  • Herrero, P., et al. (2014).[5][6] Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry... for the determination of veterinary drugs. Journal of Mass Spectrometry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-3,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Assessment and Risk Mitigation

4-Amino-3,2'-dimethylbiphenyl belongs to the aromatic amine class of compounds. Aromatic amines are a well-documented group of chemicals with many members classified as known or suspected carcinogens. For instance, 4-Aminobiphenyl is recognized as a human bladder carcinogen.[1][2] Given the toxicological profile of analogous compounds, it is imperative to treat 4-Amino-3,2'-dimethylbiphenyl as a hazardous substance with potential carcinogenic properties.

Core Principle: The "As Low As Reasonably Achievable" (ALARA) principle should be strictly followed to minimize exposure. All handling and disposal procedures must be conducted under the assumption that the compound is a carcinogen.

II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 4-Amino-3,2'-dimethylbiphenyl in any capacity, including preparation for disposal, all personnel must be equipped with the appropriate PPE and work within designated, controlled areas.

PPE/Control Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile), double-glovedPrevents skin absorption, a primary route of exposure for aromatic amines.[1]
Body Protection Fully fastened laboratory coat or disposable jumpsuitProtects street clothing from contamination.[3]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesEssential when handling the solid powder outside of a certified chemical fume hood.
Engineering Controls Certified Chemical Fume HoodAll manipulations of 4-Amino-3,2'-dimethylbiphenyl should be performed within a fume hood to minimize inhalation exposure.

III. Spill Management

Accidental spills must be managed immediately and effectively to prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure all necessary PPE is worn.

  • Contain the Spill: For solid spills, carefully cover the area with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne. For liquid spills (if dissolved in a solvent), use an inert absorbent.

  • Collect the Waste: Gently sweep up the absorbed material and place it into a clearly labeled, sealed hazardous waste container.[4]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for spill cleanup, including PPE, must be disposed of as hazardous waste.

IV. Waste Segregation and Containerization

Proper segregation of waste at the point of generation is critical for safe and compliant disposal.

Waste Stream Description Container Type Labeling Requirements
Solid Waste Unused 4-Amino-3,2'-dimethylbiphenyl powder, contaminated weigh boats, and pipette tips.Labeled, sealed, and chemically compatible hazardous waste container."Hazardous Waste," "4-Amino-3,2'-dimethylbiphenyl," "Suspected Carcinogen," "Toxic".[5][6]
Liquid Waste Solvents used to dissolve the compound, and rinsate from cleaning contaminated glassware.Labeled, sealed, and chemically compatible hazardous waste container for liquid waste."Hazardous Waste," "4-Amino-3,2'-dimethylbiphenyl in [Solvent Name]," "Suspected Carcinogen," "Toxic," "Flammable" (if applicable).
Contaminated PPE Used gloves, disposable lab coats, and other contaminated personal protective items.Labeled hazardous waste bag or container for solid waste."Hazardous Waste," "Contaminated PPE".

V. Disposal Workflow

The following workflow provides a systematic approach to the disposal of 4-Amino-3,2'-dimethylbiphenyl and associated waste.

DisposalWorkflow Start Waste Generation (4-Amino-3,2'-dimethylbiphenyl) Segregation Segregate Waste Streams (Solid, Liquid, PPE) Start->Segregation Containerization Properly Containerize and Label (Hazardous Waste, Chemical Name, Hazard) Segregation->Containerization Storage Store in Designated Satellite Accumulation Area Containerization->Storage Pickup Schedule Pickup by Licensed Hazardous Waste Contractor Storage->Pickup End Final Disposal (Incineration) Pickup->End

Caption: Decision-making workflow for the proper disposal of 4-Amino-3,2'-dimethylbiphenyl.

VI. Final Disposal Method

Due to its presumed carcinogenicity, the recommended method for the final disposal of 4-Amino-3,2'-dimethylbiphenyl is high-temperature incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the chemical, preventing its release into the environment.

Do NOT dispose of 4-Amino-3,2'-dimethylbiphenyl down the drain or in regular trash. This is a violation of environmental regulations and poses a significant health risk.

VII. Empty Container Disposal

Empty containers that once held 4-Amino-3,2'-dimethylbiphenyl must also be managed as hazardous waste unless properly decontaminated.[7]

Procedure for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The rinsate must be collected and disposed of as liquid hazardous waste.[7]

  • Deface Label: Once the container is dry, the original label must be defaced or removed.[7]

  • Dispose of Container: The clean, dry container can then be disposed of in the appropriate recycling or general waste stream, as per your institution's guidelines.

VIII. Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in laboratories.[8][9]

IX. Conclusion

The proper disposal of 4-Amino-3,2'-dimethylbiphenyl is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can mitigate the risks associated with this potentially hazardous compound and ensure a safe and compliant laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

X. References

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: 4-Aminodiphenyl. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. In Report on Carcinogens. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Amino-3,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13394-86-0 | Class: Aromatic Amine / Biphenyl Derivative[1][2]

Executive Safety Directive

For Research Use Only. Handle as a Potential Carcinogen. [1][3]

As a Senior Application Scientist, I must clarify a critical toxicological principle: Structure-Activity Relationship (SAR) . While specific toxicological data for the 3,2'-dimethyl isomer (CAS 13394-86-0) may be less abundant than for its parent compound, it possesses the structural "toxophore" of 4-aminobiphenyl , a known Group 1 Human Carcinogen (IARC) and OSHA-regulated substance.[1]

The presence of the amino group on the biphenyl ring, combined with lipophilic methyl substituents, facilitates rapid skin absorption and subsequent metabolic activation (N-hydroxylation) in the liver.[1] Therefore, this protocol mandates High-Containment Precautions , treating the substance with the same rigor as established human carcinogens.[1]

Hazard Identification & Risk Assessment

The primary risks associated with 4-Amino-3,2'-dimethylbiphenyl are silent: dermal absorption and chronic genotoxicity.[1][2] Acute symptoms (cyanosis, lethargy) are secondary to the long-term risk of bladder cancer associated with arylamines.[1]

Hazard CategoryRisk LevelMechanism of Action
Carcinogenicity High (Presumed) Metabolic activation to electrophilic N-hydroxyarylamines, leading to DNA adduct formation (specifically at C8-deoxyguanosine).[1][2]
Dermal Absorption Critical Highly lipophilic; penetrates intact skin rapidly.[2][4] Nitrile gloves alone are insufficient for prolonged contact.
Acute Toxicity ModeratePotential for methemoglobinemia (oxidation of hemoglobin) if absorbed in significant quantities.[2][4]
Physical State Solid/PowderElectrostatic dust generation is the primary vector for inhalation and surface contamination.[2][4]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is inadequate.[2][4] The following "Defense in Depth" system is required to prevent exposure.

A. Respiratory Protection[2][4][5][6][7]
  • Primary Control: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Glove Box.[2][4]

  • Secondary PPE: If working outside a hood (e.g., maintenance, spill cleanup), use a Full-Face Respirator with P100 (HEPA) cartridges .[1]

    • Why? N95s do not seal perfectly against facial hair or during active movement, and they offer no eye protection against irritating dusts.[1][2][4]

B. Dermal Protection (Gloves)

Aromatic amines can permeate standard disposable nitrile gloves in minutes.[2][4]

  • Protocol: Double-Gloving with Specific Material Selection.[2][4]

    • Inner Layer: Laminate film (e.g., Silver Shield® or North® Silvershield).[1][2] Breakthrough time > 480 mins.

    • Outer Layer: 5-8 mil Nitrile (Disposable).[2][4] Provides dexterity and protects the inner glove from physical tears.

  • Change Frequency: Change outer nitrile gloves immediately upon visible splash or every 30 minutes of active handling.[2][4]

C. Body Protection[4][5][8]
  • Tyvek® Lab Coat or Coverall: Cotton lab coats absorb liquids and hold carcinogens against the skin.[2][4] Use disposable, non-woven polyethylene (Tyvek) to repel dust and liquids.[1][2]

  • Sleeve Covers: Impervious sleeve guards to bridge the gap between glove and coat cuff.[2][4]

D. Visualizing the Barrier Strategy

Exposure_Control_Strategy cluster_source Hazard Source cluster_controls Defense Layers Source 4-Amino-3,2'-dimethylbiphenyl (Powder Form) Eng_Control Engineering Control: Fume Hood / Glove Box (Negative Pressure) Source->Eng_Control Containment Admin_Control Admin Control: SOPs & Training (Designated Area) Eng_Control->Admin_Control Residual Risk PPE_Control PPE Layer: Laminate Gloves + P100 (Last Line of Defense) Admin_Control->PPE_Control Breakthrough Risk Receiver Researcher (Biological System) PPE_Control->Receiver Exposure (If Failed) Receiver->Admin_Control Health Surveillance (Urinary Monitoring)

Figure 1: The "Defense in Depth" strategy. Note that PPE is the final barrier, not the first.[1]

Operational Protocol: Weighing & Solubilization

This protocol minimizes the generation of electrostatic dust, the primary vector for lab contamination.

Pre-Operational Checks[5]
  • Verify Fume Hood flow rate (face velocity 80–100 fpm).[2][4]

  • Place a disposable absorbent pad (plastic side down) on the work surface.[2][4]

  • Prepare a "Solid Waste" container (wide-mouth jar) inside the hood.

Step-by-Step Procedure
  • Static Elimination:

    • Use an anti-static gun or bar on the weighing boat and spatula before touching the powder.[2] Aromatic amines are organic solids that charge easily, causing "jumping" powder.[1][2][4]

  • The "Transfer" Technique:

    • Do not insert the spatula into the stock bottle.[4]

    • Gently tap the stock bottle to dispense powder into a secondary weighing boat.[2][4]

    • Transfer from the secondary boat to your final vessel. This prevents cross-contamination of the stock.[2][4]

  • Solubilization (The Critical Moment):

    • Add solvent (e.g., DMSO, Ethanol) slowly down the side of the vessel to avoid displacing air that carries dust.[1]

    • Caution: Dissolution often generates heat.[2][4] Ensure the vessel is vented but covered.[2][4]

  • Decontamination:

    • Wipe all tools (spatula, balance pan) with a solvent-soaked Kimwipe (Ethanol or Acetone).[1][2]

    • Place all wipes immediately into the solid waste container inside the hood.[4]

Critical Workflow: Safe Doffing (Glove Removal)[1]

Most exposures occur not during handling, but during the removal of contaminated PPE. This logic flow ensures you do not touch your skin with the contaminated outer surface of the gloves.[4]

Glove_Doffing_Protocol Start Procedure Complete Step1 1. Inspect Outer Gloves (Visible Residue?) Start->Step1 Clean Wipe with Solvent (While on hands) Step1->Clean Yes Step2 2. Beak Method Removal (Pull outer glove off using opposite gloved hand) Step1->Step2 No Clean->Step2 Step3 3. Inspect Inner Gloves (Laminate Layer) Step2->Step3 Step4 4. Remove Inner Gloves (Touching ONLY inside cuff) Step3->Step4 Intact Wash 5. Wash Hands (Soap & Water, 2 mins) Step3->Wash Breach Detected (Seek Medical Aid) Step4->Wash

Figure 2: The "Beak Method" and sequential removal protocol to prevent secondary dermal contact.

Disposal & Waste Management

Never dispose of 4-Amino-3,2'-dimethylbiphenyl down the drain or in regular trash.[1][2]

  • Waste Classification: Treat as RCRA Hazardous Waste . While it may not have a specific "U-List" number like its parent 4-aminobiphenyl (U009), it must be characterized as toxic/carcinogenic.[1][2]

  • Segregation:

    • Keep separate from Oxidizers (e.g., Nitric Acid, Peroxides).[1] Aromatic amines can react violently with strong oxidizers.[2][4]

  • Destruction:

    • The only validated method for destruction is High-Temperature Incineration equipped with scrubbers (to capture nitrogen oxides).[2][4]

  • Spill Cleanup:

    • Do not dry sweep.[2][4] Wet the powder with a solvent (ethanol) or use a HEPA vacuum designated for hazardous drugs.[2][4]

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[2][4] Aromatic Amines Handling Guidelines. Centers for Disease Control and Prevention.[2][4] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (2012).[2][4] Chemical Agents and Related Occupations: 4-Aminobiphenyl.[2][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. Retrieved from [Link]

  • PubChem. (n.d.).[2][4] 4-Aminobiphenyl Hazard Summary (Structural Analog). National Library of Medicine.[2][4][5] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.